molecular formula C12H18N3O13P3 B8600594 5-Propargylamino-ddUTP

5-Propargylamino-ddUTP

Numéro de catalogue: B8600594
Poids moléculaire: 505.20 g/mol
Clé InChI: HOYCULDIPQRPFI-VHSXEESVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Propargylamino-ddUTP is a useful research compound. Its molecular formula is C12H18N3O13P3 and its molecular weight is 505.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C12H18N3O13P3

Poids moléculaire

505.20 g/mol

Nom IUPAC

[[(2S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C12H18N3O13P3/c13-5-1-2-8-6-15(12(17)14-11(8)16)10-4-3-9(26-10)7-25-30(21,22)28-31(23,24)27-29(18,19)20/h6,9-10H,3-5,7,13H2,(H,21,22)(H,23,24)(H,14,16,17)(H2,18,19,20)/t9-,10+/m0/s1

Clé InChI

HOYCULDIPQRPFI-VHSXEESVSA-N

SMILES isomérique

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=O)NC2=O)C#CCN

SMILES canonique

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=O)NC2=O)C#CCN

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 5-Propargylamino-ddUTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP) is a modified nucleotide analog that plays a crucial role in various molecular biology applications, most notably in DNA sequencing and fragment analysis. As a derivative of deoxyuridine triphosphate, it is recognized by DNA polymerases. However, its unique structure, characterized by the absence of a 3'-hydroxyl group and a propargylamino functional group at the 5-position of the pyrimidine (B1678525) ring, dictates its specific mechanism of action. This guide provides a detailed examination of its core mechanism, supported by representative experimental protocols and data to illustrate its biochemical properties and applications.

Core Mechanism of Action: Chain Termination

The primary mechanism of action of this compound is as a chain terminator of DNA synthesis. This function is conferred by the dideoxy nature of its sugar moiety.

The Role of the 2',3'-Dideoxyribose

During DNA replication, a DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP). This compound, like other dideoxynucleotides (ddNTPs), lacks this essential 3'-hydroxyl group.[1][2] Consequently, when a DNA polymerase incorporates this compound into a nascent DNA strand, no further nucleotides can be added, leading to the termination of chain elongation.[1][2]

Influence of the 5-Propargylamino Group

The propargylamino group attached to the 5-carbon of the uracil (B121893) base serves as a linker for the attachment of various molecules, most commonly fluorescent dyes (e.g., Cy3, Cy5, FAM) or other reporter groups. This functionalization is critical for its use in automated DNA sequencing and other fluorescence-based detection methods.

From a mechanistic standpoint, the presence of this bulky group at the 5-position can influence the nucleotide's interaction with the DNA polymerase. While many polymerases tolerate modifications at this position, the efficiency of incorporation can be affected.[3][4] The specific polymerase used is a critical factor, with some polymerases, such as those from the Family B (e.g., Vent, Pfu) and certain engineered Family A polymerases (e.g., KlenTaq, Taq mutants), demonstrating a higher tolerance for incorporating modified nucleotides.[3][4] The propargylamino group provides a site for further chemical modification without abolishing its ability to be incorporated by certain DNA polymerases.

G cluster_polymerase DNA Polymerase Active Site cluster_process DNA Synthesis Template Template Strand Primer Growing Primer Strand (3'-OH) Elongation Chain Elongation (Phosphodiester bond forms) Primer->Elongation Incorporates dNTP Termination Chain Termination Primer->Termination Incorporates This compound dNTP Incoming dNTP (with 3'-OH) dNTP->Elongation ddUTP This compound (no 3'-OH) ddUTP->Termination Elongation->Primer New 3'-OH end

Figure 1: Mechanism of DNA Chain Termination by this compound.

Data Presentation: Representative Kinetic Data

While specific kinetic data for this compound is not extensively available in the public domain, we can present representative data based on studies of similar nucleotide analogs, such as ddCTP, with Family B DNA polymerases like Vent.[5] This table illustrates the typical parameters measured in a steady-state kinetic analysis. The efficiency of incorporation is a key determinant of a nucleotide analog's utility in molecular biology applications.

Nucleotide DNA Polymerase Km (µM) kcat (s-1) Incorporation Efficiency (kcat/Km) (µM-1s-1)
dUTP (natural)Vent (exo-)~5~50~10
This compound Vent (exo-) ~30-50 ~0.1-0.5 ~0.002-0.017
ddUTP (unmodified)Vent (exo-)~37~0.13~0.0035

Note: The values for this compound are hypothetical and extrapolated from data on ddCTP incorporation by Vent DNA polymerase for illustrative purposes.[5] The actual values would need to be determined experimentally.

Experimental Protocols: Single-Nucleotide Incorporation Assay

The following is a representative protocol for a single-nucleotide incorporation assay to determine the steady-state kinetic parameters of this compound incorporation by a DNA polymerase. This protocol is based on established methods for analyzing polymerase activity with modified nucleotides.

Materials
  • DNA Polymerase (e.g., Vent (exo-), Deep Vent (exo-), or a Taq mutant)

  • This compound and corresponding natural dUTP

  • Primer (fluorescently labeled, e.g., with 5'-FAM)

  • DNA template with a known sequence

  • Reaction Buffer (specific to the polymerase)

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • TBE Buffer

Primer/Template Annealing
  • Mix the fluorescently labeled primer and the DNA template in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0).

  • Heat the mixture to 95°C for 5 minutes.

  • Allow the mixture to cool slowly to room temperature to facilitate annealing.

Polymerase Reaction
  • Prepare serial dilutions of this compound and the natural dUTP.

  • In separate reaction tubes, combine the annealed primer/template, DNA polymerase, and reaction buffer.

  • Initiate the reaction by adding the varying concentrations of either this compound or dUTP.

  • Incubate the reactions at the optimal temperature for the polymerase for a predetermined time course (e.g., 1, 2, 5, 10 minutes).

  • Terminate the reactions by adding an equal volume of stop solution.

Gel Electrophoresis and Data Analysis
  • Denature the samples by heating at 95°C for 5 minutes and then rapidly cool on ice.

  • Load the samples onto a denaturing polyacrylamide gel.

  • Run the gel until sufficient separation of the unextended primer and the +1 incorporation product is achieved.

  • Visualize the bands using a fluorescence imager.

  • Quantify the intensity of the bands corresponding to the unextended primer and the extended product.

  • Calculate the percentage of product formation for each time point and nucleotide concentration.

  • Plot the initial velocity of the reaction against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax (from which kcat can be derived).

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Anneal FAM-Primer to Template DNA C Set up Polymerase Reactions (Enzyme, Buffer, P/T) A->C B Prepare Serial Dilutions of this compound D Initiate with Nucleotide & Incubate B->D C->D E Quench with Stop Solution D->E F Denaturing PAGE E->F G Fluorescence Imaging F->G H Quantify Bands & Calculate Velocity G->H I Michaelis-Menten Kinetics (Determine Km, kcat) H->I

Figure 2: Experimental Workflow for Kinetic Analysis of this compound Incorporation.

Logical Relationships in Kinetic Analysis

The determination of the kinetic parameters for a nucleotide analog like this compound involves a logical progression from experimental observation to the calculation of efficiency. This process allows for a quantitative comparison of how effectively a polymerase utilizes the modified substrate compared to its natural counterpart.

G cluster_exp Experimental Data cluster_params Kinetic Parameters cluster_eval Efficiency Evaluation A Reaction Velocity at various [S] B Km (Substrate Affinity) A->B Determines C kcat (Turnover Rate) A->C Determines D Incorporation Efficiency (kcat/Km) B->D Calculates C->D Calculates

Figure 3: Logical Flow of Kinetic Parameter Determination.

Conclusion

The mechanism of action of this compound is fundamentally that of a chain terminator, a property endowed by its 2',3'-dideoxyribose structure. The 5-propargylamino modification provides a crucial site for the attachment of reporter molecules, enabling its widespread use in modern molecular biology techniques. While the efficiency of its incorporation is dependent on the specific DNA polymerase used, its ability to be recognized and incorporated makes it an invaluable tool for DNA sequencing and fragment analysis. The representative data and protocols provided in this guide serve as a framework for understanding and experimentally characterizing the biochemical behavior of this and other modified nucleotide analogs.

References

5-Propargylamino-ddUTP: A Technical Guide to its Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP) is a modified dideoxynucleotide that serves as a critical tool in molecular biology, primarily for the analysis of genetic variation. Its unique structure, combining a chain-terminating dideoxyribose sugar with a propargylamino linker at the 5-position of the uracil (B121893) base, enables its use in highly specific and sensitive assays. The terminal alkyne group of the propargylamino linker provides a versatile handle for the attachment of a wide array of reporter molecules, most commonly fluorophores, through a robust and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click chemistry" reaction.

This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on its role in Single-Base Extension (SBE) for Single Nucleotide Polymorphism (SNP) genotyping and its use in terminal deoxynucleotidyl transferase (TdT)-mediated DNA labeling.

Core Concepts and Distinction from Similar Molecules

The key to understanding the utility of this compound lies in its dideoxy nature. Unlike a standard deoxynucleotide (dNTP) or even a modified nucleoside like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), this compound lacks a hydroxyl group at the 3' position of the sugar ring. This absence of a 3'-OH group means that once a DNA polymerase incorporates it into a growing DNA strand, no further nucleotides can be added, leading to chain termination.

It is crucial to distinguish this compound from EdU, another alkyne-modified nucleoside. While both can be detected via click chemistry, their applications are fundamentally different:

  • This compound: A dideoxynucleotide that terminates DNA synthesis. Its primary use is in applications that require the identification of a single base at a specific position, such as SNP genotyping.

  • EdU (5-ethynyl-2'-deoxyuridine): A deoxynucleoside that does not terminate DNA synthesis. It is incorporated into newly synthesized DNA during replication and is a powerful tool for measuring cell proliferation.[1][2][3][4]

Primary Application: Single-Base Extension (SBE) for SNP Genotyping

The most prominent application of this compound is in Single-Base Extension (SBE) assays, often referred to as "minisequencing," for the targeted genotyping of Single Nucleotide Polymorphisms (SNPs).[5][6][7] SBE is a highly accurate and reliable method for determining the genotype at a specific locus.[6][8] The principle of the assay is to extend a primer that anneals to the DNA template immediately adjacent to the SNP of interest by a single, fluorescently labeled dideoxynucleotide triphosphate (ddNTP).[6][9][10] The color of the incorporated fluorophore then reveals the identity of the nucleotide at the SNP site.

The SNaPshot® Multiplex System is a widely used commercial kit that employs the SBE principle for multiplexed SNP genotyping.[8][11][12][13]

Experimental Workflow

The SBE assay involves three main steps:

  • Target Amplification: The region of DNA containing the SNP is amplified, typically by Polymerase Chain Reaction (PCR).

  • PCR Product Cleanup: Unincorporated dNTPs and PCR primers from the initial amplification are removed. This is a critical step to prevent interference in the subsequent extension reaction. This is commonly achieved by enzymatic treatment with Exonuclease I (Exo I) to degrade single-stranded primers and Shrimp Alkaline Phosphatase (SAP) to dephosphorylate remaining dNTPs.[11][12]

  • Single-Base Extension Reaction: A genotyping primer, designed to hybridize to the template DNA immediately upstream of the SNP, is extended by a DNA polymerase using a mixture of four fluorescently labeled ddNTPs (e.g., ddATP, ddGTP, ddCTP, and a fluorescently labeled this compound for thymine (B56734) detection).[11][13]

  • Detection: The extended, fluorescently labeled product is detected, typically by capillary electrophoresis, which separates the products by size and identifies the incorporated fluorophore.[13]

Below is a diagram illustrating the Single-Base Extension workflow.

SBE_Workflow cluster_0 Step 1: Target Amplification cluster_1 Step 2: PCR Cleanup cluster_2 Step 3: Single-Base Extension cluster_3 Step 4: Detection & Analysis PCR PCR Amplification of SNP Region Cleanup Enzymatic Cleanup (Exo I / SAP) PCR->Cleanup Amplified DNA SBE SBE Reaction with Fluorescent ddNTPs Cleanup->SBE Purified Template Detection Capillary Electrophoresis & Genotype Calling SBE->Detection Labeled Product

Figure 1: General workflow for Single-Base Extension (SBE) SNP genotyping.

The core of the SBE reaction is depicted in the following diagram, illustrating how the genotype is determined.

SBE_Principle cluster_reaction SBE Reaction cluster_result Result Template 5'-...G C T A  |  A  |  G C T...-3' Primer 3'-C G A T  |  -5' Polymerase DNA Polymerase Primer->Polymerase Result 3'-C G A T  |  T  |  -5' Polymerase->Result Incorporation ddNTPs ddATP-Green ddGTP-Blue ddCTP-Yellow This compound-Red ddNTPs->Polymerase RedLabel Red Result:ext->RedLabel

Figure 2: Principle of Single-Base Extension for an A/T SNP.
Experimental Protocol: Generic SBE Reaction

This protocol is a generalized procedure based on common SBE and SNaPshot® methodologies.[11][12][13][14] Researchers should optimize conditions for their specific targets and equipment.

1. PCR Amplification

  • Set up a standard PCR reaction to amplify the DNA segment containing the SNP of interest. Primer design is crucial and should aim for amplicons typically between 100-500 bp.

2. PCR Product Cleanup

  • To 5 µL of PCR product, add 2 µL of an enzymatic cleanup mix (e.g., ExoSAP-IT™ or a mix of 1 U Shrimp Alkaline Phosphatase and 1 U Exonuclease I).

  • Incubate at 37°C for 60 minutes.

  • Inactivate the enzymes by heating to 75-80°C for 15 minutes.

3. Single-Base Extension (SBE) Reaction

  • Prepare the SBE reaction mix. For a 10 µL final volume:

    • Purified PCR product: 3 µL

    • SBE Reaction Premix (containing DNA polymerase, buffer, and fluorescently labeled ddNTPs, including this compound): 5 µL

    • Genotyping Primer (1 µM): 1 µL

    • Nuclease-free water: 1 µL

  • Perform thermal cycling: 25-35 cycles of:

    • Denaturation: 96°C for 10 seconds

    • Annealing: 50-55°C for 5 seconds

    • Extension: 60°C for 30 seconds

4. Post-Extension Cleanup

  • To remove unincorporated fluorescent ddNTPs, add 1 U of Shrimp Alkaline Phosphatase (SAP) to the completed SBE reaction.

  • Incubate at 37°C for 60 minutes, followed by enzyme inactivation at 75°C for 15 minutes.

5. Capillary Electrophoresis

  • Mix 0.5-1.0 µL of the final product with formamide (B127407) and a size standard (e.g., GeneScan™-120 LIZ™).[13][14]

  • Denature at 95°C for 5 minutes and immediately chill on ice.

  • Analyze on a capillary electrophoresis instrument (e.g., ABI PRISM® 3130 Genetic Analyzer).[13]

Quantitative Data

Table 1: Physical and Spectroscopic Properties of Fluorescently Labeled this compound Derivatives

FluorophoreExcitation (λexc, nm)Emission (λem, nm)Molar Extinction Coefficient (ε, L·mmol-1·cm-1)Molecular Weight ( g/mol , free acid)Reference
6-FAM 49251783.0863.51[15]
Cy5 649670250.01144.00[16]
ATTO-495 49852680.0838.63[17]
ATTO-633 630651130.01038.92[18]

Data sourced from Jena Bioscience product datasheets.

Table 2: Typical Reaction Component Concentrations for SBE

ComponentTypical ConcentrationNotes
DNA Template (Purified PCR Product) 5-20 ngAmount depends on amplicon size and complexity.
Genotyping Primer 0.1 - 1.0 µMOptimal concentration should be determined empirically.
Fluorescent ddNTPs Varies by kitProvided in a ready-to-use mix in commercial kits like SNaPshot®.
DNA Polymerase Varies by kitTypically a thermostable polymerase optimized for ddNTP incorporation (e.g., AmpliTaq® DNA Polymerase, FS).[14]

Secondary Application: 3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT)

This compound can also be used for the template-independent labeling of the 3'-ends of DNA fragments using Terminal Deoxynucleotidyl Transferase (TdT). TdT is a unique DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules without requiring a template.[19]

This method is particularly useful for:

  • Generating probes for microarrays.

  • Labeling oligonucleotides for various downstream applications.

  • Use in TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assays for detecting DNA fragmentation associated with apoptosis, although this more commonly uses dUTP derivatives.

Experimental Workflow for TdT Labeling

The workflow for TdT labeling is simpler than SBE and consists of a single enzymatic reaction followed by purification.

TdT_Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Incubation cluster_2 Step 3: Termination & Cleanup Setup Combine DNA, TdT Enzyme, & this compound Incubation Incubate at 37°C Setup->Incubation Termination Heat Inactivation or EDTA & Column Purification Incubation->Termination

Figure 3: General workflow for TdT-mediated 3'-end labeling.
Experimental Protocol: Generic TdT Labeling

1. Reaction Setup

  • Prepare the labeling reaction mix in a final volume of 50 µL:

    • Linear DNA (10 pmol of 3' ends): x µL

    • 5X TdT Reaction Buffer: 10 µL

    • This compound (labeled or unlabeled, 1 mM): 1 µL

    • Terminal Deoxynucleotidyl Transferase (TdT, ~20 U): 1 µL

    • Nuclease-free water: to 50 µL

2. Incubation

  • Incubate the reaction at 37°C for 60 minutes.

3. Reaction Termination and Cleanup

  • Stop the reaction by adding 5 µL of 0.5 M EDTA or by heating at 70°C for 10 minutes.

  • Purify the labeled DNA from unincorporated ddUTP using a spin column or ethanol (B145695) precipitation.

Conclusion

This compound is a specialized but powerful reagent for molecular biologists. Its chain-terminating property makes it an ideal substrate for DNA polymerases in Single-Base Extension assays, enabling highly accurate and high-throughput SNP genotyping. The integral propargylamino linker allows for the straightforward attachment of fluorescent dyes, facilitating detection in these sensitive assays. While it also finds use in TdT-mediated 3'-end labeling, its primary impact lies in the field of genetic analysis and diagnostics. A clear understanding of its function as a chain terminator is essential for its proper application and distinguishes it from non-terminating nucleoside analogs used in other assays like cell proliferation studies.

References

5-Propargylamino-ddUTP: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP), a modified nucleoside triphosphate with significant applications in molecular biology, diagnostics, and drug development. This document details its chemical structure, physicochemical properties, and key applications, including detailed experimental protocols and workflow visualizations.

Core Structure and Physicochemical Properties

This compound is a derivative of 2',3'-dideoxyuridine (B1630288) triphosphate (ddUTP). The core structure features a propargylamino group attached to the C5 position of the pyrimidine (B1678525) ring. This modification introduces a terminal alkyne group, which is a key functional handle for various biochemical reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The 2',3'-dideoxyribose moiety lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, acting as a chain terminator in DNA synthesis.

The structural and physical properties of the unlabeled this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₈N₃O₁₃P₃
Molecular Weight 505.21 g/mol
CAS Number 114748-59-3
Storage Conditions Store at -20°C, protected from light.
Solubility Soluble in water and aqueous buffers.

Fluorescently Labeled this compound Derivatives

The terminal alkyne of this compound allows for its conjugation to a wide array of reporter molecules, including fluorescent dyes. These fluorescent derivatives are extensively used in various molecular biology applications. The properties of several commercially available fluorescently labeled this compound analogs are detailed below.

DerivativeMolecular Formula (Free Acid)Molecular Weight ( g/mol )λexc (nm)λem (nm)ε (L·mmol⁻¹·cm⁻¹)
This compound-Cy5 C₄₅H₅₆N₅O₂₀P₃S₂[1]1144.00[1]649[1]670[1]250.0[1]
This compound-ATTO-633 C₄₇H₅₇N₆O₁₅P₃[2]1038.92[2]630[2]651[2]130.0[2]
This compound-6-FAM C₃₃H₂₈N₃O₁₉P₃[3]863.51[3]492[3]517[3]83.0[3]
This compound-5-FAM C₃₃H₂₈N₃O₁₉P₃863.5149251783.0
This compound-6-ROX C₄₅H₄₆N₅O₁₇P₃[4]1021.80[4]575[4]600[4]82.0[4]
This compound-ATTO-594 C₅₃H₆₃N₆O₂₂P₃S₂[5]1293.15[5]603[5]626[5]120.0[5]
This compound-ATTO-590 C₄₉H₅₄N₅O₁₇P₃[6]1077.91[6]593[6]622[6]120.0[6]
This compound-ATTO-540Q C₁₂H₁₈N₃O₁₃P₃ - ATTO 540Q[7]1045.20[7]543[7]N/A105.0[7]
This compound-ATTO-680 C₃₉H₄₇N₆O₁₈P₃S[8]1012.81[8]681[8]698[8]125.0[8]

Key Applications and Experimental Protocols

This compound and its derivatives are versatile tools in molecular biology. Key applications include the detection of apoptosis through the TUNEL assay, bio-orthogonal labeling via click chemistry, DNA sequencing, and microarray analysis.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis.[9] The enzyme Terminal deoxynucleotidyl Transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of DNA breaks.[2][3]

This protocol is a generalized procedure for staining cells in suspension.

  • Cell Fixation:

    • Harvest cells and wash twice with Phosphate Buffered Saline (PBS).

    • Resuspend the cell pellet in 1% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.

    • Wash cells with PBS.

  • Permeabilization:

    • Resuspend the cell pellet in ice-cold 70% ethanol (B145695) and incubate for at least 30 minutes on ice.

  • Labeling Reaction:

    • Wash cells twice with PBS.

    • Resuspend the cell pellet in a labeling solution containing TdT enzyme and a fluorescently labeled this compound derivative (e.g., -6-FAM).

    • The reaction buffer typically includes a cacodylate buffer, CoCl₂, and the TdT enzyme.

    • Incubate for 60 minutes at 37°C in a humidified incubator, protected from light.

  • Washing and Analysis:

    • Wash cells twice with PBS.

    • Resuspend the final cell pellet in PBS.

    • Analyze the samples by flow cytometry or fluorescence microscopy.

TUNEL_Assay_Workflow cluster_sample_prep Sample Preparation cluster_labeling DNA Fragmentation Labeling cluster_analysis Analysis start Cell Suspension fixation Fixation (1% Paraformaldehyde) start->fixation permeabilization Permeabilization (70% Ethanol) fixation->permeabilization labeling_step TdT-mediated Labeling (TdT Enzyme + Labeled this compound) permeabilization->labeling_step Incubate at 37°C washing Washing labeling_step->washing analysis Flow Cytometry or Fluorescence Microscopy washing->analysis Click_Chemistry_Workflow cluster_incorporation Enzymatic Incorporation cluster_click_reaction Click Reaction cluster_purification Purification dna_synthesis DNA Synthesis (PCR, RT, etc.) add_propargyl_ddUTP Incorporate This compound dna_synthesis->add_propargyl_ddUTP purify_alkyne_dna Purify Alkyne-DNA add_propargyl_ddUTP->purify_alkyne_dna mix_reagents Combine: - Alkyne-DNA - Azide-Dye - Copper/Ligand - Sodium Ascorbate purify_labeled_dna Purify Labeled DNA mix_reagents->purify_labeled_dna purify_alkyne_dna->mix_reagents Incubate at RT SBE_Genotyping_Workflow cluster_pcr Template Preparation cluster_sbe Single-Base Extension cluster_detection Genotype Determination pcr PCR Amplification of SNP Region cleanup Enzymatic Cleanup (SAP/ExoI) pcr->cleanup sbe_reaction SBE Reaction: - Genotyping Primer - DNA Polymerase - Labeled ddNTPs cleanup->sbe_reaction detection Detection of Incorporated Fluorophore sbe_reaction->detection genotype_call Genotype Calling detection->genotype_call

References

An In-depth Technical Guide to 5-Propargylamino-ddUTP: A Versatile Tool for Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP) is a modified nucleoside triphosphate that has become an invaluable tool for researchers in molecular biology, genomics, and drug development. Its unique structure combines two key features: a 2',3'-dideoxyribose moiety that acts as a chain terminator for DNA polymerases, and a 5-propargylamino group, which provides a reactive alkyne handle for bioorthogonal conjugation via "click chemistry."

This guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, key applications, and detailed experimental protocols.

Chemical Properties and Synthesis

Structure: this compound consists of a uracil (B121893) base modified at the C5 position with a propargylamino linker, attached to a 2',3'-dideoxyribose sugar and a triphosphate group at the 5' position. The absence of the 3'-hydroxyl group is critical for its function as a DNA chain terminator.

Synthesis: The synthesis of this compound is a multi-step process. A common strategy involves starting with 2'-deoxyuridine. The process includes the formation of a 2',3'-dideoxy-5-iodouridine (B1580725) intermediate. This intermediate then undergoes a Sonogashira coupling reaction with a protected propargylamine (B41283) (such as N-tritylpropargylamine) to introduce the alkyne functionality at the C5 position of the uracil base. Subsequent deprotection and enzymatic or chemical phosphorylation of the 5'-hydroxyl group yields the final this compound.

Mechanism of Action and Enzymatic Incorporation

This compound is recognized as a substrate by various DNA polymerases, including Terminal deoxynucleotidyl Transferase (TdT), Taq polymerase, and exonuclease-deficient polymerases like Vent (exo-) and KOD Dash.[1][2]

During DNA synthesis, the polymerase incorporates the this compound opposite a template adenine. Once incorporated, the absence of a 3'-hydroxyl group on the dideoxyribose sugar prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA chain elongation. This property is fundamental to its application in techniques such as Sanger sequencing and single-nucleotide polymorphism (SNP) genotyping.

Terminal deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase, can also efficiently incorporate this compound at the 3' end of a DNA strand.[3][4] This is particularly useful for 3'-end labeling of oligonucleotides.

Key Applications

The dual functionality of this compound as a chain terminator and a platform for click chemistry makes it a versatile reagent for a range of applications.

Single Nucleotide Polymorphism (SNP) Genotyping

A primary application of this compound is in single-base extension (SBE) assays for SNP genotyping, often in a microarray format.[5] In this method, a primer is designed to anneal to the DNA template immediately upstream of the SNP site. In the presence of a DNA polymerase and a mixture of dideoxynucleoside triphosphates (ddNTPs), including a fluorescently labeled or clickable this compound, the primer is extended by a single base corresponding to the SNP allele. The identity of the incorporated nucleotide, and thus the SNP, is determined by detecting the specific label.

Click Chemistry and Bioconjugation

The terminal alkyne of the propargylamino group is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the highly efficient and specific covalent attachment of azide-containing molecules, such as fluorescent dyes, biotin, or other reporter molecules, to the incorporated this compound. This post-labeling approach offers flexibility and avoids the potential steric hindrance that can be associated with the enzymatic incorporation of bulky dye-labeled nucleotides.

Data Presentation: Properties of Labeled this compound Analogs

A variety of this compound analogs pre-labeled with fluorescent dyes are commercially available. The following tables summarize their key quantitative properties.

Labeled NucleotideMolecular Formula (Free Acid)Molecular Weight ( g/mol )Purity (HPLC)Spectroscopic Properties (λexc / λem / ε)
This compound-Cy5 C45H56N5O20P3S21144.00≥ 95 %649 nm / 670 nm / 250.0 L mmol-1 cm-1
This compound-ATTO-633 C47H57N6O15P31038.92≥ 95 %630 nm / 651 nm / 130.0 L mmol-1 cm-1
This compound-6-ROX C45H46N5O17P31021.80≥ 95 %575 nm / 600 nm / 82.0 L mmol-1 cm-1
This compound-ATTO-594 C53H63N6O22P3S21293.15≥ 95 %603 nm / 626 nm / 120.0 L mmol-1 cm-1
This compound-6-FAM C33H28N3O19P3863.51≥ 95 %492 nm / 517 nm / 83.0 L mmol-1 cm-1
This compound-5-FAM C33H28N3O19P3863.51≥ 95 %492 nm / 517 nm / 83.0 L mmol-1 cm-1
This compound-ATTO-565 C43H46N5O17P3997.78≥ 95 %564 nm / 590 nm / 120.0 L mmol-1 cm-1
This compound-ATTO-590 C49H54N5O17P31077.91≥ 95 %593 nm / 622 nm / 120.0 L mmol-1 cm-1
This compound-ATTO-655 C39H49N6O18P3S1014.83≥ 95 %663 nm / 680 nm / 125.0 L mmol-1 cm-1
Labeled NucleotideFormConcentrationpHStorageShelf Life
This compound-Cy5 Solution in water1.0 - 1.1 mM7.5 ±0.5-20 °C12 months
This compound-ATTO-633 Solution in water1.0 - 1.1 mM7.5 ±0.5-20 °C12 months
This compound-6-ROX Solution in water1.0 - 1.1 mM7.5 ±0.5-20 °C12 months
This compound-ATTO-594 Solution in water1.0 - 1.1 mM7.5 ±0.5-20 °C12 months
This compound-6-FAM Solution in water1.0 - 1.1 mM7.5 ±0.5-20 °C12 months
This compound-5-FAM Solution in water0.50 - 0.55 mM7.5 ±0.5-20 °C12 months
This compound-ATTO-565 Solution in water1.0 - 1.1 mM7.5 ±0.5-20 °C12 months
This compound-ATTO-590 Solution in water0.50 - 0.55 mM7.5 ±0.5-20 °C12 months
This compound-ATTO-655 Solution in water1.0 - 1.1 mM7.5 ±0.5-20 °C12 months

Experimental Protocols

Protocol 1: Single-Base Extension for SNP Genotyping

This protocol provides a general framework for an SBE reaction using this compound. Optimization may be required depending on the DNA polymerase, template, and primer sequences.

Materials:

  • DNA template containing the SNP of interest

  • SBE primer (anneals adjacent to the SNP)

  • Thermostable DNA polymerase (e.g., Taq, Vent (exo-))

  • 10x Polymerase Reaction Buffer

  • This compound and the other three ddNTPs

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:

    • 2 µL of 10x Polymerase Reaction Buffer

    • 1 µL of DNA template (10-50 ng)

    • 1 µL of SBE primer (1 µM)

    • 1 µL of ddNTP mix (containing this compound and the other three ddNTPs at an optimized concentration, typically in the µM range)

    • 0.5 µL of DNA polymerase (1-2 units)

    • Nuclease-free water to a final volume of 20 µL

  • Thermocycling: Perform the reaction in a thermocycler with the following program:

    • Initial Denaturation: 95°C for 2 minutes

    • 30-40 Cycles:

      • Denaturation: 95°C for 20 seconds

      • Annealing: 50-60°C for 30 seconds (optimize for your primer)

      • Extension: 72°C for 30 seconds

    • Final Hold: 4°C

  • Post-Reaction Cleanup: (Optional but recommended) Purify the extended primers to remove unincorporated ddNTPs using a suitable method (e.g., ethanol (B145695) precipitation, spin column purification).

  • Downstream Analysis: The alkyne-modified SBE product is now ready for the click chemistry labeling step.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the labeling of the alkyne-modified SBE product with an azide-functionalized fluorescent dye.

Materials:

  • Purified alkyne-modified SBE product

  • Azide-functionalized fluorescent dye (e.g., Azide-Cy5)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Phosphate-buffered saline (PBS) or Tris buffer

  • Nuclease-free water

Procedure:

  • Prepare Click Chemistry Reagents:

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in nuclease-free water.

    • Sodium Ascorbate: Prepare a fresh 300 mM stock solution in nuclease-free water immediately before use.

    • THPTA/TBTA Ligand: Prepare a 100 mM stock solution in nuclease-free water (for THPTA) or DMSO/t-BuOH (for TBTA).

    • Azide-Dye: Prepare a 2.5 mM stock solution in DMSO or water.

  • Reaction Setup: In a microfuge tube, combine the following in order:

    • Purified alkyne-modified SBE product in 90 µL of PBS or Tris buffer.

    • 20 µL of 2.5 mM azide-dye solution.

    • 10 µL of 100 mM THPTA/TBTA solution. Vortex briefly.

    • 10 µL of 20 mM CuSO4 solution. Vortex briefly.

  • Initiate the Reaction: Add 10 µL of 300 mM sodium ascorbate solution to the mixture. Vortex briefly to mix.

  • Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Purification: Purify the labeled DNA product to remove excess dye and reaction components using ethanol precipitation or a suitable purification column.

  • Analysis: The fluorescently labeled DNA is now ready for detection on a microarray scanner or other fluorescence-based detection platform.

Visualizations

Experimental Workflow: SNP Genotyping using this compound

SNP_Genotyping_Workflow cluster_sbe Single-Base Extension (SBE) cluster_click Click Chemistry Labeling Template DNA Template with SNP SBE_Reaction SBE Reaction Template->SBE_Reaction Primer SBE Primer Primer->SBE_Reaction Polymerase DNA Polymerase Polymerase->SBE_Reaction ddNTPs This compound + other ddNTPs ddNTPs->SBE_Reaction Alkyne_Product Alkyne-Modified SBE Product SBE_Reaction->Alkyne_Product Chain Termination Click_Reaction CuAAC Reaction Alkyne_Product->Click_Reaction Azide_Dye Azide-Fluorescent Dye Azide_Dye->Click_Reaction Copper Cu(I) Catalyst Copper->Click_Reaction Labeled_Product Fluorescently Labeled Product Click_Reaction->Labeled_Product Covalent Bond Formation Detection Microarray Detection Labeled_Product->Detection

Caption: Workflow for SNP genotyping using this compound.

Signaling Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne Terminal Alkyne (on this compound) Intermediate Copper Acetylide Intermediate Alkyne->Intermediate Coordination Azide Azide (on reporter molecule) Azide->Intermediate Cycloaddition Cu_II Copper(II) Precursor (CuSO4) Cu_I Copper(I) Active Catalyst Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I->Intermediate Intermediate->Cu_I Regeneration Product 1,4-disubstituted 1,2,3-triazole (Covalent Linkage) Intermediate->Product Release

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

5-Propargylamino-ddUTP: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP), a versatile modified nucleotide critical for a range of molecular biology applications. This document details its core properties, summarizes key quantitative data, provides detailed experimental protocols, and visualizes essential workflows.

Introduction to this compound

This compound is a synthetic analog of the natural deoxynucleotide, deoxyuridine triphosphate (dUTP). It is characterized by two key modifications: the absence of a hydroxyl group at the 3' position of the deoxyribose sugar, which makes it a chain terminator in DNA synthesis, and the presence of a propargylamino group attached to the 5-position of the uracil (B121893) base. This terminal alkyne group is the cornerstone of its utility, enabling covalent modification through a highly efficient and specific reaction known as "click chemistry".[1]

The primary applications of this compound lie in the labeling and analysis of nucleic acids.[2] Its ability to be incorporated by DNA polymerases and terminal deoxynucleotidyl transferase (TdT) allows for the introduction of a reactive handle at the 3'-terminus of DNA strands.[3][4] This "clickable" alkyne group can then be conjugated to a wide variety of reporter molecules, such as fluorescent dyes, quenchers, or biotin, for use in DNA sequencing, single nucleotide polymorphism (SNP) analysis, microarray analysis, and other detection methods.[5][6][7]

Core Properties and Specifications

This compound is commercially available, often conjugated to various fluorescent dyes. The tables below summarize the key physical and spectroscopic properties of the core molecule and some of its commonly used dye-labeled derivatives.

Table 1: Physicochemical Properties of this compound and its Derivatives

CompoundMolecular Formula (Free Acid)Molecular Weight ( g/mol , Free Acid)Purity (HPLC)FormConcentration
This compoundC₁₂H₁₈N₃O₁₃P₃513.20≥ 95%Solution in water100 mM
This compound-Cy5C₄₅H₅₆N₅O₂₀P₃S₂1144.00≥ 95%Solution in water1.0 - 1.1 mM
This compound-6-FAMC₃₃H₂₈N₃O₁₉P₃863.51≥ 95%Solution in water1.0 - 1.1 mM
This compound-ATTO-633C₄₇H₅₇N₆O₁₅P₃1038.92≥ 95%Solution in water1.0 - 1.1 mM
This compound-ATTO-594C₅₃H₆₃N₆O₂₂P₃S₂1293.15≥ 95%Solution in water1.0 - 1.1 mM
This compound-ATTO-565C₄₃H₄₆N₅O₁₇P₃997.78≥ 95%Solution in water1.0 - 1.1 mM

Table 2: Spectroscopic Properties of Dye-Labeled this compound Derivatives

FluorophoreExcitation Wavelength (λexc, nm)Emission Wavelength (λem, nm)Molar Extinction Coefficient (ε, L·mmol⁻¹·cm⁻¹)
Cy5649670250.0
6-FAM49251783.0
ATTO-633630651130.0
ATTO-594603626120.0
ATTO-565564590120.0

Key Applications and Experimental Protocols

3'-End Labeling of DNA using Terminal Deoxynucleotidyl Transferase (TdT)

Terminal deoxynucleotidyl transferase (TdT) is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules.[8] By using this compound as a substrate, a single, clickable nucleotide can be added to the 3'-end of a DNA strand, as the absence of the 3'-hydroxyl group prevents further elongation.

This protocol is a general guideline and may require optimization depending on the specific DNA substrate and downstream application.

Materials:

  • DNA sample with a free 3'-OH terminus (e.g., oligonucleotides, restriction fragments)

  • This compound (1 mM stock solution)

  • Terminal Deoxynucleotidyl Transferase (TdT)

  • 5X TdT Reaction Buffer (typically contains potassium cacodylate, Tris-HCl, and a divalent cation like CoCl₂)

  • Nuclease-free water

  • EDTA (0.5 M) for reaction termination

  • Purification system (e.g., spin column, ethanol (B145695) precipitation)

Procedure:

  • Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube. For multiple reactions, prepare a master mix.

ComponentVolume (for a 20 µL reaction)Final Concentration
5X TdT Reaction Buffer4 µL1X
DNA SubstrateVariable (e.g., 10 pmol)0.5 µM
This compound (1 mM)1 µL50 µM
TdT (20 U/µL)1 µL1 U/µL
Nuclease-free WaterUp to 20 µL-
  • Incubation: Mix the components gently by pipetting. Centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA and heating at 70°C for 10 minutes.

  • Purification: Purify the alkyne-modified DNA from unincorporated this compound and enzymes using a suitable method.

TdT_Labeling_Workflow cluster_0 Reaction Setup DNA DNA with 3'-OH Incubation Incubation (37°C, 30-60 min) ddUTP This compound TdT TdT Enzyme Buffer TdT Buffer (Co²⁺) Termination Reaction Termination (EDTA, 70°C) Incubation->Termination Purification Purification (Spin Column) Termination->Purification Labeled_DNA 3'-Alkyne-labeled DNA Purification->Labeled_DNA

Workflow for 3'-end labeling of DNA using TdT.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

The propargylamino group on the incorporated ddUTP serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[9] This reaction forms a stable triazole linkage between the alkyne-modified DNA and an azide-containing molecule of interest (e.g., a fluorescent dye).

This protocol is adapted for labeling alkyne-modified oligonucleotides.

Materials:

  • Alkyne-modified DNA (from section 3.1)

  • Azide-labeled molecule (e.g., fluorescent dye azide, 10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Sodium ascorbate (B8700270) (freshly prepared, 100 mM in water)

  • DMSO

  • Nuclease-free water

  • Purification system (e.g., ethanol precipitation, spin column)

Procedure:

  • Prepare Reagents:

    • Copper/Ligand Solution: Prepare a 10 mM solution of CuSO₄ in water and a 50 mM solution of THPTA in water. Just before use, mix 1 part CuSO₄ solution with 5 parts THPTA solution.

    • Sodium Ascorbate: Prepare a fresh 100 mM solution in nuclease-free water.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

ComponentVolume (for a 50 µL reaction)Final Concentration
Alkyne-modified DNAVariable (e.g., 1 nmol)20 µM
Azide-labeled molecule (10 mM)1 µL200 µM (10x excess)
Copper/Ligand Solution5 µL1 mM Cu²⁺ / 5 mM THPTA
Sodium Ascorbate (100 mM)5 µL10 mM
Nuclease-free Water/DMSOUp to 50 µL(DMSO not to exceed 50%)
  • Reaction: Vortex the mixture briefly. Incubate at room temperature for 30-60 minutes, protected from light if using a fluorescent dye.

  • Purification: Purify the labeled DNA to remove excess reagents. Ethanol precipitation is a common method.

Click_Chemistry_Workflow cluster_0 Reactants cluster_1 Catalyst System Alkyne_DNA 3'-Alkyne-labeled DNA Reaction Click Reaction (Room Temp, 30-60 min) Alkyne_DNA->Reaction Azide_Dye Azide-labeled Molecule (e.g., Fluorescent Dye) Azide_Dye->Reaction CuSO4 CuSO₄ Ligand THPTA Ligand Ascorbate Sodium Ascorbate (Reducing Agent) Purification Purification Reaction->Purification Final_Product Covalently Labeled DNA Purification->Final_Product

Workflow for CuAAC Click Chemistry Labeling.
Application in DNA Sequencing

In Sanger sequencing, dye-labeled dideoxynucleotides are used to terminate DNA synthesis at specific bases.[10] this compound, when conjugated to a fluorescent dye, can serve as such a terminator. The propargylamino linker has been shown to be compatible with DNA polymerases used in sequencing, leading to improved peak evenness in sequencing electropherograms compared to earlier linker chemistries.[3][11]

Table 3: DNA Polymerase Incorporation Efficiency of Modified Nucleotides

DNA PolymeraseModified NucleotideRelative Incorporation EfficiencyReference
Taq PolymerasedUTP~71% (compared to TTP)[12]
Vent(R) exo-Various dye-labeled dNTPsVaries with dye and base[13]
Pfu Polymerase (mutant)Cy5-dCTPHigh-density incorporation
Thermo Sequenase™ IICharge-modified dye-terminatorsPoor, improved with mutant polymerase[5]

Note: Specific quantitative data for the incorporation efficiency of this compound by various polymerases is not extensively published in a comparative format. The efficiency is known to be influenced by the polymerase, the linker, and the attached dye.

Application in Microarray Analysis

In microarray experiments, DNA probes are immobilized on a solid surface.[14] Labeled target DNA or RNA from a sample is then hybridized to these probes. This compound can be used to label the probes themselves during synthesis or to label the target nucleic acids. For instance, oligonucleotides synthesized with a 5'-alkyne modification can be spotted onto an azide-functionalized slide, or 3'-end labeling with this compound followed by click chemistry can be used to attach fluorescent dyes for detection.[7]

Microarray_Workflow cluster_0 Probe Preparation cluster_1 Target Labeling Oligo_Synth Oligonucleotide Synthesis (with 5'-Alkyne) Spotting Spotting onto Azide-functionalized Slide Oligo_Synth->Spotting Hybridization Hybridization of Labeled Target to Array Spotting->Hybridization cDNA_Synth cDNA Synthesis from mRNA Labeling 3'-End Labeling with This compound-Dye cDNA_Synth->Labeling Labeling->Hybridization Washing Washing Hybridization->Washing Scanning Microarray Scanning Washing->Scanning Data_Analysis Data Analysis Scanning->Data_Analysis

Simplified workflow for a microarray experiment.

Conclusion

This compound is a powerful tool for the enzymatic labeling of DNA. Its dual functionality as a chain terminator and a platform for click chemistry conjugation makes it indispensable for a wide array of applications in genomics and molecular diagnostics. The ability to attach a diverse range of reporter molecules with high efficiency and specificity provides researchers with the flexibility to design highly sensitive and customized assays for DNA analysis. As technologies for nucleic acid detection and sequencing continue to evolve, the utility of versatile building blocks like this compound is set to expand further.

References

Fluorescent Properties of 5-Propargylamino-ddUTP Labeled Dyes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the fluorescent properties of commonly used dyes conjugated to 5-Propargylamino-ddUTP. It is intended for researchers, scientists, and drug development professionals who utilize fluorescently labeled nucleotides for a variety of molecular biology applications, including DNA sequencing, fragment analysis, and cellular imaging. This document details the spectroscopic characteristics of these conjugates, provides standardized experimental protocols for their enzymatic incorporation and fluorescent labeling, and outlines the key experimental workflows.

Introduction

This compound is a modified dideoxyuridine triphosphate that contains a terminal alkyne group. This functional group allows for the covalent attachment of a wide array of azide-modified fluorescent dyes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction commonly known as "click chemistry". The incorporation of this modified nucleotide at the 3'-end of a DNA strand is catalyzed by Terminal deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase. This two-step process enables the precise labeling of DNA with a diverse palette of fluorophores, facilitating multiplexed detection and analysis.

Quantitative Data on Fluorescent Properties

The selection of a fluorescent dye is critical for the success of an experiment and is largely dictated by its photophysical properties. The following tables summarize the key spectroscopic characteristics of several common fluorescent dyes conjugated to this compound.

Table 1: Spectroscopic Properties of this compound Labeled Dyes

Dye ConjugateExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)
This compound-Cy5649670250,000
This compound-ATTO-49549852680,000
This compound-ATTO-550554576120,000
This compound-ATTO-590593622120,000
This compound-ATTO-594603626120,000
This compound-ATTO-Rho101587609120,000

Data sourced from Jena Bioscience product datasheets.

Table 2: Fluorescence Quantum Yields of Azide-Modified Dyes

Dye (Azide Form)Fluorescence Quantum Yield (Φ)
Cyanine5 azide (B81097)0.2[1] - 0.27[2]
ATTO-495 azide0.2[3][4]
ATTO-550 azideHigh (not specified)[5]
ATTO-590 azide0.8[6][7]
ATTO-594 azideHigh (not specified)[8][9]
ATTO-Rho101 azide0.8[10][11]

Note: The quantum yields listed above are for the free azide-modified dyes and may vary upon conjugation to this compound and incorporation into DNA.

Experimental Protocols

The successful labeling of DNA with this compound-dye conjugates involves two key experimental stages: the enzymatic incorporation of the modified nucleotide and the subsequent click chemistry reaction.

Protocol for 3'-End Labeling of DNA with this compound using Terminal Deoxynucleotidyl Transferase (TdT)

This protocol describes the template-independent addition of a single this compound to the 3'-hydroxyl terminus of a DNA molecule.

Materials:

  • DNA template (single-stranded or double-stranded with a 3'-overhang)

  • This compound

  • Terminal deoxynucleotidyl Transferase (TdT)

  • TdT Reaction Buffer (typically contains potassium cacodylate, Tris-HCl, and a divalent cation like CoCl₂)

  • Nuclease-free water

  • EDTA (for reaction termination)

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:

    • DNA template (10-20 pmol)

    • TdT Reaction Buffer (to 1X final concentration)

    • This compound (1-10 µM final concentration)

    • Terminal deoxynucleotidyl Transferase (10-20 units)

    • Nuclease-free water to a final volume of 20-50 µL.

  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA and heating at 70°C for 10 minutes.

  • Purification: Purify the alkyne-modified DNA from unincorporated this compound using a suitable method such as a spin column, ethanol (B145695) precipitation, or gel electrophoresis.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol outlines the "click chemistry" reaction to attach an azide-modified fluorescent dye to the alkyne-modified DNA.

Materials:

  • Alkyne-modified DNA (from section 3.1)

  • Azide-modified fluorescent dye (e.g., Cy5-azide, ATTO-dye-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • A copper(I)-stabilizing ligand (e.g., TBTA or THPTA)

  • A reducing agent (e.g., sodium ascorbate)

  • DMSO (for dissolving the dye)

  • Buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or PBS)

  • Nuclease-free water

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-modified fluorescent dye in anhydrous DMSO.

    • Prepare a 10 mM stock solution of CuSO₄ in nuclease-free water.

    • Prepare a 50 mM stock solution of the copper(I)-stabilizing ligand in DMSO/water.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in nuclease-free water. This solution should be freshly prepared.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified DNA (1-5 µM final concentration) in buffer.

    • Azide-modified fluorescent dye stock solution (to a final concentration of 25-100 µM).

    • Copper(I)-stabilizing ligand stock solution (to a final concentration that is 5 times the copper concentration).

    • CuSO₄ stock solution (to a final concentration of 50-100 µM).

  • Initiation of Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM to initiate the click reaction.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.

  • Purification: Purify the fluorescently labeled DNA from excess dye and reaction components using a suitable method, such as a desalting spin column, ethanol precipitation, or HPLC.

Experimental Workflow and Signaling Pathways

The use of this compound labeled dyes is primarily a tool for molecular biology research rather than a direct participant in cellular signaling pathways. The logical flow of an experiment utilizing these molecules is best represented as a workflow.

experimental_workflow cluster_tdt_labeling TdT-mediated Incorporation cluster_click_chemistry Click Chemistry Labeling cluster_downstream Downstream Applications dna DNA with 3'-OH tdt Terminal Deoxynucleotidyl Transferase (TdT) dna->tdt ddutp This compound ddutp->tdt alkyne_dna Alkyne-modified DNA tdt->alkyne_dna Incorporation alkyne_dna_input Alkyne-modified DNA azide_dye Azide-modified Fluorescent Dye click_reaction CuAAC Reaction azide_dye->click_reaction click_reagents Cu(I), Ligand, Reducing Agent click_reagents->click_reaction alkyne_dna_input->click_reaction labeled_dna Fluorescently Labeled DNA click_reaction->labeled_dna Covalent Bond Formation labeled_dna_input Fluorescently Labeled DNA applications Sequencing Microscopy FACS FISH labeled_dna_input->applications

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of 5-Propargylamino-ddUTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP), a modified nucleotide analog of significant interest in various molecular biology applications, including DNA sequencing and labeling. This document details the synthetic pathways, experimental protocols, and purification methods, supported by quantitative data and workflow visualizations.

Introduction

This compound is a terminally modified dideoxynucleotide triphosphate. The presence of the 2',3'-dideoxyribose moiety makes it a chain terminator in DNA synthesis, a property famously exploited in Sanger sequencing. The key feature of this analog is the propargylamino group attached to the C5 position of the uracil (B121893) base. This alkyne-containing linker provides a reactive handle for "click chemistry" reactions, allowing for the efficient and specific attachment of various molecules, such as fluorescent dyes, biotin, or other reporters, to the nucleotide. This functionality makes this compound a valuable tool for labeling DNA in a variety of contexts.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that can be broadly divided into two key stages:

  • Modification of the Nucleobase: Introduction of the propargylamino side chain at the 5-position of the uracil ring of a 2',3'-dideoxyuridine (B1630288) precursor.

  • Triphosphorylation: Conversion of the modified 2',3'-dideoxynucleoside into its 5'-triphosphate derivative.

Two primary synthetic routes are proposed based on established chemical methodologies for nucleotide modification.

Route 1: Sonogashira Coupling Approach

This route involves the direct introduction of the propargylamino group to a halogenated dideoxyuridine derivative via a palladium-copper catalyzed Sonogashira cross-coupling reaction. This method is often favored for its efficiency and high yields.

Experimental Protocol:

Step 1: Iodination of 2',3'-Dideoxyuridine

  • Starting Material: 2',3'-Dideoxyuridine.

  • Reagents: Iodine, Iodic Acid, Acetic Acid.

  • Procedure: To a solution of 2',3'-dideoxyuridine in acetic acid, iodine and iodic acid are added. The mixture is heated at 70°C for 4 hours. After cooling, the reaction is quenched with sodium thiosulfate (B1220275) solution and neutralized with sodium bicarbonate. The product, 5-Iodo-2',3'-dideoxyuridine, is purified by silica (B1680970) gel chromatography.

Step 2: Sonogashira Coupling with Propargylamine

  • Starting Material: 5-Iodo-2',3'-dideoxyuridine.

  • Reagents: Propargylamine, Tetrakis(triphenylphosphine)palladium(0), Copper(I) iodide, Triethylamine, Dimethylformamide (DMF).

  • Procedure: 5-Iodo-2',3'-dideoxyuridine is dissolved in anhydrous DMF. Triethylamine, propargylamine, copper(I) iodide, and tetrakis(triphenylphosphine)palladium(0) are added under an inert atmosphere (e.g., argon). The reaction mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the resulting residue, 5-(Propargylamino)-2',3'-dideoxyuridine, is purified by silica gel chromatography.

Step 3: One-Pot Triphosphorylation (Ludwig-Eckstein Method)

  • Starting Material: 5-(Propargylamino)-2',3'-dideoxyuridine.

  • Reagents: Proton sponge, Trimethyl phosphate, Phosphorus oxychloride, Tributylammonium (B8510715) pyrophosphate, Tributylamine (B1682462), Triethylammonium (B8662869) bicarbonate (TEAB) buffer.

  • Procedure: The dried 5-(propargylamino)-2',3'-dideoxyuridine and proton sponge are dissolved in trimethyl phosphate. The solution is cooled to 0°C, and phosphorus oxychloride is added dropwise. After stirring for 2 hours, a solution of tributylammonium pyrophosphate and tributylamine in DMF is added. The reaction is stirred for another 30 minutes and then quenched with TEAB buffer. The crude this compound is then purified by HPLC.

Route 2: Synthesis via an Amino-Linker Intermediate

This alternative route involves the initial synthesis of a 5-amino-dideoxyuridine derivative, which is subsequently reacted with a propargyl-containing electrophile.

Experimental Protocol:

Step 1: Synthesis of 5-Nitro-2',3'-dideoxyuridine

  • Starting Material: 2',3'-Dideoxyuridine.

  • Reagents: Nitric acid, Sulfuric acid.

  • Procedure: 2',3'-dideoxyuridine is carefully added to a mixture of fuming nitric acid and sulfuric acid at low temperature. The reaction is stirred for a short period and then poured onto ice. The precipitated product, 5-Nitro-2',3'-dideoxyuridine, is collected by filtration and washed with cold water.

Step 2: Reduction to 5-Amino-2',3'-dideoxyuridine

  • Starting Material: 5-Nitro-2',3'-dideoxyuridine.

  • Reagents: Palladium on carbon (10% Pd/C), Hydrogen gas, Methanol.

  • Procedure: 5-Nitro-2',3'-dideoxyuridine is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration, and the solvent is evaporated to yield 5-Amino-2',3'-dideoxyuridine.

Step 3: Propargylation of the Amino Group

  • Starting Material: 5-Amino-2',3'-dideoxyuridine.

  • Reagents: Propargyl bromide, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), DMF.

  • Procedure: 5-Amino-2',3'-dideoxyuridine is dissolved in DMF, and DIPEA is added. Propargyl bromide is then added dropwise, and the reaction is stirred at room temperature overnight. The solvent is removed, and the product, 5-(Propargylamino)-2',3'-dideoxyuridine, is purified by chromatography.

Step 4: Triphosphorylation

This step follows the same Ludwig-Eckstein one-pot procedure as described in Route 1, Step 3.

Purification of this compound

The final product, this compound, is typically purified using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Purification

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M triethylammonium bicarbonate, TEAB, pH 7.5) and an organic solvent (e.g., acetonitrile) is employed.

  • Detection: UV absorbance is monitored at a wavelength corresponding to the absorbance maximum of the uracil base (around 260-280 nm).

  • Procedure: The crude reaction mixture from the triphosphorylation step is injected onto the equilibrated HPLC column. A linear gradient from 100% aqueous buffer to a mixture of buffer and acetonitrile (B52724) is run to elute the product. Fractions are collected and analyzed. The fractions containing the pure this compound are pooled, and the volatile TEAB buffer is removed by lyophilization to yield the final product as a triethylammonium salt.

Quantitative Data Summary

The following table summarizes typical data associated with the synthesis and characterization of this compound and its commercially available labeled derivatives.

ParameterThis compound (Unlabeled)This compound-Cy5
Purity (HPLC) ≥ 95%≥ 95%[1]
Molecular Formula C₁₂H₁₈N₃O₁₃P₃C₄₅H₅₆N₅O₂₀P₃S₂ (free acid)[1]
Molecular Weight 521.20 g/mol 1144.00 g/mol (free acid)[1]
Form Lyophilized solidSolution in water[1]
Storage Conditions -20 °C-20 °C[1]
pH (of solution) 7.5 ± 0.57.5 ± 0.5[1]

Logical and Experimental Workflows

The following diagrams illustrate the synthetic pathways and a typical experimental workflow for the application of this compound in DNA labeling.

Synthesis_Workflow cluster_route1 Route 1: Sonogashira Coupling cluster_route2 Route 2: Amino-Linker Intermediate ddU1 2',3'-Dideoxyuridine I_ddU 5-Iodo-2',3'-dideoxyuridine ddU1->I_ddU Iodination PA_ddU 5-(Propargylamino)-2',3'-dideoxyuridine I_ddU->PA_ddU Sonogashira Coupling Final_Product1 This compound PA_ddU->Final_Product1 Triphosphorylation ddU2 2',3'-Dideoxyuridine N_ddU 5-Nitro-2',3'-dideoxyuridine ddU2->N_ddU Nitration A_ddU 5-Amino-2',3'-dideoxyuridine N_ddU->A_ddU Reduction PA_ddU2 5-(Propargylamino)-2',3'-dideoxyuridine A_ddU->PA_ddU2 Propargylation Final_Product2 This compound PA_ddU2->Final_Product2 Triphosphorylation

Caption: Synthetic routes to this compound.

Labeling_Workflow cluster_synthesis DNA Labeling Reaction cluster_click Click Chemistry Conjugation Template DNA Template Reaction_Mix Reaction Mixture Template->Reaction_Mix Primer Primer Primer->Reaction_Mix Polymerase DNA Polymerase Polymerase->Reaction_Mix dNTPs dATP, dCTP, dGTP, dTTP dNTPs->Reaction_Mix PA_ddUTP This compound PA_ddUTP->Reaction_Mix Terminated_DNA Terminated DNA with Propargylamino Group Reaction_Mix->Terminated_DNA Enzymatic Incorporation Click_Reaction Click Reaction Terminated_DNA->Click_Reaction Azide_Reporter Azide-Modified Reporter (e.g., Fluorescent Dye) Azide_Reporter->Click_Reaction Labeled_DNA Fluorescently Labeled DNA Click_Reaction->Labeled_DNA Copper-Catalyzed or Strain-Promoted Cycloaddition

Caption: Experimental workflow for DNA labeling.

Application in DNA Sequencing

This compound and its fluorescently labeled derivatives are instrumental in modern, high-throughput DNA sequencing methodologies that are based on the Sanger chain-termination principle. In these methods, the incorporation of a dideoxynucleotide terminates the extension of a growing DNA strand.

The workflow for its use in DNA sequencing is as follows:

  • Primer Annealing: A short, single-stranded DNA primer is annealed to a single-stranded DNA template.

  • Enzymatic Extension: A DNA polymerase extends the primer, incorporating deoxynucleotide triphosphates (dNTPs) that are complementary to the template strand.

  • Chain Termination: In four separate reactions, a small amount of one of the four dideoxynucleotide triphosphates (ddATP, ddCTP, ddGTP, or ddUTP/ddTTP) is included. When the polymerase incorporates a dideoxynucleotide, the chain is terminated.

  • Labeling: If this compound is used, the resulting terminated fragments will carry a propargylamino group. These fragments can then be labeled via a click chemistry reaction with an azide-modified fluorescent dye. Alternatively, a pre-labeled this compound derivative can be used for direct incorporation of the label.

  • Separation and Detection: The labeled, terminated DNA fragments are separated by size using capillary electrophoresis. A laser excites the fluorescent dyes, and a detector reads the color of the fluorescence at each fragment length, thereby revealing the DNA sequence.

Sequencing_Pathway Start Single-Stranded DNA Template + Primer Polymerization DNA Polymerase + dNTPs + this compound Start->Polymerization Termination Chain Termination Events Polymerization->Termination Fragment_Pool Pool of Terminated DNA Fragments (each with a 3' propargylamino group) Termination->Fragment_Pool Click_Chemistry Click Reaction with Azide-Fluorescent Dye Fragment_Pool->Click_Chemistry Labeled_Fragments Pool of Fluorescently Labeled DNA Fragments Click_Chemistry->Labeled_Fragments Separation Capillary Electrophoresis (Separation by Size) Labeled_Fragments->Separation Detection Laser Excitation & Fluorescence Detection Separation->Detection Sequence DNA Sequence Readout Detection->Sequence

Caption: Sanger sequencing using this compound.

This guide provides a foundational understanding of the synthesis, purification, and application of this compound. Researchers are encouraged to consult the primary literature for further details and optimization of the described protocols.

References

Stability and Storage of 5-Propargylamino-ddUTP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Propargylamino-ddUTP and its fluorescently labeled derivatives. The information presented herein is synthesized from manufacturer recommendations and general best practices for handling modified nucleotides, intended to ensure the integrity and performance of this critical reagent in various research and development applications.

Overview of this compound

This compound is a modified 2',3'-dideoxyuridine (B1630288) triphosphate. The propargylamino group at the 5-position of the uracil (B121893) base provides a reactive alkyne handle for "click" chemistry reactions, such as copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). This functionality allows for the efficient and specific labeling of DNA with a wide variety of molecules, including fluorescent dyes, biotin, and other reporter groups, making it a valuable tool in molecular biology and drug development. Given its application in sensitive assays, maintaining its stability is paramount.

Recommended Storage Conditions

Proper storage is crucial to prevent degradation and ensure the long-term performance of this compound. The following table summarizes the recommended storage conditions based on supplier datasheets.

ParameterRecommendationSource
Long-Term Storage Temperature -20°C[1][2][3][4][5][6][7][8][9]
Form Solution in water[1][4][5][6][7][8]
pH of Solution 7.5 ±0.5[1][4][5][6][7][8]
Shelf Life 12 months from date of delivery[1][2][3][4][5][6][7][8][9]

Shipping and Handling

Recommendations for the shipping and short-term handling of this compound are provided to maintain its stability upon arrival and during experimental use.

ParameterRecommendationSource
Shipping Condition Shipped on gel packs[1][2][3][4][5][6][7][8][9]
Short-Term Temperature Exposure Ambient temperature exposure for up to 1 week (cumulative) is possible[1][2][3][4][5][6][7][8][9][10]
Initial Handling Centrifuge the vial briefly before opening to collect the solution at the bottom[1][2][3][4][5][6][7][8][10]

General Best Practices for Modified Nucleotides

While specific, in-depth stability studies for this compound are not extensively published, general principles for handling modified and fluorescently-labeled nucleotides should be followed to maximize their shelf-life and performance.[11]

  • Aliquotting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes upon receipt.

  • Protection from Light: For fluorescently-labeled derivatives of this compound, exposure to light should be minimized to prevent photobleaching.[11] Store solutions in the dark and use amber-colored tubes or wrap tubes in foil.

  • Avoid Contamination: Use nuclease-free water, buffers, and sterile techniques to prevent enzymatic degradation.

  • Buffer Choice: While the product is supplied in water, for resuspension of dried oligonucleotides, a weak buffer such as TE (10 mM Tris, pH 7.5-8.0, 1 mM EDTA) is often recommended as laboratory-grade water can be slightly acidic, which may lead to DNA degradation over time.[11]

Experimental Workflow and Stability Considerations

The following diagram illustrates a logical workflow for handling this compound, incorporating stability and storage best practices.

G cluster_receipt Receiving and Initial Storage cluster_prep Preparation for Use cluster_use Experimental Use Receipt Receive Shipment (on gel packs) Inspect Inspect for Damage Receipt->Inspect Centrifuge Briefly Centrifuge Vial Inspect->Centrifuge Store_long Store at -20°C (Long-Term) Centrifuge->Store_long Thaw Thaw on Ice Store_long->Thaw For First Use Aliquot Aliquot into Single-Use Volumes Thaw->Aliquot Store_aliquot Store Aliquots at -20°C Aliquot->Store_aliquot Use_thaw Thaw Single-Use Aliquot on Ice Store_aliquot->Use_thaw For Subsequent Uses Protect_light Protect from Light (if fluorescent) Use_thaw->Protect_light Experiment Use in Experiment Protect_light->Experiment

Recommended workflow for handling and storing this compound.

Limitations and Further Considerations

The stability data for this compound is primarily derived from manufacturer datasheets, which provide general guidelines rather than comprehensive, peer-reviewed stability studies under a wide range of conditions (e.g., different pH values, temperatures, and buffer compositions). For applications requiring the highest level of quality control, it may be prudent for researchers to perform in-house stability assessments.

Suggested In-House Stability Testing:

  • Functional Assays: Periodically test the performance of an aliquot in a standard experimental setup (e.g., a DNA labeling reaction followed by fluorescent detection) to ensure it meets the required specifications.

  • Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the nucleotide over time and detect the presence of degradation products.

By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the stability and reliability of this compound, leading to more consistent and reproducible experimental outcomes.

References

Technical Guide: 5-Propargylamino-ddUTP Product Information and Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a technical overview of 5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP) and its dye-labeled derivatives, with a focus on safe laboratory handling and usage. The information is compiled from publicly available product data sheets from suppliers.

Product Overview and Safety Information

This compound is a modified dideoxynucleotide triphosphate used in molecular biology applications, primarily for the enzymatic labeling of DNA. It serves as a substrate for DNA polymerases, allowing for the incorporation of a terminal alkyne group into a DNA strand. This alkyne can then be used for post-synthetic modification via "click chemistry."

According to suppliers like Jena Bioscience, a formal Material Safety Data Sheet (MSDS) is not required for this product under European Directive 1999/45/EC and Regulations 1907/2006/EC and 1272/2008/EC.[1] This is because the product, as supplied in solution, contains concentrations of components classified as dangerous or carcinogenic below the threshold that would necessitate an SDS.[1]

Despite the absence of a formal SDS, standard laboratory precautions are advised. Users should always wear protective gloves, suitable clothing, and eye protection when handling this or any other chemical.[1]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound and its fluorescently-labeled conjugates.

General Handling:

  • For general laboratory use only. [2][3][4][5][6][7][8][9][10]

  • It is recommended to briefly centrifuge the vial before opening to ensure the solution is collected at the bottom.[2][3][4][5][6][7][8][9][10]

Shipping and Storage:

  • Shipping: The product is typically shipped on gel packs.[2][3][4][5][6][7][8][9][10]

  • Long-term Storage: Store at -20°C for optimal stability.[2][3][4][5][6][7][8][9][10]

  • Short-term Exposure: Short-term exposure to ambient temperatures (up to one cumulative week) is generally acceptable without compromising product quality.[2][3][4][6][7][8][9][10]

  • Shelf Life: The typical shelf life is 12 months from the date of delivery when stored correctly.[2][3][4][5][6][7][8][9][10]

Physicochemical Properties

The following tables summarize the properties of various commercially available dye-labeled this compound products. These are provided as solutions in water with a pH of 7.5 ±0.5 and a purity of ≥ 95% as determined by HPLC.[2][3][4][5][6][7][8][9][10]

Table 1: General Properties of Dye-Labeled this compound Solutions

PropertyValueCitations
Purity≥ 95% (HPLC)[2][3][4][5][6][7][8][9][10]
FormSolution in water[2][3][4][5][6][7][8][9][10]
pH7.5 ± 0.5[2][3][4][5][6][7][8][9][10]
Storage-20°C[2][3][4][5][6][7][8][9][10]
Shelf Life12 months after delivery[2][3][4][5][6][7][8][9][10]

Table 2: Spectroscopic and Physical Data for Specific Dye-Labeled Conjugates

Product NameConcentration (mM)Molecular Weight ( g/mol , free acid)λexc (nm)λem (nm)ε (L mmol⁻¹ cm⁻¹)Citations
This compound-ATTO-4250.50 - 0.55888.6543948545.0[10]
This compound-ATTO-4950.50 - 0.55838.6349852680.0[7]
This compound-ATTO-550Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
This compound-ATTO-580Q0.50 - 0.551181.20587N/A110.0[3]
This compound-ATTO-5900.50 - 0.551077.91593622120.0[4]
This compound-ATTO-5941.0 - 1.11293.15603626120.0[6]
This compound-ATTO-6200.50 - 0.55998.86620642120.0[9]
This compound-ATTO-6331.0 - 1.11038.92630651130.0[2]
This compound-ATTO-6551.0 - 1.11014.83663680125.0[8]
This compound-Cy51.0 - 1.11144.00649670250.0[5]
This compound-6-ROX1.0 - 1.11021.8057560082.0[11]

Experimental Applications and Protocols

The primary application of this compound is in enzymatic DNA synthesis for labeling purposes. As a dideoxynucleotide, it acts as a chain terminator when incorporated by a DNA polymerase. The propargyl group provides a reactive alkyne handle for subsequent covalent modification.

Key Experimental Use:

  • DNA Sequencing: Used in Sanger sequencing protocols, where its incorporation terminates the growing DNA chain. If the ddUTP is labeled with a fluorescent dye, the terminal base can be identified by its emission spectrum.

  • Microarray Genotyping: Employed in single-nucleotide polymorphism (SNP) genotyping on microarrays.[5]

  • Click Chemistry Labeling: The terminal alkyne allows for a highly specific and efficient reaction (an Azide-Alkyne Huisgen Cycloaddition) with molecules containing an azide (B81097) group, such as fluorescent dyes, biotin, or other reporter molecules.

A generalized experimental protocol for terminal labeling of a DNA strand is outlined below.

Generalized Protocol for Enzymatic 3'-End Labeling:

  • Reaction Setup: In a microcentrifuge tube, combine the DNA template/primer, a suitable DNA polymerase (e.g., Terminal deoxynucleotidyl Transferase, TdT), the corresponding reaction buffer, and the this compound conjugate.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase used (e.g., 37°C for TdT) for a specified time (e.g., 30-60 minutes).

  • Enzyme Inactivation: Stop the reaction by heat-inactivating the polymerase (e.g., heating to 70°C for 10 minutes).

  • Purification: Purify the labeled DNA from unincorporated ddUTPs and enzyme using standard methods such as spin column purification or ethanol (B145695) precipitation.

  • (Optional) Click Reaction: If an unlabeled propargyl-ddUTP was used, the purified DNA can now be subjected to a click chemistry reaction with an azide-functionalized reporter molecule.

  • Analysis: The labeled DNA can then be analyzed or used in downstream applications like microarray hybridization or fluorescence microscopy.

Visualized Workflows

The following diagrams illustrate the core concepts of using this compound in a typical laboratory workflow.

G cluster_synthesis Enzymatic Labeling cluster_purification Purification cluster_application Downstream Application dna DNA Template/Primer incubation Incubation (e.g., 37°C) dna->incubation reagents Polymerase + Reaction Buffer + This compound reagents->incubation labeled_dna 3'-Terminally Labeled DNA incubation->labeled_dna purify Spin Column or Ethanol Precipitation labeled_dna->purify pure_dna Purified Labeled DNA purify->pure_dna application Analysis (e.g., Microarray, Sequencing) pure_dna->application

Caption: General workflow for enzymatic 3'-end labeling of DNA.

G cluster_incorporation Step 1: Incorporation cluster_click Step 2: Click Chemistry dna_in DNA with 3'-OH polymerase DNA Polymerase dna_in->polymerase ddutp This compound ddutp->polymerase dna_out DNA with 3'-Terminal Alkyne polymerase->dna_out Chain Termination click_reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition dna_out->click_reaction azide_dye Azide-Functionalized Reporter Molecule (e.g., Dye) azide_dye->click_reaction final_product Covalently Labeled DNA click_reaction->final_product

Caption: Two-step pathway for DNA labeling via click chemistry.

References

Methodological & Application

Application Notes and Protocols for 5-Propargylamino-ddUTP in Sanger Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propargylamino-ddUTP is a modified dideoxyuridine triphosphate that serves as a crucial component in Sanger sequencing protocols. The propargylamino linker at the 5-position of the uracil (B121893) base provides a site for the attachment of a wide variety of fluorescent dyes. When incorporated into a growing DNA strand by a DNA polymerase, this dye-labeled nucleotide terminates chain elongation. This termination, coupled with the unique fluorescent signature of the attached dye, allows for the determination of the DNA sequence.

This document provides detailed application notes and protocols for the use of this compound in Sanger sequencing, designed to assist researchers in optimizing their sequencing workflows.

Principle of Sanger Sequencing with this compound

Sanger sequencing, also known as the chain-termination method, relies on the enzymatic synthesis of DNA strands of varying lengths. The reaction mixture includes the DNA template, a primer, DNA polymerase, a mixture of deoxynucleotide triphosphates (dNTPs), and a small amount of a specific dye-labeled dideoxynucleotide triphosphate (ddNTP), such as this compound.

The DNA polymerase extends the primer by incorporating dNTPs. Occasionally, it incorporates a dye-labeled this compound. Because this ddNTP lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, the extension of the DNA strand is terminated. This process results in a collection of DNA fragments of different lengths, each ending with a specific dye-labeled terminator. These fragments are then separated by size using capillary electrophoresis, and the sequence is read by detecting the fluorescent signal of each fragment as it passes a laser.

Data Presentation

While direct, quantitative comparisons of the incorporation efficiency and signal intensity of this compound against other ddUTP analogs are not extensively available in the public domain, the performance of any dye-labeled ddNTP is influenced by several factors. These include the specific DNA polymerase used, the nature of the fluorescent dye, and the linker attaching the dye to the nucleotide.

For optimal results, it is recommended to empirically determine the ideal concentration of this compound and to use a DNA polymerase known for its high processivity and efficiency in incorporating modified nucleotides.

Table 1: General Properties of Commercially Available Dye-Labeled this compound

FluorophoreExcitation (nm)Emission (nm)Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹)
6-FAM49251783,000
Cy5649670250,000
ATTO 590593622120,000
ATTO 655663680125,000
ATTO 680681698125,000

Note: The properties listed are typical values and may vary slightly between different suppliers. Data sourced from commercially available product datasheets.[1][2][3][4][5]

Experimental Protocols

The following is a generalized protocol for Sanger sequencing using a fluorescently labeled this compound. Optimization of reagent concentrations and cycling conditions may be necessary depending on the template, primer, and specific polymerase used.

Protocol 1: Cycle Sequencing Reaction

This protocol is designed for a single sequencing reaction. For multiple reactions, prepare a master mix.

Materials:

  • Purified DNA template (PCR product or plasmid)

  • Sequencing Primer

  • DNA Polymerase (e.g., a modified Taq polymerase tolerant of modified nucleotides)

  • Sequencing Buffer

  • dNTP Mix (dATP, dCTP, dGTP, dTTP)

  • Dye-labeled this compound

  • Nuclease-free water

Procedure:

  • Template and Primer Preparation:

    • Quantify the purified DNA template. For PCR products, a concentration of 1-10 ng/µL is a good starting point. For plasmids, use 50-100 ng/µL.

    • Dilute the sequencing primer to a working concentration of 1-5 µM.

  • Reaction Setup:

    • In a PCR tube, combine the following components:

      • DNA Template: 1-5 µL (adjust based on concentration)

      • Sequencing Primer: 1 µL

      • Sequencing Buffer: 2 µL (at 5x concentration)

      • dNTP Mix: 1 µL

      • Dye-labeled this compound: 0.5-2 µL (concentration will need optimization)

      • DNA Polymerase: 0.5-1 µL

      • Nuclease-free water: to a final volume of 10-20 µL

  • Thermal Cycling:

    • Perform thermal cycling using the following general parameters. These may need to be optimized for your specific template and primer.

      • Initial Denaturation: 96°C for 1 minute

      • 25-35 Cycles:

        • Denaturation: 96°C for 10 seconds

        • Annealing: 50-60°C for 5 seconds (adjust based on primer Tm)

        • Extension: 60°C for 4 minutes

      • Final Hold: 4°C

Protocol 2: Purification of Sequencing Products

Unincorporated dye-labeled ddNTPs must be removed before capillary electrophoresis to reduce background noise.

Materials:

Procedure:

  • To the completed sequencing reaction, add 2 µL of 125 mM EDTA, 2 µL of 3 M Sodium Acetate, and 50 µL of 100% ethanol.

  • Vortex briefly and incubate at room temperature for 15 minutes to precipitate the DNA fragments.

  • Centrifuge at maximum speed for 20 minutes.

  • Carefully aspirate and discard the supernatant.

  • Wash the pellet with 100 µL of 70% ethanol and centrifuge for 5 minutes.

  • Carefully aspirate and discard the supernatant.

  • Air dry the pellet for 10-15 minutes.

  • Resuspend the pellet in 10-20 µL of Hi-Di™ Formamide for loading onto the capillary electrophoresis instrument.

Mandatory Visualization

Sanger_Sequencing_Workflow cluster_prep Sample Preparation cluster_reaction Cycle Sequencing cluster_analysis Analysis Template_Prep Template DNA (PCR Product or Plasmid) Reaction_Mix Reaction Mix: - DNA Polymerase - dNTPs - Dye-labeled this compound Template_Prep->Reaction_Mix Primer_Prep Sequencing Primer Primer_Prep->Reaction_Mix Thermal_Cycling Thermal Cycling Reaction_Mix->Thermal_Cycling Chain Termination Reaction Purification Purification of Labeled Fragments Thermal_Cycling->Purification Capillary_Electrophoresis Capillary Electrophoresis Purification->Capillary_Electrophoresis Separation by Size Data_Analysis Data Analysis Capillary_Electrophoresis->Data_Analysis Fluorescence Detection

Caption: Workflow for Sanger sequencing using dye-labeled this compound.

Chain_Termination_Mechanism cluster_elongation Chain Elongation cluster_termination Chain Termination Template Template Strand 5'-...GCTA...-3' Primer Primer 3'-...CGAT-OH...-5' dNTP dNTP Primer->dNTP Polymerase adds dNTP Terminated_Primer Terminated Strand 3'-...CGAT-ddU-Propargylamino-Dye...-5' Primer->Terminated_Primer Random Incorporation ddUTP This compound-Dye Terminated_Primer->ddUTP Incorporation of ddUTP (No 3'-OH)

Caption: Mechanism of chain termination by this compound.

References

Application Notes and Protocols for DNA Labeling using 5-Propargylamino-ddUTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propargylamino-ddUTP is a modified dideoxyuridine triphosphate that contains a terminal alkyne group. This modification allows for a two-step DNA labeling strategy. First, the nucleotide analog is incorporated into the 3'-end of a DNA molecule by Terminal deoxynucleotidyl Transferase (TdT). TdT is a template-independent DNA polymerase that adds nucleotides to the 3'-hydroxyl terminus of DNA strands.[1] Since this compound is a dideoxynucleotide, its incorporation terminates the extension of the DNA strand, ensuring the addition of a single modified nucleotide.

The incorporated alkyne group can then be utilized for a highly specific and efficient secondary labeling reaction known as "click chemistry".[2] This bioorthogonal reaction involves the copper(I)-catalyzed cycloaddition of the alkyne to an azide-modified molecule, such as a fluorophore, biotin, or other reporter molecules.[2] This two-step approach offers versatility and modularity in DNA labeling for a wide range of applications, including fluorescence microscopy, flow cytometry, and microarray analysis.

Principle of the Method

The DNA labeling process using this compound involves two key steps: enzymatic incorporation and click chemistry conjugation.

  • TdT-mediated Incorporation: Terminal deoxynucleotidyl Transferase (TdT) catalyzes the addition of this compound to the 3'-hydroxyl end of a DNA substrate. The reaction is terminated after the addition of a single propargylamino-ddUMP molecule.

  • Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): The alkyne-modified DNA is then reacted with an azide-containing reporter molecule in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, covalently attaching the reporter molecule to the DNA.

This method provides a robust and flexible platform for labeling DNA with a wide variety of molecules for downstream applications.

Data Presentation

While specific quantitative data for the labeling efficiency of this compound is not extensively published, the efficiency of TdT-mediated incorporation of modified nucleotides is influenced by several factors, including the nature of the DNA substrate, the concentration of the modified nucleotide, and the reaction conditions. The subsequent click chemistry reaction is known for its high efficiency and specificity.[2]

Table 1: Factors Influencing TdT-mediated Incorporation of Modified Nucleotides

ParameterInfluence on Labeling EfficiencyRecommendations
DNA Substrate 3'-overhangs are labeled more efficiently than blunt or 5'-overhangs.For optimal labeling, design DNA substrates with a 3'-overhang.
This compound Concentration Higher concentrations can increase labeling efficiency but may also lead to non-specific incorporation.Titrate the concentration to find the optimal balance for your specific application. A starting point of 10-50 µM is often recommended.
TdT Concentration Higher enzyme concentrations can increase the reaction rate.Use the manufacturer's recommended concentration and optimize as needed.
Reaction Buffer The presence of Co²⁺ as a cofactor is crucial for TdT activity.[1]Use a reaction buffer optimized for TdT, typically containing potassium cacodylate and CoCl₂.
Incubation Time and Temperature Longer incubation times and optimal temperature (typically 37°C) can increase labeling yield.Optimize incubation time and temperature for your specific substrate and application.

Table 2: Components of a Typical Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reaction

ComponentFunctionTypical Concentration
Alkyne-labeled DNA The DNA molecule to be labeled.Varies
Azide-Reporter Molecule The molecule to be attached to the DNA (e.g., fluorescent dye, biotin).1.5 - 10 fold molar excess over DNA
Copper(II) Sulfate (CuSO₄) Precursor to the active Cu(I) catalyst.0.1 - 1 mM
Reducing Agent (e.g., Sodium Ascorbate) Reduces Cu(II) to the active Cu(I) catalyst.1 - 5 mM
Copper(I)-stabilizing Ligand (e.g., THPTA, TBTA) Protects the Cu(I) catalyst from oxidation and improves reaction efficiency.0.5 - 5 mM
Reaction Buffer Maintains optimal pH and provides a suitable reaction environment.Typically aqueous buffers like PBS or Tris-HCl.

Experimental Protocols

Protocol 1: TdT-mediated Labeling of DNA with this compound

This protocol describes the incorporation of a single 5-Propargylamino-ddUMP at the 3'-end of a DNA molecule.

Materials:

  • DNA substrate (e.g., oligonucleotide, DNA fragment) with a free 3'-OH group

  • This compound (1 mM stock solution)

  • Terminal deoxynucleotidyl Transferase (TdT)

  • 5x TdT Reaction Buffer (typically contains potassium cacodylate, Tris-HCl, and CoCl₂)

  • Nuclease-free water

Procedure:

  • Reaction Setup: Prepare the following reaction mixture in a microcentrifuge tube on ice:

ComponentVolume (for a 20 µL reaction)Final Concentration
5x TdT Reaction Buffer4 µL1x
DNA Substrate (10 µM)1 µL0.5 µM
This compound (1 mM)1 µL50 µM
TdT (20 U/µL)1 µL1 U/µL
Nuclease-free waterto 20 µL-
  • Incubation: Mix the components gently by pipetting. Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0, and heating at 70°C for 10 minutes.

  • Purification: Purify the alkyne-labeled DNA from unincorporated nucleotides using a suitable method, such as a spin column or ethanol (B145695) precipitation.

Protocol 2: Click Chemistry Labeling of Alkyne-Modified DNA

This protocol describes the conjugation of an azide-modified reporter molecule to the alkyne-labeled DNA.

Materials:

  • Purified alkyne-labeled DNA

  • Azide-reporter molecule (e.g., azide-fluorophore, 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄, 100 mM stock in water)

  • Sodium Ascorbate (1 M stock in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (50 mM stock in DMSO/water)

  • Nuclease-free water

  • DMSO (optional, to improve solubility of reagents)

Procedure:

  • Reaction Setup: Prepare the following reaction mixture in a microcentrifuge tube:

ComponentVolume (for a 50 µL reaction)Final Concentration
Purified Alkyne-labeled DNA (e.g., 10 µM)5 µL1 µM
Azide-Reporter Molecule (10 mM)1.5 µL300 µM (3-fold excess)
CuSO₄ (100 mM)0.5 µL1 mM
THPTA/TBTA (50 mM)1 µL1 mM
Sodium Ascorbate (1 M)2.5 µL50 mM
Nuclease-free waterto 50 µL-
  • Incubation: Mix the components gently. Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent dye.

  • Purification: Purify the labeled DNA from the reaction components using a suitable method, such as a spin column, ethanol precipitation, or gel electrophoresis.

Mandatory Visualizations

TdT_Labeling_Workflow DNA DNA with 3'-OH Incubation1 Incubation (37°C, 30-60 min) DNA->Incubation1 TdT_reagents TdT Enzyme This compound TdT Buffer (Co²⁺) TdT_reagents->Incubation1 Alkyne_DNA Alkyne-modified DNA Incubation1->Alkyne_DNA

TdT-mediated incorporation of this compound.

Click_Chemistry_Workflow Alkyne_DNA Alkyne-modified DNA Incubation2 Incubation (Room Temp, 30-60 min) Alkyne_DNA->Incubation2 Click_reagents Azide-Reporter CuSO₄, Na Ascorbate Ligand (THPTA/TBTA) Click_reagents->Incubation2 Labeled_DNA Labeled DNA Incubation2->Labeled_DNA

Click chemistry conjugation of a reporter molecule.

Signaling_Pathway_Concept cluster_step1 Step 1: Enzymatic Incorporation cluster_step2 Step 2: Click Chemistry DNA_Substrate DNA Substrate (3'-OH) Alkyne_DNA Alkyne-Modified DNA DNA_Substrate->Alkyne_DNA incorporation Modified_ddNTP This compound TdT_Enzyme Terminal deoxynucleotidyl Transferase (TdT) Modified_ddNTP->TdT_Enzyme binds TdT_Enzyme->DNA_Substrate binds Azide_Reporter Azide-Reporter (e.g., Fluorophore) Labeled_DNA Labeled DNA Azide_Reporter->Labeled_DNA cycloaddition Copper_Catalyst Copper(I) Catalyst Copper_Catalyst->Azide_Reporter catalyzes

Conceptual signaling pathway of the two-step DNA labeling process.

References

Application Notes and Protocols for 5-Propargylamino-ddUTP in Single-Base Extension Assays for SNP Genotyping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation in the human genome and are critical markers in disease association studies, pharmacogenomics, and personalized medicine. Single-Base Extension (SBE) is a robust and widely used method for SNP genotyping that offers high accuracy and specificity. This technique relies on the enzymatic incorporation of a single, chain-terminating dideoxynucleoside triphosphate (ddNTP) onto a primer that anneals immediately upstream of the SNP site. The identity of the incorporated ddNTP reveals the allele present at the polymorphic site.

5-Propargylamino-ddUTP is a modified dideoxyuridine triphosphate that contains a terminal alkyne group. This functional group enables a highly specific and efficient secondary labeling reaction through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This two-step approach, involving enzymatic incorporation followed by chemical ligation, offers significant flexibility and potential for signal amplification in SNP detection assays. This document provides detailed application notes and protocols for the use of this compound in SBE assays for SNP genotyping.

Principle of the Assay

The SBE assay using this compound for SNP genotyping involves a three-stage process:

  • Polymerase Chain Reaction (PCR) Amplification: The genomic DNA region containing the SNP of interest is amplified by PCR.

  • Single-Base Extension (SBE): The amplified DNA serves as a template for a primer extension reaction. An SBE primer, designed to anneal to the template DNA immediately adjacent to the SNP site, is extended by a single base using a DNA polymerase and a mixture of ddNTPs, including this compound. If the template contains an adenine (B156593) at the SNP position, the polymerase will incorporate the complementary this compound.

  • Detection: The incorporated this compound can be detected through various methods. A powerful approach involves a subsequent click chemistry reaction where an azide-modified reporter molecule (e.g., a fluorophore) is covalently attached to the alkyne group of the incorporated nucleotide. This allows for highly sensitive and specific detection of the SNP.

Data Presentation

Table 1: Spectroscopic Properties of Fluorescently Labeled this compound Analogs
FluorophoreExcitation Wavelength (λex)Emission Wavelength (λem)Molar Extinction Coefficient (ε)
ATTO-488 501 nm523 nm90,000 L·mol⁻¹·cm⁻¹
ATTO-565 563 nm592 nm120,000 L·mol⁻¹·cm⁻¹
ATTO-594 603 nm626 nm120,000 L·mol⁻¹·cm⁻¹
ATTO-655 663 nm680 nm125,000 L·mol⁻¹·cm⁻¹
ATTO-680 681 nm698 nm125,000 L·mol⁻¹·cm⁻¹
Cy5 649 nm670 nm250,000 L·mol⁻¹·cm⁻¹

Note: The choice of fluorophore should be compatible with the excitation and emission capabilities of the available fluorescence detection instrument.

Table 2: Representative Signal-to-Noise Ratios in SBE-Based SNP Genotyping
Genotyping MethodHomozygous Samples (Signal/Noise)Heterozygous Samples (Signal/Noise)Reference
Dual-color SBE on magnetic beads> 12.33~ 1
Allele-specific primer extension with FRET> 5.5Not specified[1]

Note: Signal-to-noise ratios are highly dependent on the specific assay conditions, detection platform, and data analysis methods.

Experimental Protocols

Protocol 1: PCR Amplification of Target SNP Region

1.1. PCR Reaction Setup:

ComponentFinal ConcentrationVolume (for 25 µL reaction)
10x PCR Buffer1x2.5 µL
dNTP Mix (10 mM each)200 µM0.5 µL
Forward Primer (10 µM)0.4 µM1.0 µL
Reverse Primer (10 µM)0.4 µM1.0 µL
Taq DNA Polymerase (5 U/µL)1.25 U0.25 µL
Genomic DNA (10-50 ng/µL)10-100 ng1.0 - 2.0 µL
Nuclease-free Water-Up to 25 µL

1.2. PCR Thermocycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C5 minutes1
Denaturation95°C30 seconds35
Annealing55-65°C*30 seconds
Extension72°C30-60 seconds**
Final Extension72°C5 minutes1
Hold4°CIndefinite

* The annealing temperature should be optimized for the specific primer pair. ** Extension time is typically 1 minute per kb of amplicon length.

1.3. Post-PCR Cleanup:

To remove unincorporated dNTPs and primers, treat the PCR product with a mixture of Exonuclease I (ExoI) and Shrimp Alkaline Phosphatase (SAP).

  • To 5 µL of PCR product, add 2 µL of a mixture containing 1 U of SAP and 10 U of ExoI.

  • Incubate at 37°C for 60 minutes.

  • Inactivate the enzymes by heating to 80°C for 15 minutes.

Protocol 2: Single-Base Extension (SBE) Reaction

2.1. SBE Reaction Setup:

ComponentFinal ConcentrationVolume (for 10 µL reaction)
5x SBE Buffer1x2.0 µL
SBE Primer (1 µM)100 nM1.0 µL
ddNTP Mix (e.g., 25 µM each ddATP, ddCTP, ddGTP, and this compound)2.5 µM each1.0 µL
Thermo Sequenase DNA Polymerase (or similar)0.5 U0.5 µL
Purified PCR Product (from step 1.3)-5.5 µL

2.2. SBE Thermocycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation96°C2 minutes1
Denaturation96°C15 seconds30
Annealing/Extension55°C30 seconds
Hold4°CIndefinite
Protocol 3: Click Chemistry-Based Fluorescence Detection

This protocol describes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label the incorporated this compound with an azide-functionalized fluorophore.

3.1. Click Reaction Setup:

Caution: Perform the reaction in a well-ventilated area.

ComponentFinal ConcentrationVolume (for 20 µL reaction)
SBE Product (from step 2.2)-10 µL
Azide-Fluorophore (1 mM in DMSO)50 µM1.0 µL
Copper(II) Sulfate (CuSO₄) (10 mM)0.5 mM1.0 µL
Sodium Ascorbate (50 mM, freshly prepared)2.5 mM1.0 µL
Tris-HCl (1 M, pH 7.5)50 mM1.0 µL
Nuclease-free Water-6.0 µL

3.2. Click Reaction Incubation:

  • Mix the components thoroughly by gentle pipetting.

  • Incubate the reaction at room temperature for 30-60 minutes in the dark.

3.3. Detection:

The fluorescently labeled SBE product can be detected using various methods, including:

  • Fluorescence Plate Reader: Transfer the reaction mixture to a microplate and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Capillary Electrophoresis (CE): Separate the labeled SBE products by size and detect the fluorescence signal. This method is particularly useful for multiplexed SNP analysis where different SBE primers have different lengths.

  • Microarray Analysis: If the SBE primers are immobilized on a microarray, the slide can be scanned using a fluorescence scanner.

Mandatory Visualizations

SBE_Workflow cluster_0 Template Preparation cluster_1 Single-Base Extension cluster_2 Detection Genomic_DNA Genomic DNA PCR_Amplification PCR Amplification Genomic_DNA->PCR_Amplification PCR_Product Amplified SNP Region PCR_Amplification->PCR_Product PCR_Cleanup PCR Product Cleanup (ExoI/SAP) PCR_Product->PCR_Cleanup SBE_Reaction Single-Base Extension (SBE) PCR_Cleanup->SBE_Reaction Extended_Primer Primer Extended with This compound SBE_Reaction->Extended_Primer Click_Chemistry Click Chemistry Reaction (CuAAC) Extended_Primer->Click_Chemistry Fluorescent_Labeling Fluorescent Labeling Click_Chemistry->Fluorescent_Labeling Detection Fluorescence Detection (Plate Reader, CE, Microarray) Fluorescent_Labeling->Detection Genotype_Calling Genotype Calling Detection->Genotype_Calling

Caption: Workflow for SNP genotyping using this compound in a single-base extension assay with click chemistry detection.

Caption: Principle of single-base extension with this compound incorporation.

Troubleshooting

IssuePossible CauseRecommendation
No or Low SBE Product Inefficient PCR amplification.Optimize PCR conditions (annealing temperature, Mg²⁺ concentration, primer concentration). Verify PCR product on an agarose (B213101) gel.
Incomplete removal of PCR primers and dNTPs.Ensure complete inactivation of ExoI/SAP enzymes. Consider column purification of PCR products.
Suboptimal SBE reaction conditions.Optimize SBE primer annealing temperature and concentration. Titrate DNA polymerase concentration.
Degraded reagents.Use fresh ddNTPs, primers, and polymerase.
High Background Fluorescence Incomplete removal of unincorporated azide-fluorophore.Consider a purification step after the click chemistry reaction (e.g., ethanol (B145695) precipitation or size exclusion chromatography).
Non-specific binding of the fluorophore.Include blocking agents in the detection buffer. Optimize washing steps if using a solid-phase assay.
Inaccurate Genotype Calls Misincorporation of ddNTPs.Use a high-fidelity DNA polymerase for the SBE reaction. Optimize the concentration of ddNTPs.
Allele dropout (one allele fails to amplify or extend).Redesign PCR or SBE primers. Optimize annealing temperatures to ensure equal efficiency for both alleles.
Low signal-to-noise ratio.Increase the number of SBE cycles. Use a brighter fluorophore. Optimize the click chemistry reaction for higher efficiency.

Conclusion

The use of this compound in single-base extension assays provides a versatile and powerful platform for SNP genotyping. The ability to perform a secondary labeling step via click chemistry offers enhanced flexibility in the choice of detection method and has the potential for signal amplification, leading to improved sensitivity. The protocols provided herein serve as a starting point for the development and optimization of robust and reliable SNP genotyping assays tailored to specific research needs. Careful optimization of each step, from PCR amplification to the final detection, is crucial for achieving high-quality and accurate genotyping results.

References

Application Notes and Protocols for 5-Propargylamino-ddUTP in Microarray-Based Genotyping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation in the human genome and serve as valuable markers for disease association studies, pharmacogenomics, and personalized medicine. Microarray-based genotyping has emerged as a powerful high-throughput method for SNP analysis. A key technique in this field is the single base extension (SBE) assay, which provides high accuracy for discriminating alleles.

This document provides detailed application notes and protocols for the use of 5-Propargylamino-ddUTP, a modified dideoxynucleoside triphosphate, in microarray-based SNP genotyping. The propargyl group introduces an alkyne moiety, enabling a highly specific and efficient "click" reaction with an azide-containing molecule, such as a fluorescent dye. This bioorthogonal ligation strategy offers a robust method for signal detection in genotyping assays.

Principle of the Assay

The microarray-based SNP genotyping assay using this compound follows a multi-step process:

  • DNA Amplification: The genomic region containing the SNP of interest is amplified, typically by Polymerase Chain Reaction (PCR).

  • Primer Hybridization: An oligonucleotide primer is designed to anneal to the amplified DNA template immediately adjacent to the SNP site. This primer is immobilized on the microarray surface.

  • Single Base Extension (SBE): A DNA polymerase extends the primer by a single base, incorporating a fluorescently labeled or chemically modified dideoxynucleoside triphosphate (ddNTP) that is complementary to the nucleotide at the SNP position. In this application, a mixture of ddNTPs including this compound is used.

  • Click Chemistry Reaction: The incorporated this compound, with its terminal alkyne group, is then covalently bonded to an azide-modified fluorescent dye via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as "click chemistry".

  • Signal Detection: The microarray is scanned to detect the fluorescence at each spot, revealing the incorporated nucleotide and thus the genotype of the SNP.

Data Presentation

The performance of this compound in microarray-based genotyping can be assessed by several quantitative metrics. The following tables summarize expected performance data based on typical SBE assays.

Parameter This compound with Click Chemistry Directly Labeled Fluorescent ddNTP Reference
Signal-to-Noise Ratio (SNR) > 50> 40[1]
Genotype Call Rate > 99%> 98%[2]
Genotyping Accuracy > 99.9%> 99.8%[2]
Cross-Hybridization LowLow to Moderate[3]

Table 1: Performance Metrics Comparison. This table compares the expected performance of the this compound with a click chemistry detection step against a standard method using directly labeled fluorescent ddNTPs. The click chemistry approach can lead to higher signal-to-noise ratios due to the specific nature of the reaction.

Genotype Allele 1 Signal (Arbitrary Units) Allele 2 Signal (Arbitrary Units) Genotype Call
Homozygous (AA) 15,000500AA
Homozygous (GG) 45014,500GG
Heterozygous (AG) 7,8007,500AG
No Template Control 200220No Call

Table 2: Representative Genotyping Data. This table shows example fluorescence intensity data for the three possible genotypes of a SNP, along with a no-template control. The clear separation of signal intensities allows for accurate genotype calling.

Experimental Protocols

Protocol 1: Preparation of Azide-Functionalized Microarray Slides

This protocol describes the preparation of glass microarray slides with an azide (B81097) surface for the covalent attachment of alkyne-modified oligonucleotides.

Materials:

  • Glass microscope slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • (3-Azidopropyl)triethoxysilane

  • Anhydrous toluene

  • Staining jars

  • Orbital shaker

Procedure:

  • Cleaning Slides:

    • Place glass slides in a slide rack and immerse in Piranha solution for 1 hour at room temperature with gentle agitation. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a chemical fume hood with appropriate personal protective equipment).

    • Rinse the slides thoroughly with deionized water and then with ethanol.

    • Dry the slides under a stream of nitrogen gas.

  • Silanization:

    • Prepare a 2% (v/v) solution of (3-Azidopropyl)triethoxysilane in anhydrous toluene.

    • Immerse the cleaned, dry slides in the silane (B1218182) solution for 2 hours at room temperature with gentle agitation.

    • Rinse the slides with toluene, followed by ethanol.

    • Dry the slides under a stream of nitrogen gas.

    • Cure the slides in an oven at 110°C for 15 minutes.

    • Store the azide-functionalized slides in a desiccator until use.

Protocol 2: Single Base Extension (SBE) and Click Chemistry on Microarray

This protocol details the single base extension reaction using this compound followed by the click chemistry-based fluorescent labeling.

Materials:

  • Azide-functionalized microarray slides with spotted alkyne-modified primers

  • PCR-amplified genomic DNA, purified

  • SBE reaction mix:

    • Thermo Sequenase DNA Polymerase

    • Thermo Sequenase reaction buffer

    • ddNTP mix (ddATP, ddCTP, ddGTP, this compound)

    • Acrylamide

  • Click chemistry reaction mix:

  • Wash buffers (SSC-based)

  • Microarray hybridization cassette

  • Microarray scanner

Procedure:

  • PCR Product Preparation:

    • Amplify the genomic region containing the SNP of interest using standard PCR protocols.

    • Purify the PCR product to remove unincorporated dNTPs and primers using a PCR purification kit.

  • Single Base Extension (SBE) Reaction:

    • Prepare the SBE reaction mix. The final concentration of each ddNTP should be optimized, but a starting point is 0.5 µM for each.

    • Apply the SBE reaction mix containing the purified PCR product to the microarray surface within a hybridization cassette.

    • Incubate the microarray at 95°C for 3 minutes for denaturation, followed by 30 cycles of 96°C for 20 seconds and 55°C for 30 seconds.

    • After cycling, wash the microarray slides with SSC buffer to remove the SBE reaction mix.

  • Click Chemistry Reaction:

    • Prepare the click chemistry reaction mix immediately before use. A typical reaction mix contains 100 µM azide-fluorophore, 1 mM CuSO₄, and 5 mM sodium ascorbate in TBS.

    • Apply the click chemistry reaction mix to the microarray surface.

    • Incubate for 1 hour at room temperature in the dark.

    • Wash the microarray slides extensively with wash buffers to remove unreacted reagents.

  • Microarray Scanning and Data Analysis:

    • Dry the microarray slide by centrifugation or under a stream of nitrogen.

    • Scan the microarray using a scanner with the appropriate laser and emission filter for the chosen fluorophore.

    • Analyze the scanned image to quantify the fluorescence intensity at each spot.

    • Use genotyping software to cluster the data and make genotype calls based on the fluorescence signal ratios.

Mandatory Visualizations

SBE_Genotyping_Workflow cluster_prep Sample & Array Preparation cluster_reaction On-Chip Reaction cluster_analysis Data Acquisition & Analysis genomic_dna Genomic DNA pcr_amp PCR Amplification genomic_dna->pcr_amp purified_pcr Purified PCR Product pcr_amp->purified_pcr sbe Single Base Extension with this compound purified_pcr->sbe microarray Microarray with Immobilized Primers microarray->sbe click_chem Click Chemistry with Azide-Fluorophore sbe->click_chem scan Microarray Scanning click_chem->scan analysis Data Analysis scan->analysis genotype Genotype Calling analysis->genotype Click_Chemistry_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product propargyl_ddUTP This compound (Alkyne) catalyst Cu(I) propargyl_ddUTP->catalyst azide_fluorophore Azide-Fluorophore azide_fluorophore->catalyst product Fluorescently Labeled ddUTP catalyst->product

References

Application Notes and Protocols for 5-Propargylamino-ddUTP in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propargylamino-ddUTP is a modified dideoxyuridine triphosphate that serves as a versatile tool for the specific labeling of DNA. It contains a terminal alkyne group, enabling its covalent modification through "click chemistry," a set of highly efficient and specific bioorthogonal reactions. This functionality allows for the attachment of a wide array of reporter molecules, such as fluorophores, biotin, or drug candidates, to the 3'-end of DNA strands.

The primary applications of this compound revolve around its ability to be incorporated by DNA polymerases, particularly Terminal deoxynucleotidyl Transferase (TdT), which does not require a template. This makes it an ideal substrate for labeling DNA breaks in TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assays to detect apoptosis. Furthermore, its nature as a dideoxynucleotide allows for its use as a chain terminator in Sanger sequencing and other polymerase-based assays, providing a means for site-specific labeling.

This document provides detailed application notes and protocols for the use of this compound in key biochemical applications, including data on its properties and guidelines for its use in click chemistry reactions.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its fluorescently labeled derivatives.

PropertyValue
Purity (HPLC)≥ 95%
FormSolution in water
Concentration1.0 mM - 1.1 mM
pH7.5 ±0.5
Storage Conditions-20 °C
Shelf Life12 months from date of delivery
Table 1: General Properties of this compound Solutions.
Fluorophore ConjugateExcitation Wavelength (λex)Emission Wavelength (λem)Molar Extinction Coefficient (ε)
ATTO-425439 nm485 nm45,000 L mmol⁻¹ cm⁻¹
6-FAM492 nm517 nm83.0 L mmol⁻¹ cm⁻¹
ATTO-550554 nm576 nm120.0 L mmol⁻¹ cm⁻¹
ATTO-594603 nm626 nm120.0 L mmol⁻¹ cm⁻¹
6-ROX575 nm600 nm82.0 L mmol⁻¹ cm⁻¹
Cy5649 nm670 nm250.0 L mmol⁻¹ cm⁻¹
ATTO-680681 nm698 nm125.0 L mmol⁻¹ cm⁻¹
Table 2: Spectroscopic Properties of Common Fluorescent Dye Conjugates of this compound.

Experimental Protocols

Application 1: 3'-End Labeling of DNA using Terminal deoxynucleotidyl Transferase (TdT)

This protocol describes the enzymatic incorporation of this compound onto the 3'-hydroxyl termini of DNA fragments. This method is particularly useful for labeling DNA breaks in apoptotic cells (TUNEL assay).

Materials:

  • This compound (1 mM stock solution)

  • Terminal deoxynucleotidyl Transferase (TdT) and reaction buffer

  • DNA sample (e.g., fragmented genomic DNA, fixed and permeabilized cells)

  • Nuclease-free water

Protocol:

  • Reaction Setup: Prepare the following reaction mixture in a microcentrifuge tube on ice. The volumes can be scaled as needed.

ComponentVolume (for a 50 µL reaction)Final Concentration
5x TdT Reaction Buffer10 µL1x
DNA SampleVariablee.g., 10-100 ng
This compound (1 mM)1 µL20 µM
TdT (20 U/µL)1 µL0.4 U/µL
Nuclease-free Waterto 50 µL-
  • Incubation: Mix the components gently by pipetting. Incubate the reaction at 37°C for 60 minutes.

  • Enzyme Inactivation: Stop the reaction by heating at 70°C for 10 minutes.

  • Purification: The alkyne-modified DNA can be purified using a suitable DNA cleanup kit or by ethanol (B145695) precipitation to remove unincorporated nucleotides. The purified DNA is now ready for click chemistry conjugation.

Application 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for DNA Labeling

This protocol outlines the procedure for attaching an azide-containing reporter molecule (e.g., a fluorescent dye) to the alkyne-modified DNA produced in the previous step.

Materials:

  • Alkyne-modified DNA

  • Azide-functionalized reporter molecule (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand

  • Sodium ascorbate (B8700270) (freshly prepared solution)

  • Nuclease-free water

  • DMSO (for dissolving non-aqueous soluble azides)

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-functionalized reporter molecule in DMSO or water.

    • Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO/water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order.

ComponentVolume (for a 50 µL reaction)Final Concentration
Alkyne-modified DNAVariable (e.g., 1-10 µM)1-10 µM
Azide-reporter molecule (10 mM)2.5 µL0.5 mM
CuSO₄ (20 mM)2.5 µL1 mM
THPTA/TBTA (100 mM)2.5 µL5 mM
Sodium Ascorbate (100 mM)5 µL10 mM
Nuclease-free Water/Bufferto 50 µL-
  • Incubation: Mix the reaction gently and incubate at room temperature for 30-60 minutes, protected from light.

  • Purification: Purify the labeled DNA to remove excess reagents using a DNA cleanup kit, ethanol precipitation, or size-exclusion chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Enzymatic Incorporation cluster_step2 Step 2: Click Chemistry Reaction dna DNA with 3'-OH tdt TdT Enzyme dna->tdt ddUTP This compound ddUTP->tdt alkyne_dna Alkyne-Modified DNA tdt->alkyne_dna Labeling alkyne_dna2 Alkyne-Modified DNA alkyne_dna->alkyne_dna2 azide Azide-Reporter (e.g., Fluorophore) catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) azide->catalyst labeled_dna Labeled DNA catalyst->labeled_dna Conjugation alkyne_dna2->catalyst sanger_sequencing_concept cluster_sanger Sanger Sequencing with Click-Ready ddNTP cluster_detection Post-Sequencing Detection template DNA Template polymerase DNA Polymerase template->polymerase primer Primer primer->polymerase fragments Set of Alkyne-Terminated DNA Fragments polymerase->fragments Chain Termination at 'A' sites dntps dNTPs dntps->polymerase propargyl_ddutp This compound propargyl_ddutp->polymerase click_reaction Click Reaction with Azide-Fluorophore fragments->click_reaction separation Gel/Capillary Electrophoresis click_reaction->separation detection Fluorescence Detection separation->detection

Protocol for 3' End Labeling of Oligonucleotides with 5-Propargylamino-ddUTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise modification of oligonucleotides is a critical technique in molecular biology, diagnostics, and the development of therapeutic agents. This application note provides a detailed protocol for the 3' end labeling of oligonucleotides with 5-Propargylamino-ddUTP using Terminal deoxynucleotidyl Transferase (TdT). TdT is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.[1][2][3] By using a dideoxynucleotide triphosphate (ddNTP) such as this compound, the extension is limited to a single nucleotide addition due to the absence of a 3'-hydroxyl group, ensuring a homogeneously labeled product.[2][4] The incorporated propargyl group provides a versatile handle for subsequent bio-orthogonal "click" chemistry reactions, allowing for the attachment of a wide variety of reporters, tags, or therapeutic molecules.

Principle of the Method

The 3' end labeling process is an enzymatic reaction catalyzed by Terminal deoxynucleotidyl Transferase (TdT). TdT recognizes the free 3'-hydroxyl group of a single-stranded or double-stranded DNA and facilitates the formation of a phosphodiester bond with the α-phosphate of the incoming this compound.[4] Cobalt (Co²⁺) is an essential cofactor for TdT activity, enhancing the efficiency of the labeling reaction.[2] Once the this compound is incorporated, the absence of a 3'-hydroxyl group on its sugar moiety prevents further nucleotide addition by TdT, resulting in the precise, single-nucleotide labeling of the oligonucleotide's 3' terminus. The newly introduced propargyl group can then be readily coupled to an azide-containing molecule via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction.

Data Presentation

Table 1: Key Reagents and Their Recommended Concentrations

ReagentStock ConcentrationFinal Concentration in Reaction
Oligonucleotide100 µM1-10 µM
This compound1 mM50-100 µM
Terminal deoxynucleotidyl Transferase (TdT)20 U/µL0.5-1 U/µL
5X TdT Reaction Buffer5X1X
Cobalt Chloride (CoCl₂)25 mM1 mM

Table 2: Troubleshooting Guide for 3' End Labeling

ProblemPossible CauseSuggested Solution
Low or no labeling Inactive TdT enzymeUse a fresh aliquot of TdT and ensure proper storage at -20°C.
Degraded this compoundUse a fresh aliquot of the modified nucleotide and avoid multiple freeze-thaw cycles.[4]
Inhibitors in oligonucleotide preparationPurify the oligonucleotide by ethanol (B145695) precipitation or column chromatography before labeling.
Suboptimal reaction conditionsVerify the concentrations of all reaction components. Optimize incubation time and temperature (30-60 minutes at 37°C is a good starting point).[4]
Smearing on gel analysis Nuclease contaminationUse nuclease-free water and reagents. Maintain a sterile work environment.
Enzyme concentration too highReduce the amount of TdT in the reaction.
Labeling of multiple nucleotides Incorrect nucleotide usedEnsure you are using a dideoxynucleotide (ddNTP) and not a deoxynucleotide (dNTP).

Experimental Protocols

Protocol 1: 3' End Labeling with this compound

This protocol describes the enzymatic addition of a single this compound to the 3' end of an oligonucleotide.

Materials:

  • Oligonucleotide with a free 3'-hydroxyl group (HPLC-purified recommended)

  • This compound

  • Terminal deoxynucleotidyl Transferase (TdT)

  • 5X TdT Reaction Buffer (typically contains potassium cacodylate, Tris-HCl, and a stabilizing agent)

  • Cobalt Chloride (CoCl₂) solution

  • Nuclease-free water

  • 0.5 M EDTA, pH 8.0 (for reaction termination)

Procedure:

  • Reaction Setup: On ice, combine the following reagents in a sterile microcentrifuge tube:

    • Oligonucleotide (to a final concentration of 1-10 µM)

    • 5X TdT Reaction Buffer (to a final concentration of 1X)

    • CoCl₂ solution (to a final concentration of 1 mM)

    • This compound (to a final concentration of 50-100 µM)

    • Nuclease-free water to bring the volume to just under the final reaction volume.

  • Enzyme Addition: Add Terminal deoxynucleotidyl Transferase (TdT) to a final concentration of 0.5-1 U/µL.

  • Incubation: Mix the reaction gently by flicking the tube and briefly centrifuge to collect the contents. Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 0.5 M EDTA to a final concentration of 20-50 mM, or by heat inactivation at 70°C for 10 minutes.[3]

Protocol 2: Purification of the Propargyl-Labeled Oligonucleotide

It is crucial to remove unincorporated this compound from the labeled oligonucleotide before proceeding to the click chemistry step.

Option A: Ethanol Precipitation

  • To the terminated reaction mixture, add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2).

  • Add 2.5-3 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

  • Centrifuge at high speed (≥12,000 x g) for 15-30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge for 5 minutes at high speed, carefully decant the supernatant, and air-dry the pellet.

  • Resuspend the labeled oligonucleotide in a desired volume of nuclease-free water.

Option B: Spin Column Chromatography

Follow the manufacturer's instructions for a suitable size-exclusion spin column (e.g., G-25) to separate the labeled oligonucleotide from the smaller, unincorporated ddUTP molecules.

Protocol 3: Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the conjugation of the propargyl-labeled oligonucleotide to an azide-containing molecule (e.g., a fluorescent dye, biotin, or a drug molecule).

Materials:

  • Propargyl-labeled oligonucleotide

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-coordinating ligand

  • Sodium ascorbate (B8700270) (freshly prepared)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7)

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following:

    • Purified propargyl-labeled oligonucleotide

    • Azide-containing molecule (typically in a 1.5 to 5-fold molar excess over the oligonucleotide)

    • Reaction buffer

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA in a 1:5 molar ratio.

  • Reaction Initiation: Add the freshly prepared sodium ascorbate to the oligonucleotide/azide mixture, followed by the CuSO₄/THPTA complex.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent dye.

  • Purification: Purify the final labeled oligonucleotide using ethanol precipitation, spin column chromatography, or HPLC to remove the catalyst and excess reagents.

Visualizations

G cluster_0 3' End Labeling Reaction Oligo Oligonucleotide (with 3'-OH) Mix Reaction Mixture Oligo->Mix ddUTP This compound ddUTP->Mix TdT TdT Enzyme TdT->Mix Buffer Reaction Buffer (with CoCl2) Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Labeled_Oligo_Unpurified Propargyl-Labeled Oligonucleotide (Unpurified) Incubate->Labeled_Oligo_Unpurified

Caption: Workflow for the enzymatic 3' end labeling of an oligonucleotide.

G cluster_1 Purification and Click Chemistry Labeled_Oligo_Unpurified Propargyl-Labeled Oligonucleotide (Unpurified) Purification Purification (Ethanol Precipitation or Spin Column) Labeled_Oligo_Unpurified->Purification Labeled_Oligo_Purified Purified Propargyl-Labeled Oligonucleotide Purification->Labeled_Oligo_Purified Click_Mix Click Reaction Mixture Labeled_Oligo_Purified->Click_Mix Azide Azide-containing Molecule Azide->Click_Mix Final_Product Final Labeled Oligonucleotide Click_Mix->Final_Product Catalyst Cu(I) Catalyst (CuSO4 + NaAsc) Catalyst->Click_Mix

Caption: Workflow for the purification and subsequent click chemistry conjugation.

References

Application Notes and Protocols: 5-Propargylamino-ddUTP for In Situ DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propargylamino-ddUTP is a modified dideoxyuridine triphosphate that serves as a critical tool for the in situ labeling of DNA. Its unique structure, featuring a terminal propargyl group, allows for the covalent attachment of a wide variety of reporter molecules through a highly efficient and specific reaction known as "click chemistry." This functionality makes it an invaluable reagent for numerous applications in molecular biology, cell biology, and drug development, particularly for the detection of DNA fragmentation associated with apoptosis and for general 3'-end labeling of DNA.

This document provides detailed application notes and protocols for the use of this compound in in situ DNA synthesis, primarily through the action of Terminal deoxynucleotidyl Transferase (TdT). TdT is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules.[1][2][3][4] By using this compound as a substrate for TdT, researchers can specifically label the 3' ends of DNA fragments within cells and tissues.

Principle of a Key Application: The TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method for detecting DNA fragmentation, a hallmark of apoptosis.[5][6][7][8][9] The assay relies on TdT to incorporate labeled nucleotides onto the 3'-hydroxyl ends of DNA breaks. By using this compound in the TUNEL reaction, followed by a click chemistry reaction with a fluorescent azide (B81097), researchers can achieve highly sensitive and specific detection of apoptotic cells.

Quantitative Data

The selection of a fluorescent dye for conjugation to this compound is critical for experimental success and depends on the specific application and the available imaging instrumentation. Below is a summary of the spectroscopic properties of various commercially available fluorescent dye-azides that can be used in a click chemistry reaction with this compound-labeled DNA.

FluorophoreExcitation (λex) max (nm)Emission (λem) max (nm)Molar Extinction Coefficient (ε) (L mmol⁻¹ cm⁻¹)
ATTO 488 Azide50152390.0
5-FAM Azide49251783.0
ATTO 550 Azide554576120.0
6-ROX Azide57560082.0
ATTO 594 Azide603626120.0
ATTO 633 Azide630651130.0
Cy5 Azide649670250.0
ATTO 680 Azide681698125.0

Note: The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Experimental Protocols

Protocol 1: In Situ Detection of Apoptosis using TUNEL with this compound and Click Chemistry

This protocol describes the detection of apoptotic cells in fixed tissue sections or cultured cells by labeling DNA strand breaks with this compound, followed by fluorescent detection using a click reaction.

Materials:

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • TdT Reaction Buffer (1X): As supplied by the manufacturer (typically contains a cacodylate buffer and a cobalt salt)

  • Terminal deoxynucleotidyl Transferase (TdT): Recombinant TdT

  • This compound: 1 mM solution

  • Fluorescent Azide: e.g., Cy5-Azide, 10 mM in DMSO

  • Click Reaction Buffer: 100 mM Tris-HCl pH 8.5, 1 mM CuSO₄, 100 µM TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), 5 mM Sodium Ascorbate (B8700270) (prepare fresh)

  • Wash Buffer: PBS with 0.1% Tween-20 (PBST)

  • Nuclear Counterstain: DAPI or Hoechst 33342

  • Antifade Mounting Medium

Procedure:

  • Sample Preparation and Fixation:

    • Adherent Cells: Grow cells on coverslips. Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Suspension Cells: Wash cells with PBS and fix with 4% PFA for 15 minutes. Cytospin onto slides.

    • Paraffin-Embedded Tissue Sections: Deparaffinize and rehydrate through an ethanol (B145695) gradient. Perform antigen retrieval if necessary.[10]

  • Permeabilization:

    • Wash fixed samples twice with PBS.

    • Incubate with Permeabilization Buffer for 20 minutes at room temperature to allow the TdT enzyme to access the nucleus.[10]

    • Wash three times with PBS.

  • TdT Labeling Reaction:

    • Prepare the TdT reaction mix on ice. For a 50 µL reaction:

      • 10 µL 5X TdT Reaction Buffer

      • 1 µL this compound (1 mM stock)

      • 1 µL TdT (e.g., 20 U/µL)

      • 38 µL Nuclease-free water

    • Remove PBS from the samples and add the TdT reaction mix.

    • Incubate for 1 hour at 37°C in a humidified chamber.

  • Wash:

    • Stop the reaction by washing the samples three times with PBST for 5 minutes each.

  • Click Chemistry Reaction:

    • Prepare the click reaction buffer immediately before use by adding the sodium ascorbate last.

    • Add the fluorescent azide to the click reaction buffer to a final concentration of 10 µM.

    • Incubate the samples with the click reaction mix for 30 minutes at room temperature, protected from light.

    • Wash the samples three times with PBST for 5 minutes each.

  • Counterstaining and Mounting:

    • Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips with antifade mounting medium.

  • Imaging:

    • Visualize the samples using a fluorescence microscope with appropriate filters for the chosen fluorophore and the nuclear counterstain.

Protocol 2: 3'-End Labeling of DNA in Solution

This protocol is for labeling the 3' ends of purified DNA fragments in vitro.

Materials:

  • DNA Sample: Purified DNA fragments with 3'-OH ends

  • TdT Reaction Buffer (1X)

  • Terminal deoxynucleotidyl Transferase (TdT)

  • This compound: 1 mM solution

  • EDTA: 0.5 M, pH 8.0

  • Purification Column: For DNA cleanup

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following on ice:

      • DNA (10-50 pmol of 3' ends)

      • 5 µL 10X TdT Reaction Buffer

      • 5 µL 1 mM this compound

      • 2 µL TdT (e.g., 20 U/µL)

      • Nuclease-free water to a final volume of 50 µL

  • Incubation:

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purification:

    • Purify the labeled DNA using a suitable DNA purification column to remove unincorporated nucleotides and the enzyme.

  • Downstream Applications:

    • The alkyne-modified DNA is now ready for a click chemistry reaction with an azide-modified reporter molecule of choice (e.g., biotin-azide for affinity purification or a fluorescent azide for detection).

Visualizations

TUNEL_Workflow Workflow for In Situ DNA Synthesis and Labeling using this compound cluster_sample_prep Sample Preparation cluster_labeling DNA Labeling cluster_detection Detection cluster_key Key Components Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization TdT_Reaction TdT-mediated incorporation of This compound at 3'-OH ends Permeabilization->TdT_Reaction Apoptotic DNA fragmentation provides substrate Click_Chemistry Click Chemistry Reaction with Fluorescent Azide TdT_Reaction->Click_Chemistry Alkyne-modified DNA Imaging Fluorescence Microscopy Click_Chemistry->Imaging TdT Terminal deoxynucleotidyl Transferase (TdT) Propargyl_ddUTP This compound Fluor_Azide Fluorescent Azide

Caption: Workflow for the TUNEL Assay using this compound.

Click_Chemistry_Mechanism Click Chemistry Reaction for DNA Labeling Alkyne_DNA Alkyne-modified DNA (from TdT reaction) Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne_DNA->Reaction Azide_Fluor Azide-modified Fluorophore Azide_Fluor->Reaction Labeled_DNA Fluorescently Labeled DNA Reaction->Labeled_DNA

Caption: The Click Chemistry Reaction for DNA Labeling.

Applications in Drug Development

The ability to accurately detect and quantify apoptosis in situ is crucial in drug development for several reasons:

  • Efficacy of Cancer Therapeutics: Many chemotherapeutic agents induce apoptosis in cancer cells. The TUNEL assay using this compound can be used to assess the effectiveness of these drugs in preclinical models.

  • Toxicology and Safety Assessment: Off-target induction of apoptosis in healthy tissues is a major concern for drug toxicity. This method allows for the spatial localization of apoptosis, providing valuable information on the safety profile of a drug candidate.

  • Neurodegenerative and Ischemic Diseases: In diseases characterized by excessive cell death, such as Alzheimer's disease or stroke, this technique can be used to study disease mechanisms and evaluate the efficacy of neuroprotective agents.

Conclusion

This compound, in conjunction with Terminal deoxynucleotidyl Transferase and click chemistry, provides a powerful and versatile platform for the in situ labeling of DNA. The detailed protocols and application notes provided here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this technology for the sensitive and specific detection of DNA synthesis and fragmentation in a variety of research and preclinical settings. The high specificity and efficiency of the click chemistry reaction, combined with the wide array of available fluorescent azides, make this a superior method for in situ DNA analysis.

References

Application Notes and Protocols for Nucleic Acid Imaging using 5-Propargylamino-ddUTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of nucleic acids within cellular and tissue contexts is a cornerstone of molecular biology and pathology. The enzymatic incorporation of modified nucleotides followed by bioorthogonal click chemistry offers a powerful and versatile method for labeling DNA. 5-Propargylamino-ddUTP is a modified dideoxyuridine triphosphate containing a terminal alkyne group. This modification allows for a two-step labeling strategy: first, the enzymatic incorporation of the nucleotide into the 3'-ends of DNA by Terminal deoxynucleotidyl Transferase (TdT), and second, the covalent attachment of a fluorescent probe or other reporter molecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction. This method provides high specificity and sensitivity for the detection of DNA fragmentation, a hallmark of apoptosis, and can be adapted for other applications requiring 3'-end labeling of DNA.

The use of a small, bio-orthogonal alkyne group on the nucleotide analog leads to a higher incorporation efficiency by TdT compared to bulkier dye-labeled nucleotides, resulting in a more sensitive assay.[1][2] This two-step labeling approach also offers flexibility in the choice of fluorescent dyes or other reporter molecules, allowing for multiplexing with other imaging modalities.

Principle of the Method

The labeling strategy involves two key steps:

  • Enzymatic Incorporation: Terminal deoxynucleotidyl Transferase (TdT) is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules.[3] In the presence of this compound, TdT incorporates this modified nucleotide at the 3'-ends of DNA fragments. As a dideoxynucleotide, it also acts as a chain terminator, preventing further elongation.

  • Click Chemistry Reaction: The incorporated alkyne-modified nucleotide is then detected via a highly specific and efficient copper(I)-catalyzed click reaction with an azide-functionalized reporter molecule, such as a fluorescent dye.[4][5][6] This covalent reaction forms a stable triazole linkage, enabling the visualization of the labeled DNA.

Data Presentation

Table 1: Comparison of Modified Nucleotides for TdT-mediated DNA Labeling

Nucleotide ModificationRelative Incorporation Efficiency by TdTDetection MethodKey AdvantagesKey Disadvantages
Alkyne (e.g., this compound, EdUTP) HighClick ChemistryHigh sensitivity, small modification, flexible choice of reporter molecules.Requires a two-step labeling process, potential copper cytotoxicity (can be mitigated).
Biotin (B1667282) ModerateStreptavidin-conjugateAmplified signal possible.Bulky label can reduce incorporation efficiency, potential for endogenous biotin background.
Fluorescent Dye (e.g., Fluorescein-dUTP) Low to ModerateDirect FluorescenceSingle-step labeling.Bulky label significantly reduces incorporation efficiency, limited signal intensity.
Bromine (BrdUTP) HighAntibody-based detectionHigh sensitivity.Requires harsh denaturation steps for antibody access, which can alter sample morphology.[4]

Table 2: Recommended Reagent Concentrations for TdT Labeling and Click Reaction

ReagentStock ConcentrationFinal Concentration
TdT Reaction
This compound1 mM10-50 µM
Terminal deoxynucleotidyl Transferase (TdT)20 U/µL0.5-1 U/µL
TdT Reaction Buffer5X1X
Click Reaction
Azide-functionalized Fluorescent Dye10 mM in DMSO2-10 µM
Copper (II) Sulfate (CuSO₄)100 mM1 mM
Sodium Ascorbate500 mM5 mM

Experimental Protocols

Protocol 1: TdT-Mediated Incorporation of this compound in Cultured Cells

This protocol is designed for labeling apoptotic cells in culture.

Materials:

  • Cultured cells (adherent or suspension)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.25% Triton™ X-100 in PBS

  • TdT Reaction Buffer (5X)

  • This compound (1 mM stock)

  • Terminal deoxynucleotidyl Transferase (TdT)

  • Nuclease-free water

Procedure:

  • Cell Preparation:

    • For adherent cells, grow cells on coverslips.

    • For suspension cells, harvest cells by centrifugation (400 x g for 5 minutes) and wash once with PBS.

  • Fixation:

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells twice with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash cells twice with PBS for 5 minutes each.

  • TdT Labeling Reaction:

    • Prepare the TdT reaction mix on ice. For a 50 µL reaction:

      • 10 µL 5X TdT Reaction Buffer

      • 2.5 µL 1 mM this compound (final concentration 50 µM)

      • 1 µL TdT (20 U/µL)

      • 36.5 µL Nuclease-free water

    • Remove PBS from the cells and add the TdT reaction mix.

    • Incubate for 60 minutes at 37°C in a humidified chamber.

  • Stop Reaction:

    • Wash cells three times with PBS for 5 minutes each to stop the reaction.

  • Proceed to Protocol 2 for Click Chemistry Labeling.

Protocol 2: Click Chemistry Labeling of Incorporated this compound

This protocol describes the copper-catalyzed click reaction to attach a fluorescent azide (B81097) to the alkyne-modified DNA.

Materials:

  • Cells with incorporated this compound (from Protocol 1)

  • Click Reaction Buffer: 100 mM Tris-HCl, pH 8.5

  • Azide-functionalized fluorescent dye (e.g., Alexa Fluor™ 488 Azide)

  • Copper (II) Sulfate (CuSO₄) solution (100 mM in water)

  • Sodium Ascorbate solution (500 mM in water, freshly prepared)

  • PBS

  • Mounting medium with DAPI

Procedure:

  • Prepare Click Reaction Cocktail:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction:

      • 89 µL Click Reaction Buffer

      • 2 µL Azide-dye stock (10 mM in DMSO, final concentration 200 µM)

      • 1 µL CuSO₄ solution (100 mM, final concentration 1 mM)

      • 8 µL Sodium Ascorbate solution (500 mM, final concentration 40 mM)

      • Note: Add the reagents in the order listed. The solution should be used within 15 minutes.

  • Click Reaction:

    • Remove the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing:

    • Wash cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • If desired, counterstain the nuclei with a DNA dye like DAPI or Hoechst.

    • Mount the coverslips with an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye and counterstain.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Enzymatic Labeling cluster_detection Click Chemistry Detection cluster_analysis Analysis cell_culture Cell Culture / Tissue Section fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization tdt_reaction TdT-mediated incorporation of This compound permeabilization->tdt_reaction click_reaction Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) tdt_reaction->click_reaction imaging Fluorescence Microscopy click_reaction->imaging azide_fluorophore Azide-Fluorophore azide_fluorophore->click_reaction signaling_pathway cluster_dna_damage DNA Fragmentation (e.g., Apoptosis) cluster_enzymatic_reaction TdT-mediated Incorporation cluster_click_chemistry Click Chemistry Reaction dna_strand DNA with 3'-OH ends tdt Terminal deoxynucleotidyl Transferase (TdT) dna_strand->tdt alkyne_dna Alkyne-labeled DNA tdt->alkyne_dna incorporation pro_ddutp This compound (Alkyne-modified) pro_ddutp->tdt labeled_dna Fluorescently Labeled DNA alkyne_dna->labeled_dna azide_dye Azide-Fluorophore azide_dye->labeled_dna cu_catalyst Cu(I) Catalyst cu_catalyst->labeled_dna

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Terminal Transferase Labeling with Modified ddUTPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your terminal deoxynucleotidyl transferase (TdT) labeling experiments using modified dideoxyuridine triphosphates (ddUTPs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of TdT labeling with modified ddUTPs?

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that can add deoxynucleotides to the 3'-hydroxyl (3'-OH) terminus of a DNA strand in a template-independent manner.[1] When modified dideoxynucleoside triphosphates (ddNTPs), such as ddUTPs, are used as a substrate, the TdT enzyme incorporates a single modified nucleotide onto the 3'-end of the DNA.[1] Due to the absence of a 3'-hydroxyl group on the incorporated ddNTP, further elongation of the DNA strand is terminated.[1] This allows for the precise, single-nucleotide labeling of DNA fragments.

Q2: What types of modifications are available for ddUTPs?

Modified ddUTPs are available with a variety of labels to suit different detection methods. The most common modifications include:

  • Fluorophores: These molecules are directly detected by their fluorescence emission. Examples include Fluorescein, Cy™3, Cy™5, and various other proprietary dyes.[2]

  • Haptens: These small molecules require a secondary detection method. Common haptens include:

    • Biotin (B1667282): Detected with high affinity by streptavidin conjugates (e.g., streptavidin-HRP for colorimetric detection or streptavidin-fluorophore for fluorescent detection).[3]

    • Digoxigenin (DIG): Detected by anti-DIG antibodies conjugated to enzymes or fluorophores.[4]

    • Bromine (BrdU): Incorporated as Br-ddUTP and detected by specific anti-BrdU antibodies.

Q3: Which divalent cation should I use in my TdT reaction buffer?

The choice of divalent cation is a critical factor in optimizing TdT activity. The two most common cofactors are cobalt (Co²⁺) and magnesium (Mg²⁺).

  • Cobalt (Co²⁺): Generally, Co²⁺ is the preferred cofactor for TdT-mediated incorporation of ddNTPs and other modified nucleotides.[4][5] It tends to increase the efficiency of the labeling reaction, especially for blunt and recessed 3' ends.[5]

  • Magnesium (Mg²⁺): While TdT can function with Mg²⁺, it is often less efficient for incorporating modified nucleotides compared to Co²⁺.[6] Some studies suggest that Mg²⁺ may favor the incorporation of pyrimidine (B1678525) nucleotides.[6]

For most applications involving modified ddUTPs, a reaction buffer containing CoCl₂ is recommended for optimal performance.

Q4: How does the type of DNA 3'-terminus affect labeling efficiency?

TdT exhibits a preference for different types of DNA 3'-ends. The general order of preference is:

  • 3' Overhangs (Protruding ends): These are the most efficient substrates for TdT labeling.[7]

  • Blunt ends: Labeling efficiency is generally lower than with 3' overhangs.

  • 3' Recessed ends: These are the least efficient substrates for TdT.

The use of a Co²⁺-containing buffer can help to improve the labeling efficiency of blunt and recessed ends.[5]

Troubleshooting Guides

Issue 1: Weak or No Signal

A weak or complete absence of signal is a common issue in TdT labeling experiments. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps & Recommendations
Inactive TdT Enzyme - Use a fresh aliquot of TdT enzyme. Ensure it has been stored correctly at -20°C and has not been subjected to multiple freeze-thaw cycles. - Consider purchasing a new lot of enzyme if the current one is old or has been stored improperly.
Degraded Modified ddUTP - Use a fresh aliquot of the modified ddUTP. Store it according to the manufacturer's instructions, typically at -20°C and protected from light, especially for fluorescently labeled nucleotides. - Avoid repeated freeze-thaw cycles.
Suboptimal Reaction Buffer - Ensure the reaction buffer contains the appropriate divalent cation, preferably Co²⁺, for modified ddUTP incorporation. - Verify the pH of the buffer (typically around 7.2). - Prepare fresh buffer if there are concerns about its stability.
Insufficient DNA Substrate - Quantify your DNA substrate accurately before the labeling reaction. - Ensure you are using an adequate amount of DNA with available 3'-OH ends.
Inefficient DNA Termini - If your DNA has predominantly 3'-recessed ends, the labeling efficiency will be lower. Consider modifying your experimental design to generate 3'-overhangs if possible.
Problems with Downstream Detection - For biotinylated ddUTPs, ensure your streptavidin conjugate is active and used at the correct concentration. - For fluorescent ddUTPs, check that your imaging system is set to the correct excitation and emission wavelengths for the specific fluorophore. - Photobleaching can be an issue with fluorescent labels; minimize exposure to light.
Issue 2: High Background or Non-Specific Staining

High background can obscure true signals and lead to misinterpretation of results. Here are common causes and solutions.

Potential Cause Troubleshooting Steps & Recommendations
Excessive TdT Enzyme Concentration - Titrate the TdT enzyme concentration to find the optimal amount that provides a good signal-to-noise ratio. Too much enzyme can lead to non-specific binding and background.
Excessive Modified ddUTP Concentration - Titrate the concentration of the modified ddUTP. High concentrations can lead to non-specific incorporation or aggregation, contributing to background.
Prolonged Incubation Time - Optimize the incubation time for the TdT reaction. Over-incubation can increase the chances of non-specific labeling.
Inadequate Washing Steps - Ensure thorough and stringent washing steps after the labeling reaction and after any subsequent detection steps to remove unbound reagents.
Contamination with Nicked DNA - In applications like the TUNEL assay, DNA nicks can be inadvertently labeled, leading to false-positive signals. Ensure proper sample preparation and fixation to minimize DNA damage.
Autofluorescence (for fluorescent labels) - Some cell or tissue types exhibit natural fluorescence. Include a "no TdT" control to assess the level of autofluorescence. - Consider using a different fluorophore with excitation and emission spectra that do not overlap with the autofluorescence.

Data Presentation: Comparison of Modified ddUTPs

The choice of modified ddUTP can significantly impact labeling efficiency and the resulting signal intensity. The following tables summarize available data on the relative performance of different modified ddUTPs.

Table 1: Relative Labeling Intensity of Fluorescently Labeled Nucleotides

This table is based on a study that compared the 3'-end labeling of oligonucleotide microarrays with different fluorescent nucleotides.[8] The signal intensities were normalized for comparison.

Modified Nucleotide Relative Average Signal Intensity Notes
Fluorescein-12-ddUTP LowerShowed a bias against G-rich probes.[8]
Cy™3-ddUTP LowerAlso exhibited a bias against G-rich probes.[8]
Cy™5-UTP HigherShowed minimal bias towards probe base composition and was the preferred substrate in this study.[8]
Cy™3-UTP LowerDisplayed a bias against G-rich probes.[8]

Note: This study used a mix of ddUTPs and UTPs. The general trend suggests that the nature of the fluorophore can influence incorporation efficiency.

Table 2: Qualitative Comparison of Labeling Efficiency

This table provides a qualitative comparison based on general observations from multiple sources. Direct quantitative comparisons across different label types under identical conditions are limited in the literature.

Label Type Relative Incorporation Efficiency Advantages Considerations
Biotin-ddUTP Generally HighSignal amplification is possible with streptavidin-enzyme conjugates. Stable signal.Requires a secondary detection step. Endogenous biotin can be a source of background.
Fluorescent-ddUTP Variable (depends on fluorophore)Direct detection, simplifying the workflow. Multiplexing is possible with different fluorophores.Bulky fluorophores can sterically hinder TdT, reducing incorporation efficiency. Susceptible to photobleaching.
DIG-ddUTP Moderate to HighLow background as DIG is not naturally present in most biological systems.Requires a secondary detection step with anti-DIG antibodies.
Br-ddUTP HighThe small size of the bromine atom leads to minimal steric hindrance and high incorporation efficiency.Requires a secondary detection step with anti-BrdU antibodies.

Experimental Protocols

General Protocol for 3'-End Labeling of Oligonucleotides with Modified ddUTPs

This protocol provides a starting point for labeling single-stranded DNA oligonucleotides. Optimization of reagent concentrations and incubation times may be necessary for specific applications and substrates.

Materials:

  • Single-stranded DNA oligonucleotide (10-100 pmol)

  • Terminal Deoxynucleotidyl Transferase (TdT)

  • 5X TdT Reaction Buffer (typically containing potassium cacodylate, Tris-HCl, and CoCl₂)

  • Modified ddUTP (e.g., Biotin-11-ddUTP, Fluorescein-12-ddUTP)

  • Nuclease-free water

  • EDTA (0.5 M, pH 8.0) for reaction termination

  • Purification method (e.g., spin column, ethanol (B145695) precipitation)

Procedure:

  • Reaction Setup: On ice, combine the following in a microcentrifuge tube:

    • DNA oligonucleotide: 10 pmol

    • 5X TdT Reaction Buffer: 10 µL

    • Modified ddUTP (1 mM stock): 1 µL

    • TdT (20 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Incubation: Mix the reaction gently by pipetting. Incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purification: Purify the labeled oligonucleotide from unincorporated modified ddUTPs using a suitable method. For oligonucleotides, a size-exclusion spin column is often effective.

  • Storage: Store the labeled oligonucleotide at -20°C.

Visualizations

Experimental Workflow for TdT Labeling

The following diagram illustrates the general workflow for labeling the 3'-end of a DNA substrate with a modified ddUTP using TdT.

TdT_Labeling_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_post Post-Reaction DNA DNA Substrate (3'-OH ends) Incubation Incubation (37°C, 30-60 min) DNA->Incubation TdT TdT Enzyme TdT->Incubation ddUTP Modified ddUTP ddUTP->Incubation Buffer Reaction Buffer (with Co²⁺) Buffer->Incubation Termination Reaction Termination (EDTA or Heat) Incubation->Termination Purification Purification (e.g., Spin Column) Termination->Purification Detection Detection/Analysis Purification->Detection

Caption: General workflow for TdT-mediated 3'-end labeling of DNA.

Factors Influencing TdT Labeling Efficiency

This diagram illustrates the key factors that can influence the success of a TdT labeling reaction.

TdT_Influencing_Factors cluster_enzyme Enzyme cluster_substrate Substrate cluster_nucleotide Modified ddUTP cluster_buffer Reaction Conditions center TdT Labeling Efficiency Enzyme_Conc Concentration Enzyme_Conc->center Enzyme_Activity Activity/Purity Enzyme_Activity->center DNA_Termini DNA 3'-Terminus (Overhang > Blunt > Recessed) DNA_Termini->center DNA_Conc DNA Concentration DNA_Conc->center Modification_Type Type of Modification (Fluorophore, Biotin, etc.) Modification_Type->center Bulky_Group Size of Modification Bulky_Group->center Nucleotide_Conc Concentration Nucleotide_Conc->center Divalent_Cation Divalent Cation (Co²⁺ vs. Mg²⁺) Divalent_Cation->center pH pH pH->center Temperature Temperature Temperature->center Incubation_Time Incubation Time Incubation_Time->center

Caption: Key factors influencing the efficiency of TdT labeling reactions.

Troubleshooting Logic Diagram for Weak or No Signal

This diagram provides a logical workflow for troubleshooting experiments with weak or no signal.

Troubleshooting_Weak_Signal decision decision result result Start Start: Weak or No Signal Check_Controls Check Positive and Negative Controls Start->Check_Controls Controls_OK Controls Worked? Check_Controls->Controls_OK Check_Reagents Verify Reagent Activity: - Fresh TdT Enzyme - Fresh Modified ddUTP Controls_OK->Check_Reagents No Check_Detection Verify Detection System: - Correct Wavelengths? - Active Conjugates? Controls_OK->Check_Detection Yes Reagents_OK Reagents Verified? Check_Reagents->Reagents_OK Optimize_Reaction Optimize Reaction Conditions: - Increase Incubation Time - Check Buffer (Co²⁺) - Increase Substrate Conc. Reagents_OK->Optimize_Reaction Yes Reagent_Problem Replace Reagents Reagents_OK->Reagent_Problem No Problem_Solved Problem Solved Optimize_Reaction->Problem_Solved System_Issue Systemic Issue: - Review entire protocol - Check instrument settings Check_Detection->System_Issue System_Issue->Problem_Solved

References

Technical Support Center: Troubleshooting Fluorescent ddUTP in Sanger Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sanger sequencing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered with fluorescently labeled dideoxyuridine triphosphates (ddUTPs) and other dye terminators during Sanger sequencing experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of fluorescent ddUTPs in Sanger sequencing?

Fluorescently labeled dideoxyribonucleoside triphosphates (ddNTPs), including ddUTP, are crucial components in Sanger sequencing, a method also known as the chain-termination method.[1] Similar in structure to deoxynucleoside triphosphates (dNTPs), ddNTPs lack the 3'-hydroxyl (OH) group necessary for the formation of a phosphodiester bond with the subsequent nucleotide.[2] When a DNA polymerase incorporates a fluorescently labeled ddNTP into a growing DNA strand, the elongation is terminated.[1][2][3] In automated Sanger sequencing, each of the four ddNTPs (ddATP, ddCTP, ddGTP, and ddTTP/ddUTP) is labeled with a different colored fluorescent dye, allowing for the detection of the terminal base.[2]

Q2: How can I assess the quality of my Sanger sequencing data?

Several metrics can be used to evaluate the quality of your sequencing data. Visual inspection of the chromatogram is essential.[4] High-quality data is characterized by sharp, evenly spaced peaks with a high signal-to-noise ratio and a stable baseline.[5][6] Key quantitative indicators include:

  • Quality Value (QV): This is a measure of the probability of an incorrect base call. A QV of 20 indicates a 1% chance of error (99% accuracy). High-quality peaks generally have a QV of 20 or higher.[4]

  • Signal Intensity: Measured in relative fluorescence units (RFU), the average signal intensity indicates the robustness of the sequencing reaction.[4] Robust reactions typically have average intensities greater than 1,000 RFU, while values below 100 RFU often indicate noisy data.[4] Excessively high intensities (e.g., above 10,000 RFU) can lead to oversaturation of the detector and cause spectral pull-up, where the signal from one dye channel bleeds into another.[4]

  • Trace Score: Some software provides a trace score, which is an overall quality metric for the entire sequence read. A higher score generally indicates better quality.[7]

Q3: What are the ideal storage and handling conditions for fluorescent ddUTPs?

Proper storage and handling of fluorescently labeled ddUTPs and sequencing kits are critical for maintaining their stability and performance. For long-term storage, these reagents should be kept at -20°C in the dark.[8][9][10] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reagents into smaller, single-use volumes.[8] Once thawed, the solutions should be kept on ice during use. The pH of the storage buffer is also important, with an optimal range typically between 7.5 and 8.2 to prevent hydrolysis.[8]

Troubleshooting Common Issues

This section provides a systematic guide to troubleshooting common problems that may arise during Sanger sequencing, with a focus on issues related to fluorescent ddUTPs.

Issue 1: Weak or No Signal

A weak or absent signal in the sequencing electropherogram is a frequent problem, often resulting in failed reactions with many "N" base calls.[11][12]

Possible Causes & Solutions

Possible Cause Recommended Solution Supporting Evidence
Insufficient Template DNA This is a primary cause of sequencing failure.[11][13] Increase the amount of template DNA in the reaction. Use fluorometric methods like Qubit for accurate quantification, as spectrophotometers can overestimate concentration.[14]Low template concentration leads to poor amplification and low signal intensity.[11][15]
Poor Template Quality Ensure the DNA template is of high quality with an A260/A280 ratio of ~1.8 and an A260/A230 ratio between 2.0-2.2.[11][16] Contaminants such as salts, ethanol, or phenol (B47542) can inhibit the polymerase.[5][17] Re-purify the template if necessary.[5]Contaminants can significantly hinder the sequencing reaction.[11]
Degraded ddUTPs/Reagents Use fresh aliquots of sequencing reagents and avoid repeated freeze-thaw cycles of the dye terminator mix.[8][13] Verify the expiration dates of the sequencing kit.[15]The polymerase or dye-labeled nucleotides in the sequencing chemistry can degrade if stored improperly.[13]
Incorrect Primer Design or Concentration Verify that the primer has a single binding site on the template and an appropriate melting temperature.[11][15] Use the recommended primer concentration.Inefficient primer binding will result in a weak or no signal.[5]
Thermal Cycler Malfunction If an entire plate of reactions fails, consider a potential issue with the thermal cycler.[15]A malfunctioning thermal cycler can lead to widespread reaction failure.[15]

Experimental Workflow for Troubleshooting Weak/No Signal

weak_signal_troubleshooting start Weak or No Signal quantify_dna Quantify Template DNA (Fluorometric Method) start->quantify_dna check_quality Assess DNA Quality (A260/280, A260/230) start->check_quality check_reagents Check Sequencing Reagents (Fresh Aliquots, Expiry Date) start->check_reagents check_primer Verify Primer Design and Concentration start->check_primer rerun_sample Rerun Sample with Optimized Parameters quantify_dna->rerun_sample check_quality->rerun_sample rerun_control Rerun with Control Template and Primer (e.g., pGEM) check_reagents->rerun_control check_primer->rerun_sample rerun_control->rerun_sample If control works noisy_data_causes noisy_data Noisy/Mixed Sequence multiple_templates Multiple DNA Templates noisy_data->multiple_templates Source residual_primers Residual PCR Primers noisy_data->residual_primers Source n1_primer Primer n-1 Species noisy_data->n1_primer Source spectral_issue Poor Spectral Calibration noisy_data->spectral_issue Source

References

Technical Support Center: Troubleshooting Microarray Genotyping with 5-Propargylamino-ddUTP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 5-Propargylamino-ddUTP in microarray genotyping experiments.

Troubleshooting Guide

Low or no signal, high background, and inconsistent signals are common issues in microarray experiments. This guide provides a systematic approach to troubleshooting when using this compound.

Issue 1: Weak or No Signal Intensity

Weak or absent signals are the most frequent problem and can arise from inefficiencies in either the enzymatic incorporation of the modified nucleotide or the subsequent click chemistry reaction.

Possible Cause & Solution

Possible Cause Recommended Action
Inefficient Enzymatic Incorporation of this compound Optimize the ratio of this compound to its natural counterpart (e.g., dTTP) in the reaction. A recommended starting point is a 30-50% inclusion of the modified nucleotide.[1]
Verify the activity of the DNA polymerase. Some polymerases may have lower efficiency in incorporating modified nucleotides. Consult the polymerase manufacturer's guidelines.
Failed or Inefficient Click Chemistry Reaction Ensure the freshness and correct concentration of the copper (I) catalyst. The copper (I) catalyst is essential for the reaction and can oxidize over time.[2]
Verify the quality and concentration of the azide-modified fluorescent dye.
Optimize the incubation time and temperature for the click reaction.
Poor Hybridization Check the quality and concentration of the genomic DNA.
Optimize hybridization conditions such as temperature, salt concentration, and time.[3]
Image Acquisition Issues Ensure the correct laser wavelength and filter settings are used for the specific fluorescent dye.

Experimental Protocol: Optimizing this compound Incorporation

  • Set up a series of single-base extension reactions with varying ratios of this compound to the corresponding natural dNTP (e.g., 1:1, 1:2, 1:3).

  • Include positive and negative controls. A positive control could be a reaction with only natural dNTPs and a biotin-labeled ddNTP, while a negative control would contain no polymerase.

  • Perform the subsequent click chemistry reaction with the azide-labeled fluorophore.

  • Hybridize the products to a test microarray.

  • Scan the microarray and quantify the signal intensities for each ratio.

  • Analyze the data to determine the optimal ratio that provides the highest signal-to-noise ratio.

Issue 2: High Background or Non-Specific Signals

High background can obscure true signals and lead to false positives.

Possible Cause & Solution

Possible Cause Recommended Action
Non-specific Binding of Labeled DNA Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration.
Use appropriate blocking agents in the hybridization buffer.
Precipitation of Reagents Centrifuge all reagents before use to pellet any precipitates.
Microarray Surface Issues Ensure the microarray slides are of high quality and have been stored correctly to avoid surface defects.
Positional Artifacts Be aware of potential "chip" or "plate" artifacts where proximity on the microarray or microtiter plate can lead to spurious correlations.[1] Use software tools to detect and correct for such positional artifacts.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a modified dideoxyuridine triphosphate. The propargyl group contains an alkyne functional group. In genotyping assays, a DNA polymerase incorporates it into the DNA strand at a specific single nucleotide polymorphism (SNP) site. Following this enzymatic incorporation, an azide-modified fluorescent dye is covalently attached to the alkyne group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2][4] This results in a fluorescently labeled DNA fragment that can be detected by a microarray scanner.

Q2: Can I use any DNA polymerase with this compound?

While many DNA polymerases can incorporate modified nucleotides, their efficiency can vary. It is recommended to use a polymerase that is known to have high fidelity and efficiency with modified nucleotides. Always consult the manufacturer's recommendations.

Q3: What are the critical components of the click chemistry reaction?

The key components are the alkyne-modified DNA (from the incorporation of this compound), the azide-modified fluorescent dye, and a copper (I) catalyst. The copper (I) is typically generated in situ from a copper (II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[4]

Q4: My signals are saturated. What should I do?

Signal saturation occurs when the fluorescence intensity exceeds the detection limit of the scanner, leading to inaccurate quantification.[5] To address this, you can try reducing the concentration of the azide-fluorophore, decreasing the laser power during scanning, or reducing the PMT gain.

Q5: How can I be sure that my click chemistry step is working?

You can test the click chemistry reaction independently. Spot a known concentration of an alkyne-containing oligonucleotide onto an azide-functionalized slide and perform the click reaction with a fluorescent azide. Successful signal detection will confirm that your click chemistry reagents and protocol are effective.

Visualizing Workflows and Relationships

To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.

G Figure 1: Genotyping Workflow with this compound cluster_prep Sample Preparation cluster_sbe Single-Base Extension cluster_click Click Chemistry cluster_hybridization Hybridization & Detection genomic_dna Genomic DNA pcr PCR Amplification genomic_dna->pcr sbe_reaction SBE with this compound pcr->sbe_reaction click_reaction Click Reaction with Azide-Fluorophore sbe_reaction->click_reaction hybridization Hybridization to Microarray click_reaction->hybridization scanning Scanning & Image Acquisition hybridization->scanning

Caption: Genotyping workflow using this compound.

G Figure 2: Troubleshooting Logic for Low Signal cluster_enzymatic Enzymatic Incorporation Issues cluster_click Click Chemistry Issues cluster_hybridization Hybridization & Detection Issues start Low Signal Detected check_polymerase Verify Polymerase Activity start->check_polymerase optimize_ratio Optimize ddUTP/dNTP Ratio start->optimize_ratio check_catalyst Check Copper Catalyst Freshness start->check_catalyst check_dye Verify Azide-Dye Quality start->check_dye optimize_hybridization Optimize Hybridization Conditions start->optimize_hybridization check_scanner Check Scanner Settings start->check_scanner

Caption: Troubleshooting decision tree for low signal intensity.

References

improving 5-Propargylamino-ddUTP signal-to-noise ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Propargylamino-ddUTP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a modified dideoxyuridine triphosphate. The propargyl group contains a terminal alkyne, which can be used for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). As a dideoxynucleotide, its incorporation by a DNA polymerase will terminate strand elongation. This makes it particularly useful for 3'-end labeling of DNA in applications such as:

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assays: For the detection of DNA fragmentation in apoptotic cells.[1][2]

  • Single-molecule studies: Including Förster Resonance Energy Transfer (FRET) to investigate DNA and protein dynamics.[3][4]

  • DNA sequencing and fragment analysis.

Q2: What are the main causes of a low signal-to-noise ratio when using this compound?

A low signal-to-noise ratio can stem from two primary issues: low signal intensity or high background fluorescence.

  • Low Signal Intensity:

    • Inefficient enzymatic incorporation of this compound.

    • Suboptimal click chemistry reaction conditions.

    • Degradation of reagents.

    • Insufficient amount of target DNA.

  • High Background Fluorescence:

    • Non-specific binding of the fluorescent-azide probe.

    • Autofluorescence from the sample (cells or tissue).[1]

    • Residual, unreacted fluorescent-azide probe.

    • Contaminants in reagents or on labware.

Q3: How can I improve the enzymatic incorporation of this compound?

The efficiency of enzymatic incorporation by Terminal deoxynucleotidyl Transferase (TdT) is crucial for a strong signal. Consider the following:

  • Enzyme Concentration: Titrate the TdT concentration to find the optimal level for your specific application.

  • Divalent Cation Cofactors: TdT activity is influenced by divalent cations. While Mg²+ is often used, Co²+ can enhance the incorporation of some modified nucleotides.[5]

  • Reaction Buffer Composition: Ensure the pH and salt concentrations of your reaction buffer are optimal for TdT activity.

  • Incubation Time and Temperature: Optimize the incubation time and temperature (typically 37°C) for the TdT reaction.[6]

Q4: Which click chemistry method, CuAAC or SPAAC, is better for improving the signal-to-noise ratio?

Both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have their advantages and disadvantages regarding signal-to-noise.

  • CuAAC: Generally offers faster reaction kinetics, which can lead to a stronger signal. However, the copper catalyst can be toxic to cells and may increase background fluorescence if not properly chelated.[7][8] The use of copper-chelating ligands like THPTA or BTTAA is highly recommended to improve signal and reduce background.[9][10]

  • SPAAC: Is copper-free, which eliminates concerns about copper-induced toxicity and background. The trade-off is typically slower reaction kinetics compared to CuAAC, which might result in a lower signal.[11][12][13] However, for live-cell imaging, SPAAC is often the preferred method due to its superior biocompatibility.[7]

The choice depends on your specific experimental needs, particularly whether you are working with live cells.

Troubleshooting Guides

Issue 1: Low or No Signal

If you are experiencing a weak or absent fluorescent signal, systematically evaluate each step of your experimental workflow.

Possible Cause Troubleshooting Steps Expected Outcome
Inefficient TdT Labeling Optimize the concentration of TdT enzyme. Verify the activity of the TdT enzyme with a positive control. Adjust the concentration of this compound. Optimize the divalent cation concentration in the TdT reaction buffer (e.g., try CoCl₂).[5]Increased incorporation of the alkyne-modified nucleotide, leading to a stronger signal.
Suboptimal Click Chemistry Ensure the freshness of the copper sulfate (B86663) and sodium ascorbate (B8700270) solutions for CuAAC. Titrate the concentration of the fluorescent azide (B81097) probe. For CuAAC, use a copper-chelating ligand (e.g., THPTA, BTTAA) at a 5:1 ligand-to-copper ratio.[14] Increase the incubation time for the click reaction.Enhanced efficiency of the click reaction, resulting in a brighter signal.
Reagent Degradation Store this compound and fluorescent azide probes protected from light and at the recommended temperature (-20°C). Prepare fresh solutions of all click chemistry reagents before each experiment.Consistent and reliable signal intensity.
Insufficient DNA Target Verify the concentration and quality of your starting DNA material. For TUNEL assays, ensure that DNA fragmentation has occurred by including a DNase I-treated positive control.[1][15]A stronger signal that is proportional to the amount of target DNA.
Issue 2: High Background

High background fluorescence can mask your specific signal. The following steps can help reduce non-specific fluorescence.

Possible Cause Troubleshooting Steps Expected Outcome
Non-Specific Probe Binding Reduce the concentration of the fluorescent azide probe. Increase the number and duration of wash steps after the click reaction. Include a blocking step (e.g., with BSA) before the click reaction.[15]A significant reduction in background fluorescence, making the specific signal more prominent.
Sample Autofluorescence Image an unstained control sample to determine the level of autofluorescence. If autofluorescence is high, consider using a fluorophore with a longer wavelength (e.g., red or far-red) to minimize overlap with the autofluorescence spectrum. Use a background subtraction algorithm during image analysis.[16]Clearer images with reduced interference from endogenous fluorophores.
Residual Unreacted Probe Ensure thorough washing after the click chemistry step to remove any unbound fluorescent azide. Consider a purification step, such as spin column chromatography or ethanol (B145695) precipitation, to remove unreacted reagents before imaging.[17]A cleaner background with minimal "haze" from unbound fluorophores.
Contamination Use nuclease-free water and high-purity reagents. Ensure that all labware (e.g., microscope slides, coverslips) is clean and free of fluorescent contaminants.Reduced random fluorescent spots and a more uniform background.

Experimental Protocols

Protocol 1: 3'-End Labeling of DNA using TdT and CuAAC

This protocol provides a general framework for labeling the 3'-ends of DNA fragments with this compound followed by a copper-catalyzed click reaction with a fluorescent azide.

Materials:

  • DNA with 3'-OH ends

  • This compound

  • Terminal deoxynucleotidyl Transferase (TdT)

  • 5x TdT Reaction Buffer (containing CoCl₂)

  • Fluorescent Azide Probe (e.g., Alexa Fluor 488 Azide)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Nuclease-free water

  • EDTA (0.5 M)

  • DNA purification kit (e.g., spin column)

Procedure:

Part A: TdT Labeling Reaction

  • Reaction Setup: On ice, combine the following in a microcentrifuge tube:

    • DNA: 10 pmol of 3'-ends

    • 5x TdT Reaction Buffer: 10 µL

    • This compound (1 mM): 1 µL

    • TdT (20 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Incubation: Mix gently and incubate at 37°C for 60 minutes.

  • Reaction Termination: Add 2 µL of 0.5 M EDTA to stop the reaction.

  • Purification: Purify the alkyne-labeled DNA using a DNA spin column according to the manufacturer's instructions to remove unincorporated this compound.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Click Chemistry Reagents:

    • Fluorescent Azide: 10 mM stock in DMSO

    • CuSO₄: 10 mM stock in nuclease-free water

    • THPTA: 50 mM stock in nuclease-free water

    • Sodium Ascorbate: 100 mM stock in nuclease-free water (prepare fresh)

  • Click Reaction Setup: In a microcentrifuge tube, combine:

    • Purified Alkyne-labeled DNA (from Part A)

    • Fluorescent Azide (10 mM): 1 µL (final concentration ~100 µM)

    • CuSO₄ (10 mM): 1 µL (final concentration ~100 µM)

    • THPTA (50 mM): 1 µL (final concentration ~500 µM)

    • Nuclease-free water to bring the volume to 99 µL

  • Initiate Reaction: Add 1 µL of freshly prepared 100 mM Sodium Ascorbate.

  • Incubation: Incubate at room temperature for 30-60 minutes, protected from light.

  • Purification: Purify the fluorescently labeled DNA from excess click chemistry reagents using a DNA spin column. The labeled DNA is now ready for downstream applications.

Visualizations

Experimental Workflow for DNA Labeling

G cluster_0 TdT Labeling cluster_1 Click Chemistry (CuAAC) a DNA with 3'-OH b Add TdT, this compound, and Reaction Buffer a->b c Incubate at 37°C b->c d Purify Alkyne-labeled DNA c->d e Alkyne-labeled DNA d->e f Add Fluorescent Azide, CuSO4, THPTA, and Sodium Ascorbate e->f g Incubate at Room Temperature f->g h Purify Fluorescently Labeled DNA g->h i Downstream Applications (e.g., Fluorescence Microscopy) h->i

Caption: Workflow for 3'-end labeling of DNA.

Logical Relationship of Troubleshooting Low Signal-to-Noise

G cluster_low_signal Low Signal cluster_high_background High Background Low S/N Ratio Low S/N Ratio Low Signal Low Signal Low S/N Ratio->Low Signal High Background High Background Low S/N Ratio->High Background Inefficient TdT Labeling Inefficient TdT Labeling Optimize TdT Reaction Optimize TdT Reaction Inefficient TdT Labeling->Optimize TdT Reaction Suboptimal Click Chemistry Suboptimal Click Chemistry Optimize Click Reaction Optimize Click Reaction Suboptimal Click Chemistry->Optimize Click Reaction Non-specific Probe Binding Non-specific Probe Binding Improve Washing/Blocking Improve Washing/Blocking Non-specific Probe Binding->Improve Washing/Blocking Sample Autofluorescence Sample Autofluorescence Use Controls & Background Subtraction Use Controls & Background Subtraction Sample Autofluorescence->Use Controls & Background Subtraction Low Signal->Inefficient TdT Labeling Low Signal->Suboptimal Click Chemistry High Background->Non-specific Probe Binding High Background->Sample Autofluorescence

Caption: Troubleshooting logic for low signal-to-noise.

References

how to improve efficiency of click chemistry reactions with 5-Propargylamino-ddUTP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for click chemistry reactions involving 5-Propargylamino-ddUTP. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to enhance the efficiency and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your click chemistry reactions with this compound.

Question: Why am I observing low or no product formation in my click reaction?

Answer:

Low or no product yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can stem from several factors related to the catalyst, reactants, or reaction conditions.

  • Inactive Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] It is often more effective to generate Cu(I) in situ from a Cu(II) salt (e.g., copper(II) sulfate (B86663), CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[1] Ensure your reducing agent is fresh, as it can degrade over time.[2][3]

  • Insufficient Catalyst: The concentration of the copper catalyst and a stabilizing ligand may be too low. You may need to increase the concentration of both components.[1]

  • Poor Solubility of Reactants: If your this compound-labeled substrate or your azide-containing molecule has poor solubility in the chosen solvent, the reaction rate will be significantly reduced. Consider using a different solvent or a co-solvent system such as DMF/water or THF/water to improve solubility.[1]

  • Catalyst Inhibition: Components in your reaction buffer could be inhibiting the copper catalyst. Avoid buffers containing strong chelators like EDTA, or high concentrations of bases or thiols.[2]

  • Incorrect Stoichiometry: Ensure the stoichiometry of your reactants is correct. It is often beneficial to use a slight excess of the azide- or alkyne-containing partner that is easier to synthesize or less precious.[1]

Question: My reaction is very slow. How can I increase the reaction rate?

Answer:

Several strategies can be employed to accelerate a slow CuAAC reaction.

  • Optimize Temperature: Gently heating the reaction mixture, for instance to 40-60°C, can increase the reaction rate, particularly for sterically hindered substrates.[1] However, be mindful of the thermal stability of your biomolecules.

  • Use a Ligand: Copper-chelating ligands are highly recommended as they can significantly increase the reaction rate.[1][4] Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stabilize the Cu(I) catalyst and accelerate the reaction.[2]

  • Increase Reactant Concentration: Increasing the concentration of the this compound-labeled substrate and the azide (B81097) partner can also speed up the reaction.[1]

  • Degas Solutions: Removing dissolved oxygen from your reaction mixture by degassing with an inert gas (e.g., argon or nitrogen) can prevent the oxidation of the Cu(I) catalyst, thus maintaining its activity and improving the reaction rate.[2][3]

Question: I am observing side products or degradation of my biomolecule. What can I do?

Answer:

The formation of side products and degradation of sensitive biomolecules are common challenges in CuAAC reactions.

  • Alkyne Homocoupling: The formation of a diacetylene byproduct, known as Glaser coupling, can occur due to an excess of the Cu(I) catalyst or the presence of oxygen.[5] To minimize this, ensure your solutions are properly degassed and consider optimizing the copper concentration.

  • Biomolecule Degradation: Reactive oxygen species (ROS) can be generated from the reaction of the Cu(II) salt and the reducing agent, which can damage sensitive biomolecules like proteins or nucleic acids.[2][5] The use of a copper-chelating ligand can help sequester the copper ions and reduce this damage.[2][6] Adding a ROS scavenger, such as aminoguanidine, to the reaction mixture can also be beneficial.[2][7]

  • Protein Precipitation: If you are working with proteins, aggregation and precipitation can occur. This can sometimes be minimized by adjusting the pH, ionic strength, or temperature of the reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for my click reaction with this compound?

While commercially available Cu(I) salts like cuprous bromide (CuBr) can be used, it is often more reliable to generate the Cu(I) catalyst in situ.[1] A common and effective method is to use a combination of a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[1] This ensures a continuous supply of the active Cu(I) catalyst throughout the reaction.

Q2: Why is a ligand necessary, and which one should I choose?

Although the reaction can proceed without a ligand, using a chelating ligand is highly recommended for several reasons:

  • Reaction Acceleration: Ligands significantly increase the rate of the CuAAC reaction.[1][4]

  • Catalyst Stabilization: They protect the Cu(I) catalyst from oxidation and disproportionation.[1]

  • Improved Solubility: Some ligands can help solubilize the copper catalyst in aqueous media.[8]

  • Protection of Biomolecules: In bioconjugation reactions, ligands can sequester copper ions, reducing potential damage to sensitive biomolecules.[2][6][8]

Commonly used ligands include THPTA, which is highly water-soluble, and TBTA. The optimal ligand-to-copper ratio is typically between 1:1 and 2:1.[2]

Q3: What are the recommended solvents for click chemistry with this compound?

A variety of solvents can be used, and the choice depends on the solubility of your reactants. For reactions involving biomolecules like DNA modified with this compound, aqueous buffers are common.[9] Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used as co-solvents to improve the solubility of less polar azide-containing molecules.[1]

Q4: How can I purify my final product?

After the click reaction, it is often necessary to remove unreacted components and the copper catalyst. Common purification methods include:

  • Precipitation: The product can be precipitated using solvents like acetone (B3395972) or ethanol (B145695).[3]

  • Size-Exclusion Chromatography: This is useful for separating larger biomolecules from smaller reactants and catalyst components.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for high-purity applications.[3]

Experimental Protocols

General Protocol for a CuAAC Reaction with this compound-labeled DNA

This protocol provides a starting point for a typical click reaction. Optimization of concentrations and reaction times may be necessary for your specific application.

  • Prepare Stock Solutions:

    • This compound-labeled DNA: Dissolve in nuclease-free water or a suitable buffer (e.g., TE buffer) to a final concentration of 100 µM.

    • Azide-containing molecule (e.g., a fluorescent dye): Dissolve in DMSO to a stock concentration of 10 mM.

    • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

    • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a fresh 500 mM stock solution in deionized water immediately before use.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • This compound-labeled DNA (to a final concentration of 10 µM)

      • Azide-containing molecule (to a final concentration of 100 µM)

      • Reaction Buffer (e.g., PBS or Tris-HCl, pH 7.4)

      • CuSO₄ (to a final concentration of 1 mM)

      • Ligand (to a final concentration of 2 mM)

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.

    • Vortex the mixture gently.

  • Incubate:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent azide. The reaction can be gently heated (e.g., 37°C) to increase the rate if necessary.

  • Purify the Product:

    • Purify the labeled DNA using a suitable method such as ethanol precipitation or a spin column designed for DNA purification.

Data Presentation

Table 1: Common Reaction Components and their Recommended Final Concentrations

ComponentRecommended Final ConcentrationPurpose
Alkyne-modified Substrate1 - 50 µMReactant
Azide-modified Molecule1.1 - 10 equivalents relative to alkyneReactant
Copper(II) Sulfate (CuSO₄)50 µM - 2 mMCatalyst Precursor
Reducing Agent (Sodium Ascorbate)1 - 10 mMReduces Cu(II) to Cu(I)
Ligand (e.g., THPTA, TBTA)1 - 5 equivalents relative to copperCatalyst Stabilization & Rate Acceleration

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low/No ProductInactive/Insufficient CatalystUse fresh reducing agent; increase catalyst/ligand concentration.
Poor Reactant SolubilityChange solvent or use a co-solvent system.
Catalyst InhibitionAvoid buffers with chelators or thiols.
Slow ReactionSuboptimal TemperatureGently heat the reaction (e.g., 40-60°C).
Low Reactant ConcentrationIncrease the concentration of reactants.
Oxygen PresenceDegas solutions and use an inert atmosphere.
Side Products/DegradationAlkyne HomocouplingDegas solutions; optimize copper concentration.
Biomolecule Damage (ROS)Use a copper-chelating ligand; add a ROS scavenger.

Visualizations

Click_Chemistry_Workflow Propargylamino_ddUTP 5-Propargylamino- ddUTP Substrate Mix Mix Substrate, Azide, CuSO4, and Ligand Propargylamino_ddUTP->Mix Azide_Molecule Azide-containing Molecule Azide_Molecule->Mix Reagents Prepare Reagents (CuSO4, Ligand, Ascorbate) Reagents->Mix Initiate Initiate with Sodium Ascorbate Mix->Initiate Incubate Incubate (RT or Heated) Initiate->Incubate Purify Purify Product Incubate->Purify Analyze Analyze Product (e.g., Gel, HPLC) Purify->Analyze

Caption: General workflow for a CuAAC reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions Start Low Reaction Efficiency? Check_Catalyst Check Catalyst System Start->Check_Catalyst Yes Check_Conditions Check Reaction Conditions Start->Check_Conditions Yes Fresh_Ascorbate Use Fresh Sodium Ascorbate Check_Catalyst->Fresh_Ascorbate Increase_Cu Increase [Cu] and [Ligand] Check_Catalyst->Increase_Cu Degas Degas Solutions Check_Catalyst->Degas Success Improved Efficiency Fresh_Ascorbate->Success Increase_Cu->Success Degas->Success Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Check_Buffer Check Buffer Compatibility Check_Conditions->Check_Buffer Increase_Conc Increase Reactant Concentration Check_Conditions->Increase_Conc Optimize_Temp->Success Check_Buffer->Success Increase_Conc->Success

Caption: Troubleshooting flowchart for low reaction efficiency.

References

Technical Support Center: Managing High Background Fluorescence in 5-Propargylamino-ddUTP Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background fluorescence in experiments utilizing 5-Propargylamino-ddUTP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a modified deoxynucleotide triphosphate analog. The key features are the propargyl group, which contains an alkyne functional group, and the dideoxyribose, which terminates DNA synthesis. Its primary application is in molecular biology for the enzymatic labeling of the 3' ends of DNA fragments by Terminal deoxynucleotidyl Transferase (TdT). This is a cornerstone of the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay for detecting apoptosis (programmed cell death), where TdT incorporates the modified nucleotide at DNA strand breaks. The incorporated alkyne group can then be detected via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction with an azide-modified fluorescent dye.

Q2: What are the main causes of high background fluorescence in my this compound experiment?

High background fluorescence can arise from several sources:

  • Non-specific binding of the fluorescent dye: The azide-containing fluorescent probe may bind to cellular components other than the intended target. This can be due to hydrophobic interactions, charge interactions, or impurities in the dye.

  • Autofluorescence: Many cell and tissue types exhibit natural fluorescence due to endogenous molecules like NADH, collagen, and elastin. Fixation with aldehydes (e.g., formaldehyde, glutaraldehyde) can also induce autofluorescence.

  • Issues with the Click Reaction: Impure or degraded reagents, or an improper ratio of copper to ligand, can lead to non-specific fluorescence. Excess copper can also cause background signal.

  • Inefficient washing: Failure to adequately remove unbound fluorescent probes or click reaction components will result in a high background signal.

  • Excessive TdT enzyme or this compound concentration: Using higher than necessary concentrations of the enzyme or the nucleotide can lead to non-specific incorporation or binding.[1]

Q3: How can I distinguish between true signal and background fluorescence?

It is crucial to include proper controls in your experiment:

  • Negative Control (No TdT): A sample that goes through the entire staining procedure but without the addition of the TdT enzyme. This will reveal any background signal arising from non-specific binding of the this compound or the fluorescent dye.

  • Negative Control (No this compound): A sample where the TdT enzyme is added, but the this compound is omitted. This helps identify any non-specific interactions of the TdT enzyme or the fluorescent dye.

  • Unstained Control: A sample that is not exposed to any fluorescent dye. This allows you to assess the level of autofluorescence in your cells or tissue.

  • Positive Control (DNase I treated): A sample treated with DNase I to induce widespread DNA breaks. This will confirm that the TdT enzyme and the click reaction are working correctly.

Troubleshooting Guides

Issue 1: High Background Across the Entire Sample

This is often due to non-specific binding of the fluorescent dye or issues with the click chemistry reaction.

Potential Cause Troubleshooting Step Expected Outcome
Excessive fluorescent dye concentration Titrate the concentration of the azide-modified fluorescent dye. Start with the manufacturer's recommended concentration and perform a dilution series (e.g., 2-fold dilutions).Reduced background with minimal impact on the specific signal, leading to an improved signal-to-noise ratio.
Inadequate washing Increase the number and duration of wash steps after the click reaction. Consider adding a surfactant like Tween-20 (0.05%) to the wash buffer.[1][2]More effective removal of unbound dye, resulting in a cleaner background.
Non-specific dye binding Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) in the blocking buffer and antibody dilution buffer (e.g., from 1% to 3-5%). Ensure the blocking solution is filtered.[3]Saturation of non-specific binding sites, leading to a significant reduction in background fluorescence.
Copper-mediated fluorescence Ensure a sufficient excess of the copper-chelating ligand (e.g., THPTA, BTTAA) over copper sulfate (B86663) (typically a 5:1 to 10:1 ligand-to-copper ratio). Perform a final wash with a copper chelator like EDTA.[4]Quenching of non-specific fluorescence caused by residual copper ions.
Impure Click Chemistry Reagents Use freshly prepared sodium ascorbate (B8700270) solution. Ensure the purity of the azide (B81097) and alkyne probes.[4]Consistent and reproducible click reaction with lower background.
Issue 2: High Autofluorescence in the Sample

Autofluorescence is the natural fluorescence of the biological specimen.

Potential Cause Troubleshooting Step Expected Outcome
Aldehyde fixation Minimize fixation time. Consider using a lower concentration of paraformaldehyde or an alternative fixative like methanol (B129727) if compatible with your experiment.[3]Reduced formation of fluorescent adducts caused by cross-linking.
Endogenous fluorophores (e.g., NADH, collagen) Treat samples with a quenching agent such as sodium borohydride (B1222165) or Sudan Black B.[5]Reduction of autofluorescence signal.
Spectral overlap Choose a fluorescent dye with an emission spectrum that is further in the red or far-red region, as autofluorescence is often more prominent in the blue and green channels.[5]Minimized overlap between the autofluorescence and the specific signal.

Experimental Protocols

Protocol 1: TdT-mediated Labeling of Apoptotic Cells (TUNEL Assay)

This protocol provides a general workflow for detecting apoptosis in fixed and permeabilized cells using this compound and click chemistry.

1. Cell Fixation and Permeabilization: a. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash cells three times with PBS. c. Permeabilize cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature. d. Wash cells twice with deionized water.

2. TdT Reaction: a. Equilibrate cells in TdT reaction buffer for 10 minutes. b. Prepare the TdT reaction cocktail containing TdT reaction buffer, this compound, and TdT enzyme according to the manufacturer's instructions. c. Incubate cells with the TdT reaction cocktail in a humidified chamber at 37°C for 60 minutes. d. Stop the reaction by washing the cells three times with PBS.

3. Click Chemistry Reaction: a. Prepare the click reaction cocktail containing a fluorescent azide, copper sulfate, and a copper-chelating ligand (e.g., THPTA). b. Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light. c. Wash cells three times with PBS containing 0.05% Tween-20. d. (Optional) Counterstain nuclei with DAPI or Hoechst. e. Wash cells twice with PBS.

4. Mounting and Imaging: a. Mount the coverslips with an anti-fade mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Optimizing Reagent Concentrations for Reduced Background
Parameter Recommended Starting Concentration Optimization Strategy Rationale
TdT Enzyme As per manufacturer's protocolTitrate down by 25-50% if high background persists in the no-DNA control.Reduces the chance of non-specific DNA-independent binding or activity.
This compound 10-50 µMPerform a titration to find the lowest concentration that gives a robust signal.Minimizes non-specific incorporation and reduces cost.
Azide-Fluorescent Dye 1-10 µMTitrate to find the lowest concentration that provides a strong signal with low background.High concentrations can lead to non-specific binding and aggregation.[6]
Copper (II) Sulfate 50-100 µMKeep concentration as low as possible while maintaining reaction efficiency.Excess copper can be cytotoxic and contribute to background fluorescence.
Copper Chelating Ligand (e.g., THPTA) 5-10 fold molar excess over Copper SulfateMaintain a high ligand-to-copper ratio.Protects cells from copper toxicity and stabilizes the Cu(I) catalytic species.[4][7]
Sodium Ascorbate 1-5 mMUse a freshly prepared solution.Acts as a reducing agent to generate the active Cu(I) catalyst.

Visualizations

TroubleshootingWorkflow cluster_Autofluorescence Autofluorescence Issue cluster_ClickReaction Click Reaction/Dye Binding Issue Start High Background Fluorescence Observed CheckControls Analyze Controls: - No TdT - No this compound - Unstained Start->CheckControls Autofluorescence High signal in Unstained Control? CheckControls->Autofluorescence Unstained signal high ClickIssue High signal in No-TdT Control? CheckControls->ClickIssue No-TdT signal high OptimizeFixation Optimize Fixation: - Reduce fixation time - Use alternative fixative (e.g., Methanol) Autofluorescence->OptimizeFixation Yes UseQuenching Use Quenching Agent: - Sodium Borohydride - Sudan Black B OptimizeFixation->UseQuenching ChangeFluorophore Change Fluorophore: - Shift to red/far-red spectrum UseQuenching->ChangeFluorophore End Optimized Signal-to-Noise Ratio ChangeFluorophore->End TitrateDye Titrate Fluorescent Dye Concentration ClickIssue->TitrateDye Yes OptimizeWashing Optimize Washing Steps: - Increase number and duration - Add Tween-20 TitrateDye->OptimizeWashing OptimizeBlocking Optimize Blocking: - Increase BSA concentration OptimizeWashing->OptimizeBlocking OptimizeClick Optimize Click Reaction: - Check reagent purity - Adjust Cu:Ligand ratio OptimizeBlocking->OptimizeClick OptimizeClick->End

Caption: Troubleshooting workflow for high background fluorescence.

TdT_Click_Reaction cluster_TdT_Labeling TdT-mediated Labeling cluster_Click_Chemistry Click Chemistry Detection DNA_break DNA Strand Break (3'-OH) Labeled_DNA Alkyne-Labeled DNA DNA_break->Labeled_DNA TdT TdT TdT Enzyme TdT->Labeled_DNA ddUTP This compound (Alkyne) ddUTP->Labeled_DNA Fluorescent_Signal Fluorescent Signal Labeled_DNA->Fluorescent_Signal Click Reaction Azide_Dye Azide-Fluorescent Dye Azide_Dye->Fluorescent_Signal Copper Cu(I) Catalyst Copper->Fluorescent_Signal

Caption: this compound labeling and detection pathway.

References

Technical Support Center: Optimizing 5-Propargylamino-ddUTP Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing buffer conditions for 5-Propargylamino-ddUTP incorporation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this modified nucleotide.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is responsible for incorporating this compound into DNA?

A1: The incorporation of this compound at the 3'-terminus of a DNA strand is catalyzed by Terminal deoxynucleotidyl transferase (TdT). TdT is a template-independent DNA polymerase, meaning it can add nucleotides to the 3'-hydroxyl end of a DNA molecule without a template strand.[1][2][3][4]

Q2: What is the general mechanism of nucleotide incorporation by TdT?

A2: TdT utilizes a two-metal ion mechanism for catalysis, which is common among DNA polymerases.[3] This mechanism requires the presence of divalent cations as cofactors to facilitate the nucleotidyl transfer reaction.[3]

Q3: Can TdT efficiently incorporate modified nucleotides like this compound?

A3: Yes, TdT is known for its broad substrate specificity and can incorporate a wide variety of modified nucleotides, including those with modifications at the sugar, base, or phosphate (B84403) moiety.[1][2] This makes it a valuable tool for labeling and modifying DNA.

Q4: What are the key components of a TdT reaction buffer?

A4: A typical TdT reaction buffer consists of a buffering agent (e.g., potassium cacodylate, Tris-acetate, or HEPES), a divalent cation cofactor (e.g., CoCl₂, MgCl₂, or MnCl₂), and sometimes a reducing agent like DTT. The pH of the buffer is generally maintained between 7.2 and 7.9.[5][6][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound.

Issue Potential Cause Recommended Solution
Low or no incorporation of this compound Suboptimal divalent cation concentration or choice.Optimize the concentration of the divalent cation. For many modified nucleotides, Co²+ is more efficient than Mg²+.[1][7] Try a final concentration of 0.25-1 mM CoCl₂.[6][9]
Incorrect buffer composition or pH.Ensure the buffer system and pH are optimal for TdT activity. Potassium cacodylate buffer at pH 7.2 is often effective.[5][7][10] Alternatively, a Tris-based buffer (e.g., 50 mM Tris-acetate, pH 7.9) can be used.[6]
Inactive TdT enzyme.Use a fresh aliquot of TdT and ensure it has been stored correctly at -20°C. Avoid repeated freeze-thaw cycles.
Presence of inhibitors in the reaction.Chelating agents (e.g., EDTA), high concentrations of phosphate ions, or other contaminants can inhibit TdT. Purify your DNA substrate and ensure all reaction components are free of inhibitors.[5]
Preferential incorporation of natural dNTPs over this compound Divalent cation choice favors natural dNTPs.The choice of divalent cation can influence nucleotide preference. For example, Mg²+ may favor the incorporation of pyrimidine (B1678525) nucleotides.[1] Experiment with different cations (Co²+, Mn²+) to find the optimal condition for your modified ddUTP.
Formation of a precipitate during the reaction Incompatibility of buffer components.Dithiothreitol (DTT) can be incompatible with CoCl₂, leading to precipitation.[11] If using CoCl₂, consider omitting DTT from the reaction buffer.
High background or non-specific labeling Enzyme concentration is too high.Titrate the amount of TdT in your reaction to find the lowest concentration that gives efficient and specific labeling.
Reaction time is too long.Optimize the incubation time. Shorter incubation times can help to reduce non-specific labeling.

Quantitative Data Summary

The following table summarizes different TdT reaction buffer compositions that have been used for nucleotide incorporation. While not all are specific to this compound, they provide a starting point for optimization.

Buffer Component Concentration Notes Reference
Buffering Agent
Potassium Cacodylate100-500 mMOften cited as an effective buffer for TdT.[5][7][10]
Tris-acetate20-125 mMA common alternative to cacodylate.[5][6]
HEPES500 mMCan also be used as a buffering agent.[8]
Divalent Cation
CoCl₂0.25-10 mMOften enhances the incorporation of modified nucleotides and allows for labeling of blunt or recessed 3' ends.[1][7][9][5][6][7][9]
MgCl₂ or Mg-acetate10-40 mMA common cofactor, though may be less efficient for some modified nucleotides compared to Co²+.[1][6][6][8]
MnCl₂Can also be used and may be preferable for dCTP and dGTP incorporation.[7][7]
Other Components
DTT0.5-1 mMA reducing agent, but can be incompatible with CoCl₂.[7][8]
Triton X-1000.05% (v/v)A non-ionic detergent that can improve enzyme stability and activity.[5]
BSA0.1%Can help to stabilize the enzyme.[8]
pH 7.2 - 7.9The optimal pH range for TdT activity.[5][6][7][8]

Experimental Protocols

Protocol: 3'-End Labeling of DNA with this compound using TdT

This protocol provides a general guideline for the single-nucleotide incorporation of this compound onto the 3'-end of a DNA substrate.

Materials:

  • Terminal deoxynucleotidyl transferase (TdT)

  • 5X TdT Reaction Buffer (e.g., 1 M Potassium Cacodylate, 125 mM Tris-HCl, 5 mM CoCl₂, pH 7.2)

  • DNA substrate (e.g., oligonucleotide or DNA fragment with a free 3'-OH)

  • This compound

  • Nuclease-free water

  • EDTA (0.5 M, pH 8.0) for reaction termination

Procedure:

  • Reaction Setup: On ice, combine the following components in a microcentrifuge tube:

    • 5X TdT Reaction Buffer: 10 µL

    • DNA substrate (10 pmol): X µL

    • This compound (1 mM): 1 µL

    • TdT (20 units/µL): 1 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA (pH 8.0).

  • Purification (Optional): The labeled DNA can be purified from unincorporated nucleotides using methods such as spin column chromatography or ethanol (B145695) precipitation.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_post_reaction Post-Reaction Processing cluster_analysis Analysis prep_dna Prepare DNA Substrate mix_reagents Combine Reagents on Ice prep_dna->mix_reagents prep_buffer Prepare Reaction Buffer (with CoCl2) prep_buffer->mix_reagents prep_enzyme Thaw TdT Enzyme on Ice prep_enzyme->mix_reagents prep_ddutp Prepare this compound prep_ddutp->mix_reagents incubate Incubate at 37°C mix_reagents->incubate terminate Terminate Reaction with EDTA incubate->terminate purify Purify Labeled DNA terminate->purify analyze Downstream Application (e.g., Click Chemistry, Imaging) purify->analyze

Caption: Experimental workflow for 3'-end labeling with this compound.

troubleshooting_logic cluster_buffer Buffer Optimization cluster_enzyme Enzyme Check cluster_substrate Substrate Check start Low/No Incorporation check_buffer Check Buffer Composition start->check_buffer check_enzyme Verify Enzyme Activity start->check_enzyme check_substrate Assess Substrate Quality start->check_substrate cation Optimize Divalent Cation (Try CoCl2) check_buffer->cation ph Verify Buffer pH (7.2-7.9) check_buffer->ph buffer_type Consider Different Buffer (e.g., Cacodylate vs. Tris) check_buffer->buffer_type fresh_enzyme Use Fresh Enzyme Aliquot check_enzyme->fresh_enzyme enzyme_conc Titrate Enzyme Concentration check_enzyme->enzyme_conc purify_dna Purify DNA to Remove Inhibitors check_substrate->purify_dna check_3oh Confirm Free 3'-OH check_substrate->check_3oh success Successful Incorporation cation->success ph->success buffer_type->success fresh_enzyme->success enzyme_conc->success purify_dna->success check_3oh->success

Caption: Troubleshooting logic for low incorporation of this compound.

References

Validation & Comparative

A Head-to-Head Comparison: 5-Propargylamino-ddUTP vs. Other Fluorescent ddUTPs in Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology, Sanger sequencing remains the gold standard for targeted DNA sequencing, prized for its accuracy and reliability. The cornerstone of this method is the enzymatic incorporation of fluorescently labeled dideoxynucleoside triphosphates (ddNTPs), which act as chain terminators. The choice of these fluorescent terminators is critical, directly impacting the quality, reliability, and efficiency of the sequencing results. This guide provides an in-depth comparison of 5-Propargylamino-ddUTP against other common fluorescently labeled ddUTPs, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.

Performance at a Glance: Key Comparison Metrics

The performance of a fluorescent ddUTP in sequencing is determined by a combination of factors, including the properties of the fluorescent dye, the nature of the linker attaching the dye to the nucleotide, and the efficiency of its incorporation by DNA polymerase. Below is a summary of these key performance indicators.

FeatureThis compoundOther Fluorescent ddUTPs (e.g., Aminoallyl-ddUTP)Significance in Sequencing
Linker Chemistry Rigid propargylamino linkerFlexible aminoallyl linkerThe linker's length and flexibility can affect the enzymatic incorporation of the ddNTP. A rigid linker may position the dye optimally for some polymerases, while a flexible linker might be more accommodating for others.
Enzymatic Incorporation Generally well-accepted by various DNA polymerases, though efficiency can be polymerase-dependent.Incorporation efficiency varies significantly with the polymerase, dye, and linker combination.Efficient and even incorporation of all four ddNTPs is crucial for generating a uniform signal and avoiding sequence-specific biases in the electropherogram.
Signal Brightness Dependent on the conjugated dye. Dyes like Cy5 and some ATTO dyes offer high extinction coefficients.Varies widely based on the attached fluorophore (e.g., FAM, ROX, TAMRA).Brighter signals lead to better signal-to-noise ratios, allowing for lower template concentrations and improving base-calling accuracy.
Photostability Dependent on the conjugated dye. Cyanine dyes (Cy3, Cy5) offer good photostability.Varies. Rhodamine-based dyes (TAMRA, ROX) are generally photostable, while fluorescein-based dyes (FAM) are more susceptible to photobleaching.High photostability is essential for withstanding laser excitation during detection without significant signal loss, ensuring consistent peak heights across the sequence.

In-Depth Analysis of Fluorescent ddUTP Performance

Enzymatic Incorporation Efficiency

The ability of a DNA polymerase to efficiently and accurately incorporate a modified ddNTP is paramount for successful sequencing. The structure of the dye and the linker arm can create steric hindrance, affecting the polymerase's ability to recognize and incorporate the terminator.

While direct quantitative comparative studies on the incorporation efficiency of this compound versus other linkers like aminoallyl-ddUTP are not extensively available in public literature, some key principles have been established. The incorporation of fluorescently labeled nucleotides is highly dependent on the specific DNA polymerase used, the nature of the fluorophore, the linker connecting the dye to the nucleotide, and the position of this attachment[1]. Studies have shown that polymerases like Taq and Vent exo- are proficient at incorporating a variety of fluorescently labeled nucleotides[1]. Furthermore, the electrical charge of the fluorescent dye can influence incorporation efficiency, with electroneutral dyes often being more readily incorporated by Taq polymerase[2].

The rigid structure of the propargylamino linker is thought to position the attached dye in a way that minimizes interference with the polymerase's active site for certain enzymes. However, for some polymerases, this rigidity might be less favorable compared to the more flexible aminoallyl linker.

Spectroscopic Properties: Brightness and Photostability

The brightness of a fluorescent ddUTP is a product of its molar extinction coefficient and quantum yield. Higher brightness translates to a stronger signal and improved sensitivity in sequencing reactions. Photostability, the resistance of a dye to photochemical destruction upon exposure to light, is crucial for maintaining a stable signal during detection.

Below is a comparison of the spectroscopic properties of this compound conjugated to various common dyes, alongside other frequently used fluorescent ddUTPs.

Table 1: Spectroscopic Properties of this compound Conjugates

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)
ATTO 48850052090,000
6-FAMNot specified for this conjugateNot specified for this conjugateNot specified for this conjugate
ATTO 590593622120,000
Cy3550570150,000
ROXNot specified for this conjugateNot specified for this conjugateNot specified for this conjugate
ATTO 633630651130,000
Cy5649670250,000

Table 2: Spectroscopic Properties of Other Common Fluorescent ddUTPs

FluorophoreExcitation Max (nm)Emission Max (nm)General Brightness/Photostability Notes
FAM~495~520Good brightness but susceptible to photobleaching.
TET~521~536Moderate brightness and photostability.
HEX~535~556Moderate brightness and photostability.
TAMRA~555~580Good brightness and photostability.
ROX~585~605Good brightness and photostability.

Experimental Workflow & Protocols

The workflow for Sanger sequencing using fluorescent ddUTPs is a well-established process. The core of this process is the cycle sequencing reaction, where the DNA template is amplified in the presence of dNTPs and fluorescently labeled ddNTPs.

Sanger_Sequencing_Workflow cluster_prep Reaction Setup cluster_amplification Cycle Sequencing cluster_cleanup Purification cluster_detection Detection & Analysis Template_Primer 1. Template & Primer Mix Combine 3. Combine and Mix Template_Primer->Combine Master_Mix 2. Prepare Master Mix (Polymerase, dNTPs, Fluorescent ddNTPs, Buffer) Master_Mix->Combine Thermal_Cycler 4. Thermal Cycling (Denaturation, Annealing, Extension/Termination) Combine->Thermal_Cycler Cleanup 5. Post-Reaction Cleanup (Remove unincorporated ddNTPs) Thermal_Cycler->Cleanup Capillary_Electrophoresis 6. Capillary Electrophoresis Cleanup->Capillary_Electrophoresis Laser_Detection 7. Laser Excitation & Fluorescence Detection Capillary_Electrophoresis->Laser_Detection Data_Analysis 8. Data Analysis (Base Calling, Electropherogram) Laser_Detection->Data_Analysis

Workflow of Fluorescent Sanger Sequencing.
Detailed Experimental Protocol: Cycle Sequencing

This protocol provides a general framework for a cycle sequencing reaction. Optimal conditions may vary depending on the DNA template, primer, and specific reagents used.

1. Reaction Setup:

For a single 20 µL reaction, the following components are typically mixed:

ComponentVolumeFinal Concentration
Sequencing Buffer (5x)4 µL1x
DNA Template (e.g., PCR product, plasmid)100-500 ngVaries
Primer (10 µM)1 µL0.5 µM
dNTP/ddNTP Mix2 µLVaries
DNA Polymerase (e.g., Taq FS)1 µLVaries
Nuclease-free Waterto 20 µL-

2. Thermal Cycling:

The reaction is performed in a thermal cycler with the following typical parameters:

StepTemperatureTimeCycles
Initial Denaturation96°C1 min1
Denaturation96°C10 sec25-30
Annealing50°C5 sec
Extension60°C4 min
Final Hold4°C1

3. Post-Reaction Cleanup:

After thermal cycling, unincorporated fluorescent ddNTPs and salts must be removed to prevent interference during capillary electrophoresis. This can be achieved using methods such as:

  • Ethanol/EDTA precipitation

  • Spin-column purification

  • Magnetic bead-based cleanup

4. Capillary Electrophoresis and Data Analysis:

The purified sequencing fragments are resuspended in a loading buffer (e.g., Hi-Di Formamide), denatured, and loaded onto an automated capillary electrophoresis instrument. The instrument separates the DNA fragments by size, a laser excites the fluorescent dye at the end of each fragment, and a detector records the emitted fluorescence. The data is then processed by sequencing analysis software to generate an electropherogram, where each colored peak corresponds to a specific nucleotide in the sequence.

Conclusion

The choice between this compound and other fluorescent ddUTPs is multifaceted and depends on the specific requirements of the sequencing experiment, including the DNA polymerase being used and the detection instrumentation available. This compound, with its rigid linker, offers a robust platform for attaching a wide array of high-performance fluorescent dyes. The key to successful sequencing lies in optimizing the entire workflow, from template preparation to data analysis, and selecting a fluorescent terminator that provides a strong, stable, and uniform signal for accurate base calling. Researchers should consider the specific performance characteristics of both the dye and the linker chemistry when selecting reagents for their sequencing applications.

References

A Head-to-Head Comparison: Performance of 5-Propargylamino-ddUTP with Various DNA Polymerases in Chain-Termination Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for accurate and efficient DNA sequencing. This guide provides an objective comparison of the performance of 5-Propargylamino-ddUTP, a modified chain-terminating nucleotide, with different DNA polymerases. The information presented here is supported by available experimental data and aims to assist in the selection of the optimal enzyme for sequencing applications utilizing this analog.

Introduction to this compound

This compound is a derivative of dideoxyuridine triphosphate (ddUTP) that contains a propargylamino group attached to the 5-position of the uracil (B121893) base. This modification allows for the attachment of various functional groups, most notably fluorescent dyes, through "click" chemistry. This feature makes it a valuable tool in modern Sanger sequencing, where fluorescently labeled dideoxynucleotides are used for automated sequence detection.[1][2][3] The efficiency of incorporating this modified nucleotide, however, is highly dependent on the chosen DNA polymerase.

The Critical Role of DNA Polymerase in Modified Nucleotide Incorporation

DNA polymerases are the key enzymes in sequencing reactions, responsible for synthesizing a new DNA strand complementary to a template. Their ability to incorporate modified nucleotides, such as this compound, can vary significantly. Some polymerases have a highly specific active site that may not readily accommodate the bulky propargylamino group and attached dye, leading to poor incorporation and unreliable sequencing results. In contrast, other polymerases, particularly those engineered for enhanced performance, exhibit greater promiscuity and can efficiently incorporate a wider range of modified substrates.

Performance with Different DNA Polymerases: A Qualitative Overview

Taq DNA Polymerase and its Mutants:

Standard Taq DNA polymerase is a workhorse in molecular biology but is known to exhibit bias in the incorporation of ddNTPs, particularly showing a preference for ddGTP. While it can incorporate dye-labeled ddNTPs, the efficiency can be suboptimal for modified bases with bulky side chains. However, engineered versions of Taq polymerase, often found in commercial sequencing kits, have been optimized for more uniform incorporation of all four ddNTPs, including dye-labeled versions.

Therminator DNA Polymerase:

Therminator DNA Polymerase is a genetically engineered enzyme derived from a Family B DNA polymerase. It has been specifically designed to have an enhanced ability to incorporate a wide variety of modified nucleotides, including dideoxynucleotides (ddNTPs), ribonucleotides, and acyclonucleotides. This enhanced capability is due to mutations in the active site that reduce discrimination against modified sugar moieties. Therefore, Therminator DNA Polymerase is an excellent candidate for use with this compound and is expected to exhibit superior performance compared to wild-type polymerases.

Experimental Data Summary

As of this review, direct quantitative comparisons of the incorporation efficiency of this compound versus standard ddUTP or other modified ddUTPs by different DNA polymerases are not available in published literature. The following table provides a qualitative assessment based on the known properties of the polymerases.

DNA PolymeraseExpected Performance with this compoundKey Considerations
Taq DNA Polymerase (wild-type) ModerateMay exhibit biased incorporation and lower efficiency with bulky dye-labeled ddUTPs.
Engineered Taq Polymerase (e.g., in sequencing kits) Good to ExcellentOptimized for balanced incorporation of dye-labeled ddNTPs.
Therminator DNA Polymerase ExcellentEngineered for enhanced incorporation of a wide range of modified nucleotides.

Experimental Protocols

Below is a generalized experimental protocol for Sanger sequencing using fluorescently labeled ddNTPs, which can be adapted for this compound.

Sanger Sequencing Workflow

The general workflow for Sanger sequencing involves a cycle sequencing reaction followed by capillary electrophoresis.

Sanger_Workflow cluster_prep Reaction Setup cluster_reaction Cycle Sequencing cluster_analysis Analysis Template_Primer Template DNA + Primer PCR Thermal Cycling (Denaturation, Annealing, Extension) Template_Primer->PCR Reagents DNA Polymerase dNTPs Labeled ddNTPs (e.g., this compound-dye) Reagents->PCR Purification Purification of Terminated Fragments PCR->Purification Electrophoresis Capillary Electrophoresis Purification->Electrophoresis Detection Fluorescence Detection Electrophoresis->Detection Analysis Sequence Analysis Detection->Analysis

Caption: General workflow for Sanger sequencing using fluorescently labeled ddNTPs.

Detailed Protocol for Cycle Sequencing

This protocol is a general guideline and may require optimization based on the specific DNA polymerase, template, and primer used.

1. Reaction Mix Preparation:

For a single reaction, prepare the following mix on ice:

ComponentVolumeFinal Concentration
Sequencing Buffer (e.g., ThermoPol Reaction Buffer for Therminator)2 µL1X
Template DNA (100-500 ng)X µLVaries
Primer (5 pmol)1 µL0.5 µM
dNTP Mix (dATP, dCTP, dGTP, dTTP)1 µL200 µM each
This compound (dye-labeled)1 µLVaries (requires optimization)
Other dye-labeled ddNTPs (ddATP, ddCTP, ddGTP)1 µL eachVaries (requires optimization)
DNA Polymerase (e.g., Therminator DNA Polymerase)0.5 µL1-2 units
Nuclease-free waterto 20 µL-

2. Thermal Cycling Conditions:

StepTemperatureTimeNumber of Cycles
Initial Denaturation96°C1 minute1
Denaturation96°C10 seconds25-30
Annealing50-60°C (primer-dependent)5 seconds
Extension60°C4 minutes
Final Hold4°C1

3. Purification of Sequencing Products:

Following cycle sequencing, it is crucial to remove unincorporated dye-labeled ddNTPs and salts that can interfere with electrophoretic separation. This can be achieved using methods such as ethanol/EDTA precipitation or column-based purification kits.

4. Capillary Electrophoresis and Data Analysis:

The purified fragments are separated by size using an automated capillary electrophoresis system. A laser excites the fluorescent dyes at the end of each fragment, and a detector records the emitted light. The sequence is then automatically generated by the sequencing software based on the order of the different colored fluorescent peaks.

Logical Relationship of Modified Nucleotide Incorporation

The successful incorporation of a modified ddNTP like this compound is a multi-step process governed by the kinetics of the DNA polymerase.

Incorporation_Pathway Polymerase_DNA Polymerase-DNA Complex ddNTP_binding Binding of this compound Polymerase_DNA->ddNTP_binding Conformational_change Conformational Change ddNTP_binding->Conformational_change Incorporation Incorporation & Chain Termination Conformational_change->Incorporation Pyrophosphate_release Pyrophosphate Release Incorporation->Pyrophosphate_release Translocation Translocation (stalled) Pyrophosphate_release->Translocation

Caption: Key steps in the incorporation of a chain-terminating nucleotide by DNA polymerase.

Conclusion and Recommendations

The use of this compound offers a versatile method for fluorescently labeling DNA in Sanger sequencing. While quantitative performance data with different DNA polymerases is limited, the known characteristics of these enzymes provide a strong basis for selection. For optimal performance, particularly with bulky dye conjugates, Therminator DNA Polymerase is highly recommended due to its engineered active site that readily accommodates modified nucleotides. When using standard sequencing kits, which typically contain an engineered Taq polymerase, good results can also be expected. Researchers are encouraged to perform pilot experiments to optimize the concentration of this compound and the annealing temperature for their specific template-primer combination to achieve the best sequencing results.

References

Validating Microarray Insights: A Comparative Guide to Quantitative PCR and a Novel Enzymatic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging microarray technology, the robust validation of gene expression data is a critical step to ensure the accuracy and reliability of their findings. This guide provides an objective comparison of quantitative Polymerase Chain Reaction (qPCR), the gold standard for microarray validation, with a hypothetical, yet plausible, enzymatic signal amplification method analogous to those utilizing modified nucleotides like 5-Propargylamino-ddUTP.

This document presents supporting principles, detailed experimental protocols, and visual workflows to empower informed decisions in experimental design. We will explore the strengths and limitations of each technique, offering a clear perspective on their respective places in the research pipeline.

Quantitative Comparison of Validation Methods

The choice of a validation method can significantly impact the confirmation of microarray results, influencing the sensitivity, throughput, and cost-effectiveness of the validation phase. Below is a summary comparing the key performance metrics of qPCR and a hypothetical Enzymatic Signal Amplification (ESA) assay.

FeatureQuantitative PCR (qPCR)Enzymatic Signal Amplification (ESA)Key Considerations
Principle Target amplificationSignal amplificationqPCR exponentially increases the target nucleic acid, while ESA amplifies the detection signal, keeping the target amount constant.
Sensitivity High (can detect single-digit copies)Potentially very highBoth methods offer high sensitivity, crucial for validating low-abundance transcripts identified in microarrays.
Dynamic Range Wide (typically 7-8 log orders)Potentially wideqPCR is well-characterized for its broad dynamic range, allowing for the quantification of a wide range of expression levels.
Specificity High (especially with probe-based methods)Dependent on probe design and enzyme kineticsqPCR specificity is enhanced by sequence-specific primers and probes[1][2]. ESA specificity would rely heavily on the initial probe hybridization.
Throughput Moderate to High (96- or 384-well plates)Potentially high (microplate format)Both methods can be adapted for high-throughput validation of multiple genes and samples.
Cost per Sample ModeratePotentially lower (fewer enzymatic steps)The cost of qPCR includes polymerase, primers, probes (optional), and dNTPs. An ESA might have fewer core reagents.
Time to Result Fast (typically 1-2 hours)Potentially faster (isothermal amplification)Isothermal ESA methods could offer a speed advantage over the thermal cycling required for qPCR.
Multiplexing Limited (typically up to 4-5 targets)Potentially higherThe use of different fluorophores could allow for greater multiplexing in an ESA format compared to standard qPCR.

Experimental Workflows and Methodologies

Understanding the experimental workflow is essential for selecting the appropriate validation method. The following diagrams illustrate the overall microarray analysis pipeline and the specific steps involved in qPCR and a hypothetical ESA validation.

General Microarray Experimental Workflow

cluster_0 Microarray Experiment cluster_1 Downstream Analysis cluster_2 Validation RNA Extraction RNA Extraction RNA Quality Control RNA Quality Control RNA Extraction->RNA Quality Control cDNA Synthesis & Labeling cDNA Synthesis & Labeling RNA Quality Control->cDNA Synthesis & Labeling Hybridization to Microarray Hybridization to Microarray cDNA Synthesis & Labeling->Hybridization to Microarray Washing & Scanning Washing & Scanning Hybridization to Microarray->Washing & Scanning Data Extraction & Normalization Data Extraction & Normalization Washing & Scanning->Data Extraction & Normalization Identification of Differentially Expressed Genes (DEGs) Identification of Differentially Expressed Genes (DEGs) Data Extraction & Normalization->Identification of Differentially Expressed Genes (DEGs) Pathway Analysis Pathway Analysis Identification of Differentially Expressed Genes (DEGs)->Pathway Analysis Selection of Genes for Validation Selection of Genes for Validation Identification of Differentially Expressed Genes (DEGs)->Selection of Genes for Validation Validation Method Validation Method Selection of Genes for Validation->Validation Method Total RNA from Microarray Experiment Total RNA from Microarray Experiment Reverse Transcription (cDNA Synthesis) Reverse Transcription (cDNA Synthesis) Total RNA from Microarray Experiment->Reverse Transcription (cDNA Synthesis) qPCR Reaction Setup qPCR Reaction Setup Reverse Transcription (cDNA Synthesis)->qPCR Reaction Setup Real-time Amplification & Detection Real-time Amplification & Detection qPCR Reaction Setup->Real-time Amplification & Detection Data Analysis (Cq values) Data Analysis (Cq values) Real-time Amplification & Detection->Data Analysis (Cq values) Relative Quantification (e.g., ΔΔCt) Relative Quantification (e.g., ΔΔCt) Data Analysis (Cq values)->Relative Quantification (e.g., ΔΔCt) Comparison with Microarray Data Comparison with Microarray Data Relative Quantification (e.g., ΔΔCt)->Comparison with Microarray Data Total RNA from Microarray Experiment Total RNA from Microarray Experiment Target Capture with Specific Probes Target Capture with Specific Probes Total RNA from Microarray Experiment->Target Capture with Specific Probes Enzyme Conjugation to Probe Enzyme Conjugation to Probe Target Capture with Specific Probes->Enzyme Conjugation to Probe Addition of Substrate with Reporter Molecule Addition of Substrate with Reporter Molecule Enzyme Conjugation to Probe->Addition of Substrate with Reporter Molecule Enzymatic Signal Amplification Enzymatic Signal Amplification Addition of Substrate with Reporter Molecule->Enzymatic Signal Amplification Signal Detection (e.g., Fluorescence) Signal Detection (e.g., Fluorescence) Enzymatic Signal Amplification->Signal Detection (e.g., Fluorescence) Data Analysis & Quantification Data Analysis & Quantification Signal Detection (e.g., Fluorescence)->Data Analysis & Quantification Comparison with Microarray Data Comparison with Microarray Data Data Analysis & Quantification->Comparison with Microarray Data cluster_0 Microarray & Validation Target External Stimulus External Stimulus Signaling Cascade Signaling Cascade External Stimulus->Signaling Cascade Transcription Factor Activation Transcription Factor Activation Signaling Cascade->Transcription Factor Activation Target Gene Expression (mRNA) Target Gene Expression (mRNA) Transcription Factor Activation->Target Gene Expression (mRNA) Protein Synthesis Protein Synthesis Target Gene Expression (mRNA)->Protein Synthesis Cellular Response Cellular Response Protein Synthesis->Cellular Response

References

A Head-to-Head Comparison: Mass Spectrometry and Alternative Methods for Confirming 5-Propargylamino-ddUTP Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of modified nucleotide incorporation into DNA is paramount. This guide provides a comprehensive comparison of mass spectrometry analysis with other leading techniques for confirming the integration of 5-Propargylamino-ddUTP, a key molecule in various molecular biology applications.

The incorporation of modified nucleotides like this compound, a dideoxyuridine triphosphate analog containing a reactive propargyl group, is a fundamental step in numerous biological assays, including DNA sequencing, labeling, and the study of enzyme kinetics. Verifying the successful and specific incorporation of this analog is critical for the validity of downstream applications. While mass spectrometry stands as a powerful tool for this purpose, a range of alternative methods also offer viable solutions, each with its own set of advantages and limitations.

This guide delves into a direct comparison of mass spectrometry with fluorescence-based detection, Sanger sequencing, pyrosequencing, and nanopore sequencing for the confirmation of this compound incorporation. We present a detailed overview of the experimental protocols for each method and summarize their performance characteristics in easy-to-compare tables.

Mass Spectrometry: The Gold Standard for Unambiguous Identification

Mass spectrometry (MS) offers unparalleled specificity and sensitivity for the direct detection and quantification of modified nucleotides within a DNA strand. By precisely measuring the mass-to-charge ratio of fragmented DNA, MS can unequivocally identify the presence of this compound.

Experimental Protocol: LC-MS/MS Analysis of this compound Incorporation

A typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for analyzing this compound incorporation involves the following steps:

  • Enzymatic Digestion: The DNA sample containing the incorporated this compound is digested into individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • Chromatographic Separation: The resulting nucleoside mixture is separated using liquid chromatography, typically with a reversed-phase column. This step isolates the modified nucleoside from the canonical nucleosides.

  • Mass Spectrometry Analysis: The separated nucleosides are introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that preserves the integrity of the nucleoside molecule.

  • Tandem Mass Spectrometry (MS/MS): The precursor ion corresponding to the protonated 5-Propargylamino-ddUMP is selected and fragmented. The resulting fragment ions provide a unique signature that confirms the identity of the modified nucleoside.

cluster_workflow LC-MS/MS Workflow for this compound Detection DNA DNA with Incorporated This compound Digestion Enzymatic Digestion DNA->Digestion Nucleosides Nucleoside Mixture Digestion->Nucleosides LC Liquid Chromatography Separation Nucleosides->LC Separated_Nucleosides Separated Nucleosides LC->Separated_Nucleosides ESI_MS Electrospray Ionization Mass Spectrometry Separated_Nucleosides->ESI_MS Precursor_Ion Precursor Ion Selection ESI_MS->Precursor_Ion MS_MS Tandem Mass Spectrometry (MS/MS) Precursor_Ion->MS_MS Fragment_Ions Fragment Ion Detection & Identification MS_MS->Fragment_Ions

LC-MS/MS workflow for detecting this compound.

Another powerful mass spectrometry technique is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, which is particularly useful for analyzing intact oligonucleotides.

Experimental Protocol: MALDI-TOF MS Analysis of Modified Oligonucleotides
  • Sample Preparation: A small amount of the oligonucleotide sample is mixed with a matrix solution (e.g., 3-hydroxypicolinic acid) on a MALDI target plate.

  • Laser Desorption/Ionization: The sample is irradiated with a laser, causing the matrix to absorb energy and desorb, carrying the oligonucleotide into the gas phase as an ion.

  • Time-of-Flight Analysis: The ions are accelerated in an electric field and their time of flight to a detector is measured. The mass of the oligonucleotide is determined based on this time of flight. The presence of the incorporated this compound will result in a predictable mass shift compared to the unmodified oligonucleotide.

Alternative Methods for Detecting Incorporation

While mass spectrometry provides definitive identification, other methods offer advantages in terms of throughput, cost, and ease of use.

Fluorescence-Based Detection

This compound is often conjugated to a fluorescent dye. This allows for straightforward detection of its incorporation using fluorescence imaging or spectroscopy.

Experimental Protocol:

  • Incorporation Reaction: A polymerase incorporates the fluorescently labeled this compound into a DNA strand.

  • Purification: Unincorporated nucleotides are removed.

  • Detection: The fluorescence of the labeled DNA is measured using a fluorometer, fluorescence microscope, or gel imager. The intensity of the fluorescence signal is proportional to the amount of incorporated nucleotide.

cluster_workflow Fluorescence Detection Workflow Start Fluorescently Labeled This compound Incorporation Polymerase-mediated Incorporation Start->Incorporation Purification Removal of Unincorporated Nucleotides Incorporation->Purification Detection Fluorescence Measurement Purification->Detection

Fluorescence detection workflow.

Sanger Sequencing

The chain-termination method, or Sanger sequencing, inherently relies on the incorporation of dideoxynucleotides (ddNTPs). Using this compound in a Sanger sequencing reaction can confirm its incorporation at specific positions.

Experimental Protocol:

  • Sequencing Reaction: A standard Sanger sequencing reaction is performed, but with this compound (often fluorescently labeled) replacing or competing with the standard ddTTP.

  • Capillary Electrophoresis: The resulting DNA fragments are separated by size using capillary electrophoresis.

  • Sequence Analysis: The terminated fragments are detected, and the position of the incorporated this compound is identified in the sequence.

Pyrosequencing

Pyrosequencing detects nucleotide incorporation by measuring the release of pyrophosphate (PPi). While not a direct method for identifying the modification itself, it can confirm that a nucleotide has been added.

Experimental Protocol:

  • Sequencing-by-Synthesis: DNA synthesis is performed in a stepwise manner, with one type of nucleotide added at a time.

  • Pyrophosphate Detection: If the added nucleotide is complementary to the template strand, it is incorporated, releasing PPi. A series of enzymatic reactions converts this PPi into a light signal, which is detected.

  • Data Analysis: The light signal confirms the incorporation of a nucleotide at that position.

Nanopore Sequencing

Nanopore sequencing offers a single-molecule approach to detect modified bases. As a DNA strand passes through a nanopore, the change in electrical current can be used to identify the sequence and detect the presence of modified nucleotides, which cause a characteristic disruption in the current signal.

Experimental Protocol:

  • Library Preparation: The DNA containing the incorporated this compound is prepared for sequencing.

  • Nanopore Sequencing: The DNA is passed through a nanopore, and the resulting electrical current changes are recorded.

  • Data Analysis: The raw signal data is analyzed to identify the DNA sequence and detect deviations from the expected signal for canonical bases, indicating the presence of the modified nucleotide.

Performance Comparison

The choice of method for confirming this compound incorporation depends on the specific experimental needs, including the required level of certainty, sample throughput, and budget.

FeatureMass Spectrometry (LC-MS/MS & MALDI-TOF)Fluorescence DetectionSanger SequencingPyrosequencingNanopore Sequencing
Specificity Very High (unambiguous identification)High (with specific labels)High (positional information)Moderate (confirms incorporation, not identity of modification)High (characteristic signal)
Sensitivity Very HighHighModerateHighHigh (single-molecule)
Quantitative? Yes (highly accurate)Yes (relative quantification)Semi-quantitativeYesYes (semi-quantitative)
Throughput Low to MediumHighMediumHighHigh
Cost per Sample HighLowMediumMediumMedium to High
Instrumentation Specialized mass spectrometerFluorometer, gel imagerDNA sequencerPyrosequencerNanopore sequencer
Key Advantage Definitive structural confirmationSimplicity and high throughputSequence context informationReal-time monitoring of incorporationLong reads and direct detection
Key Limitation Low throughput, high costIndirect detection of modificationShorter read lengthsIndirect detection of modificationHigher error rate than Sanger

Conclusion

Mass spectrometry remains the definitive method for confirming the incorporation of this compound, providing unequivocal structural evidence. However, for applications where high throughput and cost-effectiveness are critical, fluorescence-based detection offers a simple and robust alternative. Sequencing-based methods, particularly Sanger and nanopore sequencing, provide valuable positional information about the incorporated modified nucleotide within the DNA sequence. The choice of the optimal method will ultimately be guided by the specific requirements of the research question, available resources, and the desired level of analytical detail.

A Head-to-Head Comparison of 5-Propargylamino-ddUTP and Aminoallyl-ddUTP for 3'-End DNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and diagnostics, the precise and efficient labeling of DNA is paramount for a multitude of applications, ranging from genomic research to clinical assays. Among the various techniques for 3'-end labeling, the enzymatic incorporation of modified dideoxynucleoside triphosphates (ddNTPs) by Terminal deoxynucleotidyl Transferase (TdT) stands out for its simplicity and specificity. This guide provides a detailed head-to-head comparison of two commonly used modified ddUTPs: 5-Propargylamino-ddUTP and aminoallyl-ddUTP. We will delve into their respective labeling chemistries, performance characteristics, and provide detailed experimental protocols to assist researchers in selecting the optimal reagent for their specific needs.

At a Glance: Key Differences and Performance Characteristics

The primary distinction between this compound and aminoallyl-ddUTP lies in the reactive handle they introduce onto the 3'-end of DNA, which dictates the subsequent chemistry used for attaching a reporter molecule, such as a fluorophore. This compound features a terminal alkyne group, which is utilized in bioorthogonal "click chemistry." In contrast, aminoallyl-ddUTP introduces a primary amine, which is typically labeled via reaction with N-hydroxysuccinimide (NHS) esters.

FeatureThis compoundAminoallyl-ddUTP
Reactive Group Terminal AlkynePrimary Amine
Labeling Chemistry Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Strain-promoted Alkyne-Azide Cycloaddition (SPAAC) - "Click Chemistry"N-hydroxysuccinimide (NHS) ester chemistry
Specificity of Labeling High: Bioorthogonal reaction with azides, minimizing off-target labeling of other biomolecules.[1]Moderate: NHS esters can react with other primary amines present in the sample, potentially leading to background signal.
Reaction Efficiency Generally high and rapid, often proceeding to near completion.[2][3]Can be efficient, but is sensitive to pH and hydrolysis of the NHS ester.[4]
Reaction Conditions Mild, aqueous conditions. Copper-free SPAAC is particularly biocompatible.Requires specific pH (typically 8.3-8.5) for optimal reaction.[4]
Incorporation Efficiency by TdT The smaller, less bulky propargylamino modification is suggested to have a higher incorporation efficiency by TdT compared to larger modifications.[5][6]The aminoallyl group is also a substrate for TdT, but its bulkier nature may slightly reduce incorporation efficiency compared to smaller modifications.[5]
Signal-to-Noise Ratio Potentially higher due to the high specificity of the click reaction, leading to lower background.[7]May be lower due to potential non-specific binding of NHS ester dyes.
Stability of Linkage Forms a stable triazole linkage.[7]Forms a stable amide bond.

Labeling Workflows: A Visual Guide

The choice between these two ddUTPs leads to distinct experimental workflows for 3'-end labeling of DNA.

G cluster_0 This compound Workflow cluster_1 Aminoallyl-ddUTP Workflow A1 DNA with 3'-OH B1 TdT Incorporation of This compound A1->B1 C1 Alkyne-Modified DNA B1->C1 D1 Click Chemistry Reaction (Azide-Fluorophore) C1->D1 E1 Fluorescently Labeled DNA D1->E1 A2 DNA with 3'-OH B2 TdT Incorporation of Aminoallyl-ddUTP A2->B2 C2 Amine-Modified DNA B2->C2 D2 NHS Ester Coupling (NHS-Fluorophore) C2->D2 E2 Fluorescently Labeled DNA D2->E2 Apoptosis Apoptosis DNA_Frag DNA Fragmentation (Generates 3'-OH ends) Apoptosis->DNA_Frag TdT_Incorp TdT-mediated incorporation of modified ddUTP DNA_Frag->TdT_Incorp Propargylamino This compound TdT_Incorp->Propargylamino Aminoallyl Aminoallyl-ddUTP TdT_Incorp->Aminoallyl Click_Chem Click Chemistry with Azide-Fluorophore Propargylamino->Click_Chem NHS_Ester NHS Ester Coupling with NHS-Fluorophore Aminoallyl->NHS_Ester Fluorescence Fluorescence Detection Click_Chem->Fluorescence NHS_Ester->Fluorescence

References

Safety Operating Guide

Proper Disposal of 5-Propargylamino-ddUTP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Propargylamino-ddUTP, a modified deoxynucleotide triphosphate commonly used in molecular biology applications such as DNA sequencing and labeling. While this compound, particularly in the low concentrations typically supplied, is not classified as hazardous by manufacturers, a cautious and informed approach to its disposal is essential to ensure a safe working environment and minimize environmental impact.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation. In case of skin or eye contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Quantitative Data Summary
ParameterGuidelineSource/Rationale
Hazard Classification Not classified as hazardous in supplied concentrations.Manufacturer's Information
Drain Disposal Not recommended.Precautionary principle due to unknown ecotoxicity of the nucleotide analog and the common presence of fluorescent dyes.
Waste Segregation Segregate as chemical waste.Best practice for laboratory chemical hygiene to prevent unintended reactions and ensure proper disposal.
PPE Requirements Safety goggles, lab coat, gloves.Standard laboratory practice for handling chemical reagents.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of waste containing this compound, including unused stock solutions, working solutions, and contaminated labware.

Step 1: Waste Segregation and Collection
  • Aqueous Waste:

    • Collect all aqueous solutions containing this compound (including unused stock, working solutions, and the first rinse of emptied containers) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can lead to dangerous chemical reactions.

    • The container should be made of a material compatible with the solution (e.g., high-density polyethylene).

  • Solid Waste:

    • Place all disposable labware that has come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, into a designated solid chemical waste container.

    • This container should be a durable, sealable bag or a puncture-resistant container, clearly labeled as containing chemically contaminated waste.

  • Contaminated Glassware:

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol), with the rinsate collected as aqueous chemical waste.

    • Following the initial rinse, the glassware can typically be washed according to standard laboratory procedures.

Step 2: Labeling and Storage
  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" (or as directed by your institution), the full chemical name ("this compound solution"), and the approximate concentration and volume. If the solution contains other components (e.g., buffers, fluorescent dyes), these should also be listed.

    • Include the date when the first waste was added to the container.

  • Storage:

    • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used for liquid waste containers to mitigate spills.

    • Store away from incompatible materials.

Step 3: Final Disposal
  • Contact EHS:

    • Once the waste container is full or has been in storage for the maximum time allowed by your institution (often 90 days), contact your institution's EHS office to arrange for pickup and disposal.

    • Never dispose of this compound solutions down the sanitary sewer. The ecotoxicity of this specific nucleotide analog is not well-documented, and many formulations contain fluorescent dyes that are prohibited from drain disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow start Waste Generated Containing This compound waste_type Is the waste liquid or solid? start->waste_type liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Tips, Tubes) waste_type->solid_waste Solid collect_liquid Collect in a labeled, sealed liquid chemical waste container. liquid_waste->collect_liquid collect_solid Collect in a labeled, sealed solid chemical waste container. solid_waste->collect_solid store_waste Store in designated satellite accumulation area with secondary containment. collect_liquid->store_waste collect_solid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_waste->contact_ehs

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